Titanium dichloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
dichlorotitanium | |
|---|---|---|
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InChI |
InChI=1S/2ClH.Ti/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
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InChI Key |
ZWYDDDAMNQQZHD-UHFFFAOYSA-L | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ti]Cl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
Cl2Ti | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID3064930 | |
| Record name | Titanium chloride (TiCl2) | |
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Molecular Weight |
118.77 g/mol | |
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Physical Description |
Black solid; [Merck Index] Black powder; [Sigma-Aldrich MSDS] | |
| Record name | Titanium dichloride | |
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CAS No. |
10049-06-6 | |
| Record name | Titanium chloride (TiCl2) | |
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| Record name | Titanium dichloride | |
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| Record name | Titanium chloride (TiCl2) | |
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| Record name | Titanium chloride (TiCl2) | |
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| Record name | Titanium dichloride | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Titanium Dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of titanium dichloride (TiCl₂). It is intended to be a valuable resource for researchers and professionals working in fields where this inorganic compound plays a significant role, including catalysis and materials science. This document details various synthetic routes, outlines key experimental protocols, and presents a thorough characterization of its physical and chemical properties.
Introduction to this compound
This compound is an inorganic compound with the formula TiCl₂. It exists as a black, crystalline solid and is a powerful reducing agent.[1][2] Due to its high reactivity, particularly its pyrophoric nature and vigorous reaction with water, its handling requires inert atmosphere techniques.[3] Titanium(II) chloride is an important intermediate in the production of titanium metal and serves as a catalyst in various chemical reactions.[4][5]
Synthesis of this compound
Several methods have been developed for the synthesis of this compound. The primary approaches involve the reduction of titanium tetrachloride (TiCl₄) or the disproportionation of titanium trichloride (TiCl₃).
A visual representation of the primary synthetic pathways to this compound is provided below.
Caption: Synthetic routes to this compound.
Reduction of Titanium Tetrachloride
The reduction of titanium tetrachloride is a common method for preparing this compound. Various reducing agents can be employed, with the choice of agent influencing the reaction conditions and the purity of the final product.
This method involves the direct reaction of titanium tetrachloride with titanium metal. The reaction is typically carried out at high temperatures in a molten salt medium to facilitate the reaction and improve the yield.[6][7]
Experimental Protocol:
-
Place titanium sponge and anhydrous magnesium chloride (MgCl₂) in a reaction vessel under an inert argon atmosphere.[7]
-
Heat the vessel to a temperature sufficient to melt the MgCl₂ (e.g., 1273 K).[7]
-
Introduce liquid titanium tetrachloride into the molten salt. The TiCl₄ vaporizes and reacts with the titanium sponge to form TiCl₂.[7]
-
After the reaction is complete, the product is a mixture of TiCl₂ dissolved in MgCl₂.[7]
-
The TiCl₂ can be isolated from the salt matrix by subsequent processing steps.
The Kroll process, primarily used for the production of titanium metal, can be adapted to produce this compound by controlling the stoichiometry of the reactants. The reduction of TiCl₄ with magnesium is a highly exothermic reaction.[4][8]
Experimental Protocol:
-
Place molten magnesium in a stainless steel retort under an inert atmosphere.[4][9]
-
Introduce gaseous titanium tetrachloride into the retort at a controlled rate. The reaction temperature is typically maintained between 800-850 °C.[4][9]
-
By controlling the molar ratio of Mg to TiCl₄, the reaction can be directed to favor the formation of TiCl₂ alongside titanium metal.[9]
-
The reaction products, including titanium sponge, TiCl₂, and magnesium chloride, are then subjected to vacuum distillation to separate the components.[4]
The Hunter process utilizes sodium as the reducing agent. This process can also be tailored for the synthesis of this compound.[10][11]
Experimental Protocol:
-
React titanium tetrachloride with molten sodium in a batch reactor under an inert atmosphere at approximately 1000 °C.[10]
-
By using a stoichiometric amount of sodium, the reduction can be controlled to yield this compound. A two-step process can also be employed where TiCl₄ is first reduced to TiCl₂ in molten sodium chloride.[10]
-
The resulting mixture of this compound and sodium chloride is then processed to separate the product. Leaching with dilute hydrochloric acid can be used to remove the salt.[10]
Disproportionation of Titanium Trichloride
This compound can be synthesized through the thermal disproportionation of titanium trichloride at elevated temperatures. This reaction yields solid this compound and volatile titanium tetrachloride.[12][13]
Experimental Protocol:
-
Place titanium trichloride in a reaction tube under vacuum or an inert atmosphere.
-
Heat the TiCl₃ to a temperature of 500 °C or higher.[12]
-
The TiCl₃ will disproportionate according to the following equilibrium: 2 TiCl₃(s) ⇌ TiCl₂(s) + TiCl₄(g).[12]
-
The volatile TiCl₄ can be removed by continuous evacuation, driving the reaction to completion and leaving behind solid TiCl₂.[12]
-
The resulting this compound is then cooled under an inert atmosphere.
Properties of this compound
The physical and chemical properties of this compound are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | TiCl₂ | [2] |
| Molar Mass | 118.77 g/mol | [3] |
| Appearance | Black crystalline solid | [2] |
| Melting Point | 1035 °C | [2] |
| Boiling Point | 1500 °C | [2] |
| Density | 3.13 g/cm³ | [2] |
| Oxidation State of Ti | +2 | [2] |
| Reactivity | Pyrophoric; reacts violently with water. | [3] |
Crystal Structure
This compound crystallizes in a trigonal system with a layered cadmium iodide (CdI₂) type structure.
| Crystal Parameter | Value | Reference(s) |
| Crystal System | Trigonal | [10] |
| Space Group | P-3m1 | [10] |
| Lattice Constants | a = 3.561 Å, c = 5.875 Å | |
| Coordination Geometry | Octahedral (Ti²⁺) | |
| Bond Length (Ti-Cl) | 2.53 Å | [10] |
Thermodynamic Properties
| Property | Value | Reference(s) |
| Standard Enthalpy of Formation (ΔHf°298, solid) | -120.6 kcal/mol | [11] |
| Standard Molar Entropy (S°298, solid) | 24.7 cal/mol·K | [11] |
Magnetic Properties
| Property | Value | Reference(s) |
| Magnetic Susceptibility (χm) | +484 x 10-6 cm³/mol |
Reactivity and Handling
This compound is a highly reactive compound. It is pyrophoric, meaning it can ignite spontaneously in air.[3] It also reacts violently with water, producing hydrogen gas and titanium oxides. Therefore, it must be handled under a dry, inert atmosphere, such as in a glovebox.
Applications
This compound is primarily used as an intermediate in the production of titanium metal.[4][5] It also finds applications as a catalyst in organic synthesis and polymerization reactions. Its strong reducing properties make it a useful reagent in various chemical transformations.
Conclusion
This technical guide has provided a detailed overview of the synthesis and properties of this compound. The outlined synthetic methods, including the reduction of titanium tetrachloride and the disproportionation of titanium trichloride, offer various routes to this important compound. The comprehensive data on its physical, structural, thermodynamic, and magnetic properties will be a valuable resource for researchers and professionals. Due to its high reactivity, appropriate handling procedures are essential for its safe use in research and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Kroll process - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
- 6. modlab.lv [modlab.lv]
- 7. scribd.com [scribd.com]
- 8. Hunter process - Wikipedia [en.wikipedia.org]
- 9. Exploring The Complexities of Titanium Processing: From Ore To Metal - LASTING TITANIUM [lastingtitanium.com]
- 10. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 11. d-nb.info [d-nb.info]
- 12. There has to be a better way to make titanium | Orca Notes [orcasciences.com]
- 13. prezi.com [prezi.com]
An In-depth Technical Guide to the Crystal Structure of Titanium Dichloride (TiCl₂)
This technical guide provides a comprehensive overview of the crystal structure of titanium dichloride (TiCl₂), intended for researchers, scientists, and professionals in drug development and materials science. The document details the crystallographic parameters, synthesis methodologies, and characterization techniques associated with this compound.
Introduction
Titanium(II) chloride, TiCl₂, is an inorganic compound that appears as a black solid.[1][2] Its high reactivity, particularly its strong reducing nature and affinity for oxygen, has made its study challenging.[1][3] Nevertheless, understanding its solid-state structure is crucial for its application in various chemical syntheses and as a precursor for other titanium compounds. This guide focuses on the definitive crystal structure of TiCl₂ as determined through experimental and computational methods.
Crystallographic Data
This compound crystallizes in a layered structure analogous to that of cadmium iodide (CdI₂).[1][3][4] The fundamental structural motif consists of edge-sharing TiCl₆ octahedra, forming two-dimensional sheets.[5][6] The titanium(II) centers are octahedrally coordinated by six chloride ligands.[1][3]
The quantitative crystallographic data for TiCl₂ is summarized in the table below.
| Parameter | Value | Reference(s) |
| Crystal System | Trigonal | [5] |
| Space Group | P-3m1 (No. 164) | [5] |
| Lattice System | Hexagonal | [5][7] |
| Lattice Parameters | a = 3.53 Å, c = 6.82 Å | [5] |
| a = 3.561 Å, c = 5.875 Å | [7] | |
| Lattice Angles | α = 90°, β = 90°, γ = 120° | [5] |
| Unit Cell Volume | 73.53 ų | [5] |
| Formula Units (Z) | 1 | [7] |
| Density (Calculated) | 2.68 g/cm³ | [5] |
| 3.06 g/cm³ | [7] | |
| Ti-Cl Bond Length | 2.53 Å | [5][6] |
| Coordination | Ti²⁺: Octahedral (6 Cl⁻) Cl⁻: Distorted T-shaped (3 Ti²⁺) | [5][6] |
Atomic Positions (Fractional Coordinates): The atoms in the conventional unit cell are located at the following Wyckoff positions[5][7]:
-
Ti (1a): (0, 0, 0)
-
Cl (2d): (2/3, 1/3, 0.780517) or (1/3, 2/3, z) and (2/3, 1/3, -z) with z ≈ ¼
Caption: Octahedral coordination of a central Ti²⁺ ion by six Cl⁻ ions.
Experimental Protocols
The synthesis and characterization of TiCl₂ require anaerobic conditions due to its high reactivity with air and water.
Several methods have been established for the synthesis of this compound.
-
Thermal Disproportionation of TiCl₃: This is a common laboratory preparation method. Solid titanium(III) chloride (TiCl₃) is heated to 500 °C under vacuum or in an inert atmosphere. The reaction yields solid TiCl₂ and volatile titanium(IV) chloride (TiCl₄), which is removed from the system, driving the equilibrium.[1][3]
-
Reaction: 2 TiCl₃(s) → TiCl₂(s) + TiCl₄(g)
-
-
Reduction of TiCl₄ with Titanium Metal: Titanium tetrachloride can be reduced by titanium metal to form titanium subchlorides like TiCl₂ and TiCl₃.[8] This process is a key step in the "subhalide reduction process" for producing titanium metal.[9]
-
Reduction of TiCl₄ with Hydrogen: Titanium tetrachloride vapor can be reduced by a stream of hydrogen gas in a heated quartz tube to produce TiCl₂.[7] This method was used in early structural studies.
-
Magnesiothermic Reduction: In this industrial process, TiCl₄ is first reacted with a reductant like magnesium to synthesize TiCl₂ or TiCl₃.[8] The resulting subchloride is then further reduced by magnesium to produce titanium metal.[8][9]
The definitive method for determining the crystal structure of TiCl₂ is X-ray diffraction (XRD).
-
Protocol:
-
Sample Preparation: A powdered sample of synthesized TiCl₂ is prepared in an inert atmosphere (e.g., inside a glovebox) to prevent oxidation. The powder is typically loaded into a thin-walled glass or quartz capillary tube, which is then hermetically sealed.
-
Data Collection: The sealed capillary is mounted on a goniometer head in a powder diffractometer. X-ray diffraction patterns are collected by exposing the sample to a monochromatic X-ray beam and recording the intensity of the diffracted X-rays as a function of the scattering angle (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The positions and intensities of these peaks are characteristic of the material's crystal structure.
-
Structure Determination: The powder diffraction data is indexed to determine the unit cell parameters (a, c) and the hexagonal lattice system.[7] The observed intensities are then compared with intensities calculated for a proposed structural model, such as the CdI₂-type structure. A good agreement between observed and calculated intensities confirms the structural model, including the space group and atomic positions.[7]
-
Caption: Workflow for the synthesis and structural characterization of TiCl₂.
Conclusion
The crystal structure of this compound is well-established as a trigonal system with a layered CdI₂-type lattice (space group P-3m1). The structure is characterized by sheets of edge-sharing TiCl₆ octahedra. Its synthesis is most commonly achieved through the thermal disproportionation of TiCl₃, and its structure is confirmed using powder X-ray diffraction. The data and protocols presented in this guide offer a foundational resource for researchers working with this highly reactive and synthetically important compound.
References
- 1. Titanium(II) chloride - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Titanium » this compound [webelements.com]
- 3. Titanium(II)_chloride [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. Materials Data on TiCl2 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. Titanium(II) chloride | Benchchem [benchchem.com]
An In-depth Technical Guide to the Electronic Properties of Titanium Dichloride (TiCl₂) for Materials Science
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Titanium dichloride (TiCl₂), a compound where titanium exists in the +2 oxidation state, presents a unique and largely unexplored landscape for materials science research. Its d² electron configuration gives rise to interesting magnetic and electronic properties that are highly sensitive to its coordination environment. This technical guide provides a comprehensive overview of the current understanding of the electronic properties of TiCl₂, drawing from both theoretical predictions for the bulk material and detailed experimental investigations of its molecular complexes. Due to the inherent reactivity and instability of pure TiCl₂, much of the available experimental data is derived from more stable coordination compounds. This document aims to consolidate this information, offering a clear perspective on the synthesis, characterization, and potential of TiCl₂-based materials.
Core Electronic and Magnetic Properties
The electronic structure of titanium in TiCl₂ is characterized by two unpaired electrons in the 3d orbitals, which fundamentally dictates its paramagnetic nature.[1][2] Theoretical calculations and experimental studies on related compounds confirm this intrinsic paramagnetism.
Theoretical Predictions for Bulk TiCl₂
Computational studies, particularly those from the Materials Project, provide valuable insights into the predicted electronic and magnetic properties of bulk TiCl₂ in its crystalline form.[3]
Table 1: Theoretical Electronic and Magnetic Properties of Bulk TiCl₂ [3]
| Property | Predicted Value |
| Crystal System | Trigonal |
| Space Group | P-3m1 |
| Band Gap | 0.00 eV (Metallic) |
| Magnetic Ordering | Ferromagnetic |
| Total Magnetization | 1.99 µB/f.u. |
| Formation Energy | -1.631 eV/atom |
These theoretical findings suggest that bulk TiCl₂ is a ferromagnetic metal, a combination of properties that could be of significant interest for spintronic and catalytic applications. However, it is crucial to note that these are theoretical predictions and await experimental verification.
Experimental Data from Ti(II) Coordination Complexes
Due to the challenges in handling pure TiCl₂, researchers have extensively studied more stable Ti(II) coordination complexes to probe the electronic structure of the Ti²⁺ ion. A notable example is trans-[TiCl₂(tmeda)₂] (where tmeda = N,N,N',N'-tetramethylethane-1,2-diamine).[4][5][6]
Table 2: Experimental Spin Hamiltonian Parameters for trans-[TiCl₂(tmeda)₂] [5]
| Parameter | Value | Description |
| S | 1 | Total spin quantum number |
| D | -5.23(1) cm⁻¹ | Axial zero-field splitting parameter |
| E | -0.88(1) cm⁻¹ | Rhombic zero-field splitting parameter |
| E/D | 0.17 | Rhombicity |
| g-values | [1.86(1), 1.94(2), 1.77(1)] | Anisotropic g-tensor components (gx, gy, gz) |
These parameters, obtained from techniques like high-frequency and -field electron paramagnetic resonance (HFEPR) spectroscopy, provide a detailed picture of the electronic ground state of the Ti(II) center in a specific ligand field.[5]
Crystal and Molecular Structure
This compound crystallizes in the cadmium iodide (CdI₂) layered structure.[7][8] In this arrangement, the Ti(II) centers are octahedrally coordinated by six chloride ligands.[7][8] The structure is two-dimensional, consisting of sheets of edge-sharing TiCl₆ octahedra.[3]
In coordination complexes like trans-[TiCl₂(tmeda)₂], the titanium(II) metal center is in an octahedral coordination geometry.[5] It is equatorially coordinated by two bidentate tmeda molecules and axially coordinated by two chloride ligands.[5]
Experimental Protocols
The synthesis and characterization of TiCl₂ and its complexes require rigorous air- and moisture-free techniques due to their high reactivity.
Synthesis of TiCl₂
The most common laboratory-scale synthesis of TiCl₂ is the thermal disproportionation of titanium(III) chloride (TiCl₃) at elevated temperatures (around 500 °C) under an inert atmosphere.[8] The reaction is driven by the removal of the more volatile titanium(IV) chloride (TiCl₄).[8]
Reaction: 2 TiCl₃(s) → TiCl₂(s) + TiCl₄(g)
Synthesis of trans-[TiCl₂(tmeda)₂]
A well-characterized example of a Ti(II) coordination complex, trans-[TiCl₂(tmeda)₂], can be synthesized by the reduction of a Ti(IV) precursor in the presence of the chelating ligand tmeda.[6]
Protocol Outline:
-
A solution of TiCl₄ in an appropriate solvent (e.g., toluene) is prepared under an inert atmosphere.
-
An excess of tmeda is added to the solution.
-
A reducing agent, such as magnesium turnings, is introduced to the mixture.
-
The reaction is stirred at room temperature until a color change indicates the formation of the Ti(II) complex.
-
The product is isolated by filtration and purified by recrystallization from a suitable solvent (e.g., a mixture of toluene and hexane).
Characterization Techniques
A suite of advanced spectroscopic and analytical techniques is employed to characterize the electronic and magnetic properties of Ti(II) compounds.
-
High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR) Spectroscopy: This technique is crucial for determining the zero-field splitting parameters (D and E) and the g-tensor components in paramagnetic species with S > 1/2, such as Ti(II) complexes.[5]
-
Magnetic Circular Dichroism (MCD) Spectroscopy: MCD provides information about the electronic transitions and the magnetic properties of the ground and excited states.[5] Variable-temperature, variable-field (VTVH) MCD is particularly powerful for characterizing the electronic structure.[5]
-
SQUID Magnetometry: Superconducting Quantum Interference Device (SQUID) magnetometry is used to measure the magnetic susceptibility of a material as a function of temperature and applied magnetic field, confirming its paramagnetic nature and providing estimates of the magnetic moment.[5]
-
X-ray Diffraction (XRD): Single-crystal or powder XRD is used to determine the crystal structure of the material, providing essential information about bond lengths, bond angles, and the coordination environment of the titanium center.[3][5]
-
Density Functional Theory (DFT) and Ab Initio Calculations: These computational methods are used to model the electronic structure, predict properties like the band gap and density of states, and interpret experimental spectroscopic data.[3][5]
Signaling Pathways and Logical Relationships
The interplay between the fundamental electronic configuration of Ti(II) and its resulting material properties can be visualized as a signaling pathway, where the initial electronic state dictates the observable characteristics.
Future Directions and Applications
The unique electronic properties of TiCl₂, particularly its predicted metallic and ferromagnetic nature, suggest several promising avenues for future research and application:
-
Spintronics: If the predicted ferromagnetism of bulk TiCl₂ can be experimentally confirmed, it could be a candidate material for spintronic devices, where both the charge and spin of electrons are utilized.
-
Catalysis: The reactive nature of Ti(II) makes it a potent reducing agent. TiCl₂ and its derivatives could serve as catalysts in a variety of organic and inorganic reactions.
-
Materials Synthesis: TiCl₂ can be used as a precursor for the synthesis of other titanium-containing materials with tailored electronic and magnetic properties.
Further experimental investigation into the properties of pure, bulk TiCl₂ is essential to validate theoretical predictions and unlock the full potential of this intriguing material. Advances in thin-film deposition and in-situ characterization techniques may provide the necessary tools to overcome the challenges associated with its high reactivity.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Density of states - Wikipedia [en.wikipedia.org]
titanium (II) chloride chemical formula and structure
An In-Depth Technical Guide to Titanium (II) Chloride
Introduction
Titanium (II) chloride, with the chemical formula TiCl₂, is an inorganic compound that has garnered interest within the research community due to its notable properties as a strong reducing agent.[1][2] This black, crystalline solid is highly reactive, particularly with oxygen and water, which has made its study moderately challenging.[1][3] This guide provides a comprehensive overview of the chemical formula, structure, and key properties of titanium (II) chloride, intended for researchers, scientists, and professionals in drug development and materials science.
Chemical Formula and Structure
The chemical formula for titanium (II) chloride is TiCl₂ .[1][2][3] In this compound, titanium exists in the +2 oxidation state.[4]
The solid-state structure of titanium (II) chloride is a key determinant of its physical and chemical properties. It crystallizes in a layered cadmium iodide (CdI₂) type structure.[1][3][5] This structure is characterized by a hexagonal unit cell.[6] The titanium (II) ions are octahedrally coordinated to six chloride ligands, forming TiCl₆ octahedra.[1][3][7] These octahedra share edges to form two-dimensional sheets that are oriented in the (0, 0, 1) direction.[7] The chloride ions are, in turn, bonded to three titanium (II) ions in a distorted T-shaped geometry.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data for titanium (II) chloride:
| Property | Value |
| Molecular Weight | 118.77 g/mol [3][8] |
| Appearance | Black powder or hexagonal crystals[3][8][9] |
| Density | 3.13 g/cm³[3][5] |
| Melting Point | 1,035 °C (1,895 °F; 1,308 K)[3][5] |
| Boiling Point | 1,500 °C (2,730 °F; 1,770 K)[3][5] |
| Crystal System | Trigonal[7] |
| Space Group | P-3m1[7] |
| Lattice Parameters | a = 3.561 ± 0.005 Å, c = 5.875 ± 0.008 Å[6] |
| a = 3.53 Å, b = 3.53 Å, c = 6.82 Å, α = 90°, β = 90°, γ = 120°[7] | |
| Ti-Cl Bond Length | 2.53 Å[7] |
| Coordination Geometry | Octahedral for Ti(II) centers[1][3][9] |
| Magnetic Susceptibility (χ) | +570.0·10⁻⁶ cm³/mol[3][5] |
Experimental Protocols
Synthesis of Titanium (II) Chloride
Several methods have been employed for the synthesis of titanium (II) chloride, with the most common being the thermal disproportionation of titanium (III) chloride.
Method 1: Thermal Disproportionation of TiCl₃
This is the most widely used method for preparing TiCl₂.[1][3]
-
Reaction: 2 TiCl₃ → TiCl₂ + TiCl₄[9]
-
Procedure: Titanium (III) chloride (TiCl₃) is heated to approximately 500 °C in an inert atmosphere.[1][9] The equilibrium of the reaction is driven to the right by the continuous removal of the more volatile titanium (IV) chloride (TiCl₄), which has a lower boiling point.[9]
-
Apparatus: The reaction is typically carried out in a tube furnace under a vacuum or a flow of inert gas to prevent oxidation of the titanium species.
Method 2: Reduction of TiCl₄ with Hydrogen
-
Reaction: TiCl₄ + H₂ → TiCl₂ + 2 HCl
-
Procedure: Gaseous titanium (IV) chloride is passed through a heated quartz tube along with hydrogen gas.[6] The high temperature facilitates the reduction of TiCl₄ to TiCl₂.
-
Considerations: Careful control of temperature and flow rates is necessary to achieve the desired product and prevent the formation of other titanium subchlorides.
Structural Determination by X-ray Diffraction
The crystal structure of titanium (II) chloride was determined using X-ray diffraction (XRD) powder techniques.[6]
-
Sample Preparation: A powdered sample of synthesized TiCl₂ is prepared. The synthesis method, such as the reduction of TiCl₄ with hydrogen, can influence the crystallinity of the sample.[6]
-
Data Collection: The powder sample is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded.
-
Data Analysis: The resulting diffraction pattern, consisting of peaks at specific 2θ angles, is analyzed. The positions and intensities of the peaks are used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.[6] For TiCl₂, the powder diffraction data was successfully interpreted using a hexagonal unit cell.[6] The observed intensities were compared with intensities calculated based on the proposed CdI₂ structure to confirm the structural model.[6]
Visualizations
Caption: Simplified representation of the layered CdI₂-type structure of TiCl₂.
Caption: Logical workflow from synthesis to property determination for TiCl₂.
References
- 1. Titanium(II)_chloride [chemeurope.com]
- 2. shutterstock.com [shutterstock.com]
- 3. Titanium(II) chloride - Wikipedia [en.wikipedia.org]
- 4. CAS 10049-06-6: Titanium chloride (TiCl2) | CymitQuimica [cymitquimica.com]
- 5. Titanium(II) chloride - Wikiwand [wikiwand.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. americanelements.com [americanelements.com]
- 9. Buy Titanium(II) chloride (EVT-8715883) [evitachem.com]
physical and chemical properties of titanium dichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Titanium dichloride (TiCl₂), a fascinating inorganic compound, holds significant potential in various chemical applications, including catalysis and materials science. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It consolidates quantitative data into structured tables, outlines experimental protocols for its synthesis and handling, and employs visualizations to illustrate key chemical processes. This document aims to be a critical resource for those working with or exploring the applications of this highly reactive and versatile compound.
Physical Properties
This compound is a black, crystalline solid.[1] Its fundamental physical properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Reference(s) |
| Molecular Formula | TiCl₂ | [1] |
| Molecular Weight | 118.77 g/mol | [2] |
| Appearance | Black hexagonal crystals | [3] |
| Density | 3.13 g/cm³ | [3] |
| Melting Point | 1,035 °C (1,895 °F; 1,308 K) | [3] |
| Boiling Point | 1,500 °C (2,730 °F; 1,770 K) | [3] |
| Solubility | Soluble in alcohol. Practically insoluble in chloroform, ether, and carbon disulfide. Reacts with water.[4] | |
| Magnetic Susceptibility (χ) | +570.0·10⁻⁶ cm³/mol | [3] |
Crystal Structure
This compound crystallizes in a trigonal crystal system with a P-3m1 space group.[5] The structure is layered, analogous to that of cadmium iodide (CdI₂), where titanium(II) centers are octahedrally coordinated to six chloride ligands.[3][6]
| Crystal Parameter | Value | Reference(s) |
| Crystal System | Trigonal | [5] |
| Space Group | P-3m1 (No. 164) | [5] |
| Lattice Constants | a = 3.561 Å, c = 5.875 Å | [7] |
| Coordination Geometry | Octahedral (for Ti²⁺) | [3] |
Chemical Properties and Reactivity
This compound is a powerful reducing agent due to the low oxidation state of titanium (+2). Its high reactivity, particularly with atmospheric components, necessitates careful handling.
3.1. Reactivity with Air and Water
This compound is pyrophoric, meaning it can spontaneously ignite in the presence of air.[3] It also reacts violently with water and moisture, hydrolyzing to form titanium oxides and releasing hydrogen chloride gas.[4][8] This high reactivity underscores the need for handling in an inert atmosphere.
3.2. Disproportionation Reaction
Upon heating, titanium trichloride (TiCl₃) undergoes a disproportionation reaction to yield this compound and the more volatile titanium tetrachloride (TiCl₄).[3] This reaction is a common method for the synthesis of TiCl₂.
Disproportionation of Titanium Trichloride.
3.3. Use in Ziegler-Natta Catalysis
Titanium chlorides, including TiCl₂, are crucial components of Ziegler-Natta catalysts, which are widely used in the industrial production of polyolefins like polyethylene and polypropylene.[7][9] In these systems, the titanium compound acts as the active site for the polymerization of alkenes.
Ziegler-Natta Polymerization Pathway.
Thermodynamic Properties
The thermodynamic data for this compound are essential for understanding its stability and predicting the feasibility of its reactions.
| Property | Value | Reference(s) |
| Standard Enthalpy of Formation (ΔHf°) | -504.6 kJ/mol (-120.6 kcal/mol) for solid | [2] |
| Standard Molar Entropy (S°) | 103.3 J/mol·K (24.7 cal/°C/mol) for solid | [2] |
| Heat Capacity (Cp) | Shomate Equation parameters available | [5] |
Experimental Protocols
5.1. Synthesis of this compound
-
Via Disproportionation of Titanium Trichloride:
-
Place high-purity titanium trichloride in a reaction tube made of a material resistant to high temperatures and chloride corrosion (e.g., quartz or a suitable alloy).
-
The apparatus should be connected to a vacuum line and a system for collecting the volatile product.
-
Evacuate the system and backfill with an inert gas (e.g., argon). Repeat this cycle to ensure an inert atmosphere.
-
Heat the titanium trichloride to approximately 500 °C under vacuum or a slow flow of inert gas.[3]
-
The volatile titanium tetrachloride will be removed, leaving behind solid this compound.
-
Cool the apparatus to room temperature under an inert atmosphere before handling the product.
-
-
Via Reduction of Titanium Tetrachloride:
-
Titanium tetrachloride can be reduced by various reducing agents, such as titanium metal, hydrogen, or active metals like magnesium or aluminum.[10]
-
For reduction with titanium metal, titanium sponge or powder is reacted with gaseous titanium tetrachloride at elevated temperatures (e.g., 1073-1273 K) in an inert atmosphere.[10]
-
The reaction can be carried out in a molten salt medium, such as MgCl₂, to improve reaction efficiency.[11]
-
The product is then isolated from the reaction mixture. Purification may involve removing unreacted starting materials and byproducts.
-
5.2. Handling and Storage of Pyrophoric this compound
Due to its pyrophoric and water-reactive nature, stringent handling procedures are mandatory.
Workflow for Handling Pyrophoric TiCl₂.
5.3. Characterization
-
X-ray Diffraction (XRD):
-
The sample must be prepared in an inert atmosphere to prevent decomposition.
-
A small amount of the powdered sample is placed on a zero-background sample holder.
-
The holder must be sealed with an X-ray transparent, air-tight dome (e.g., made of beryllium or a polymer like Kapton).
-
XRD patterns are then collected using a diffractometer, typically with Cu Kα radiation.
-
The resulting diffractogram can be compared with reference patterns (e.g., from the Materials Project database) to confirm the crystal structure and phase purity.[5]
-
-
Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES):
-
Due to its reactivity, the sample must be carefully prepared for analysis. This often involves controlled hydrolysis and dissolution in an acidic matrix.
-
A known mass of the this compound sample is carefully reacted with a suitable acid solution (e.g., dilute nitric acid) in a controlled environment to prevent violent reactions.
-
The resulting solution is then diluted to a known volume.
-
The concentration of titanium and any metallic impurities can be determined by ICP-AES.[10]
-
Safety and Hazards
This compound is a hazardous material.
-
Pyrophoric: Catches fire spontaneously if exposed to air.[3]
-
Water-Reactive: Reacts violently with water, producing flammable hydrogen gas and corrosive hydrogen chloride.[3][4]
-
Corrosive: Causes severe skin burns and eye damage.
Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical splash goggles, face shield, and gloves suitable for handling pyrophoric and corrosive materials (e.g., neoprene or nitrile) are essential. All manipulations should be carried out in a glovebox or under a Schlenk line.
Conclusion
This compound is a compound with a rich and complex chemistry. Its utility as a reducing agent and a precursor in catalysis is well-established, yet its high reactivity presents significant handling challenges. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its safe and effective use in research and development. Further investigations into its applications, particularly in the synthesis of novel materials and as a reagent in organic chemistry, are warranted and will undoubtedly benefit from the foundational knowledge presented herein.
References
- 1. Titanocene dichloride synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Titanium(II) chloride - Wikipedia [en.wikipedia.org]
- 4. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
Theoretical Studies of Titanium Dichloride Clusters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies on titanium(II) chloride (TiCl₂) systems. While research on isolated gas-phase titanium dichloride clusters, (TiCl₂)n, is notably sparse, this document synthesizes the available theoretical knowledge from related, well-studied areas. These include the electronic structure of monomeric Ti(II) chloride complexes, the behavior of TiCl₂ in condensed phases, and the computational methodologies applied to analogous titanium halide systems. This guide is intended to serve as a foundational resource for researchers in materials science, catalysis, and computational chemistry, offering insights into the properties of Ti(II) chloride and the computational tools used to investigate them.
Introduction
Titanium chlorides are of paramount importance across various fields, from Ziegler-Natta catalysis in polymer production to precursors for titanium metal and coatings. Among these, this compound (TiCl₂) represents the Ti(II) oxidation state, a powerful reducing agent with unique electronic properties.[1] Understanding the structure, stability, and reactivity of TiCl₂ at the molecular level is crucial for harnessing its potential.
Computational modeling offers a powerful lens through which to examine these systems. However, a review of the current scientific literature reveals a significant focus on titanium tetrachloride (TiCl₄), particularly its interaction with magnesium dichloride (MgCl₂) supports.[2][3][4][5] In contrast, dedicated theoretical studies on the structure and energetics of isolated this compound clusters, (TiCl₂)n, are limited.
This guide bridges this gap by consolidating theoretical data from three key areas:
-
Detailed quantum chemical analyses of monomeric Ti(II) chloride coordination complexes.[6][7]
-
Computational investigations into the properties of TiCl₂ in the solid state and in molten salt environments.[1][8]
-
The robust computational protocols developed for the study of other titanium chloride systems, which are directly applicable to future investigations of (TiCl₂)n clusters.[2][5]
By presenting this information, we aim to provide a thorough understanding of the current theoretical landscape of Ti(II) chloride and to equip researchers with the necessary knowledge to pursue further studies in this promising area.
Theoretical Insights into Monomeric Ti(II) Chloride Systems
The most detailed theoretical understanding of the Ti(II) chloride electronic structure comes from studies of its stable coordination complexes. These monomeric species serve as excellent models for the local coordination environment of titanium in larger clusters.
Recent advanced spectroscopic and computational studies have been performed on complexes like trans-[TiCl₂(tmeda)₂] (where tmeda = N,N,N′,N′-tetramethylethane-1,2-diamine) and trans-[TiCl₂(py)₄] (py = pyridine).[6][7] These studies combine experimental data from techniques like high-frequency and -field EPR (HFEPR) and magnetic circular dichroism (MCD) with high-level quantum chemical calculations to elucidate the electronic ground and excited states.
For instance, trans-[TiCl₂(tmeda)₂] has been shown to possess an S=1 spin triplet ground state.[6] Detailed computational studies, including both Density Functional Theory (DFT) and ab initio methods, have been used to calculate its electronic transitions and zero-field splitting (ZFS) parameters, which are crucial for understanding its magnetic properties.[6][9]
Data Presentation: Calculated Properties of trans-[TiCl₂(tmeda)₂]
The following table summarizes key quantitative data obtained from a combined experimental and theoretical study of the trans-[TiCl₂(tmeda)₂] complex.[6][10] These parameters provide a benchmark for the electronic structure of a six-coordinate Ti(II) center.
| Parameter | Value | Method | Reference |
| Spin Hamiltonian | |||
| Ground State Spin (S) | 1 | Magnetometry, HFEPR | [6] |
| Zero-Field Splitting (D) | -5.23(1) cm⁻¹ | HFEPR | [6] |
| Rhombicity (E/D) | 0.17 | HFEPR | [6] |
| g-values (gx, gy, gz) | 1.86(1), 1.94(2), 1.77(1) | HFEPR | [6] |
| Electronic Transitions | |||
| Band 1 | ~5,000 cm⁻¹ | MCD Spectroscopy | [10] |
| Band 2 | ~7,500 cm⁻¹ | MCD Spectroscopy | [10] |
| Band 3 | ~10,000 cm⁻¹ | MCD Spectroscopy | [10] |
| Band 4 | 13,010 cm⁻¹ | MCD Spectroscopy | [10] |
| Band 5 | 14,970 cm⁻¹ | MCD Spectroscopy | [10] |
Theoretical Perspectives on Condensed Phase TiCl₂
Solid-State Structure
In the solid state, TiCl₂ adopts a layered cadmium iodide (CdI₂) crystal structure.[1] In this arrangement, each Ti(II) center is octahedrally coordinated to six chloride ligands, forming infinite sheets. This preference for octahedral coordination is a key feature that would likely influence the structure of larger (TiCl₂)n clusters.
TiCl₂ in Molten Salts
The behavior of TiCl₂ in molten salts is critical for electrometallurgical processes for titanium production.[11][12] Computational modeling, specifically molecular dynamics (MD) simulations based on both classical force fields and first-principles (DFT), has been employed to study these systems. These simulations provide insights into the structure, stability, and transport properties of titanium chlorides at high temperatures.
One study used a combination of DFT and classical MD to investigate TiCl, TiCl₂, and TiCl₄ systems.[8] It was found that TiCl₂ structures are favored at temperatures below 500 K and are mechanically stable, though elastically unstable.[8] Such studies are vital for understanding the fundamental interactions in high-temperature industrial processes.
Data Presentation: Calculated Properties of TiCl₂ in Condensed Phases
| Property | Value | Temperature | Method | Reference |
| Diffusion Coefficient | 115.00 nm²/s | 800 K | Classical MD | [8] |
| Stability | Favored | < 500 K | Classical MD | [8] |
| Mechanical Stability | Stable | N/A | DFT | [8] |
| Elastic Stability | Unstable | N/A | DFT | [8] |
Experimental Protocols: Computational Methodologies
The theoretical investigation of this compound clusters would employ well-established quantum chemical methods, largely mirroring the approaches used for TiCl₄/MgCl₂ systems in Ziegler-Natta catalysis research.
Density Functional Theory (DFT)
DFT is the most common method for studying the geometry, energetics, and electronic properties of titanium chloride systems due to its favorable balance of computational cost and accuracy.[5][13]
-
Functionals: A variety of exchange-correlation functionals are used.
-
Hybrid Functionals: B3LYP and PBE0 are widely used but often require empirical dispersion corrections.[3][5]
-
Meta-Hybrid GGA Functionals: The M06-2X functional has proven effective as it inherently accounts for some dispersion effects, which are crucial for describing the weak interactions in cluster systems.[2][4]
-
-
Dispersion Corrections: For functionals that do not account for long-range dispersion, empirical corrections like Grimme's D2 or D3 schemes are essential for accurate binding energy calculations.[3][5]
-
Basis Sets: Triple-zeta valence quality basis sets with polarization functions (e.g., def2-TZVP) are commonly employed for titanium and chlorine to provide a flexible description of the electron density.[4]
Ab Initio Methods
For higher accuracy, especially for describing excited states and systems with strong electron correlation, more computationally intensive ab initio methods are used.
-
Møller-Plesset Perturbation Theory (MP2): This method is often used for geometry optimizations and energy calculations where electron correlation is important.[14]
-
Coupled Cluster (CC): Methods like CCSD(T) can provide benchmark-quality energies for smaller systems.[14]
-
Multireference Methods (CASSCF/NEVPT2): These are essential for accurately describing the electronic structure of open-shell transition metal complexes with multiple low-lying electronic states.[9]
Model Selection: Cluster vs. Periodic Models
The choice of model is critical and depends on the system being studied.
-
Cluster Models: Finite clusters are cut from the bulk structure. This approach is well-suited for studying localized phenomena, such as the structure of a small, isolated (TiCl₂)n cluster or the adsorption of a molecule on a specific surface site.[2]
-
Periodic Models (Slab Models): These models use periodic boundary conditions to simulate an infinite surface. They are ideal for studying the properties of bulk crystals and well-defined crystal surfaces, eliminating edge effects present in cluster models.[5]
Commonly Used Software
-
Gaussian: Widely used for molecular (cluster) DFT and ab initio calculations.
-
ORCA: A powerful and versatile quantum chemistry package, particularly strong for calculations on open-shell transition metal complexes.[6]
-
VASP (Vienna Ab initio Simulation Package): A popular code for periodic DFT calculations on solid-state systems.
-
CRYSTAL: Another leading program for periodic solid-state quantum chemical calculations.[5]
Visualizations: Workflows and Reactions
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships in computational chemistry.
References
- 1. Titanium(II) chloride - Wikipedia [en.wikipedia.org]
- 2. erepo.uef.fi [erepo.uef.fi]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electronic Structure and Reactivity of a Well-Defined Mononuclear Complex of Ti(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ul.netd.ac.za [ul.netd.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. sid.ir [sid.ir]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Titanium Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dichloride (TiCl₂), a fascinating and highly reactive inorganic compound, holds a significant place in the history of titanium chemistry. Its study has been crucial in understanding the lower oxidation states of titanium and has paved the way for various applications, from synthetic chemistry to materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and fundamental properties of this compound, tailored for a scientific audience.
Discovery and Historical Context
The journey to isolating and understanding this compound is intertwined with the broader history of titanium chemistry. While titanium was discovered in 1791 by William Gregor, the exploration of its various chlorides happened over a century later.[1][2] Early investigations into the reduction of titanium tetrachloride (TiCl₄) laid the groundwork for the discovery of its lower chlorides.
Key historical developments include the work of Ruff and Neumann in the early 20th century, who systematically investigated the reactions of titanium tetrachloride at high temperatures, contributing significantly to the understanding of titanium subchlorides.[3] The definitive isolation and characterization of this compound as a distinct chemical entity came through studies of the thermal decomposition of titanium trichloride (TiCl₃). It was established that at elevated temperatures, TiCl₃ undergoes disproportionation to yield TiCl₂ and the more volatile TiCl₄.[4][5] This reaction remains a fundamental method for its preparation.
Synthesis of this compound
The synthesis of this compound is challenging due to its high reactivity, particularly its sensitivity to oxygen and moisture.[5] Several methods have been developed, broadly categorized into disproportionation and reduction reactions.
Thermal Disproportionation of Titanium Trichloride
The most common laboratory and industrial preparation of this compound involves the thermal disproportionation of titanium trichloride at temperatures around 500 °C in an inert atmosphere.[4][5][6] The reaction is driven by the removal of the volatile titanium tetrachloride, shifting the equilibrium to favor the formation of the solid this compound.[4][6]
Reaction: 2 TiCl₃(s) → TiCl₂(s) + TiCl₄(g)[4][5]
Reduction of Titanium Tetrachloride
This compound can also be synthesized by the reduction of titanium tetrachloride using various reducing agents.
-
Reduction with Titanium Metal: This method involves the reaction of titanium tetrachloride gas with titanium metal sponge or powder at high temperatures (1073-1273 K).[7][8] This process is a key step in some modern titanium production methods.[7]
Reaction: Ti(s) + TiCl₄(g) → 2 TiCl₂(s)
-
Reduction with Other Reducing Agents: Strong reducing agents such as sodium, magnesium, and aluminum can be used to reduce titanium tetrachloride to its lower oxidation states, including this compound.[7][9][10] The stoichiometry of the reactants is crucial in determining the final product. For instance, using a 2:1 molar ratio of sodium to titanium tetrachloride can primarily yield this compound.[10]
Properties of this compound
This compound is a black, crystalline solid with a layered structure.[5][11] Its physical and chemical properties are summarized below.
Physical Properties
| Property | Value | Reference(s) |
| Molar Mass | 118.77 g/mol | [5] |
| Appearance | Black hexagonal crystals | [5][11] |
| Density | 3.13 g/cm³ | [5] |
| Melting Point | 1035 °C | [5][11] |
| Boiling Point | 1500 °C | [5][11] |
Crystal Structure
This compound crystallizes in a trigonal crystal system with the space group P-3m1.[12] It adopts a cadmium iodide (CdI₂) layered structure, where each titanium(II) ion is octahedrally coordinated to six chloride ions.[5][6][12]
| Crystal Parameter | Value | Reference(s) |
| Crystal System | Trigonal | [12] |
| Space Group | P-3m1 | [12] |
| Lattice Constants | a = 3.53 Å, c = 6.82 Å | [12] |
| Coordination Geometry | Octahedral (for Ti²⁺) | [6][12] |
Thermodynamic Properties
The thermodynamic data for this compound are crucial for understanding its stability and reactivity.
| Property | Value | Reference(s) |
| Standard Enthalpy of Formation (ΔHf°298, solid) | -120.6 kcal/mol | [13] |
| Standard Entropy (S°298, solid) | 24.7 cal/°C/mol | [13] |
| Standard Enthalpy of Formation (ΔHf°298, gas) | -69.4 kcal/mol | [13] |
| Standard Entropy (S°298, gas) | 65.9 cal/°C/mol | [13] |
Experimental Protocols
Synthesis of this compound by Thermal Disproportionation of Titanium Trichloride
Objective: To prepare anhydrous this compound from titanium trichloride.
Materials:
-
Titanium trichloride (TiCl₃), anhydrous
-
Quartz tube
-
Tube furnace
-
Inert gas supply (Argon or Nitrogen), high purity
-
Schlenk line apparatus
-
Cold trap (e.g., liquid nitrogen)
Procedure:
-
A clean, dry quartz tube is loaded with anhydrous titanium trichloride in a glovebox or under a stream of inert gas to prevent exposure to air and moisture.
-
The quartz tube is placed in a tube furnace. One end of the tube is connected to a source of high-purity inert gas, and the other end is connected to a cold trap and a bubbler to monitor gas flow.
-
The system is thoroughly purged with the inert gas to remove any residual air.
-
The furnace is heated to 500 °C under a slow, continuous flow of the inert gas.[4][6]
-
The titanium trichloride will disproportionate into solid this compound, which remains in the hot zone of the tube, and gaseous titanium tetrachloride, which is carried by the inert gas stream.
-
The gaseous titanium tetrachloride is collected in the cold trap, which is cooled with liquid nitrogen.
-
The reaction is allowed to proceed until the evolution of titanium tetrachloride ceases, which can be observed by the cessation of condensation in the cold trap.
-
The furnace is then cooled to room temperature under the inert gas flow.
-
The black, solid this compound product is collected and stored under an inert atmosphere.
Synthesis of this compound by Reduction of Titanium Tetrachloride with Titanium Sponge in a Molten Salt Medium
Objective: To synthesize this compound by the reaction of titanium tetrachloride with titanium metal in a molten salt eutectic.
Materials:
-
Titanium tetrachloride (TiCl₄), anhydrous
-
Titanium sponge
-
Sodium chloride (NaCl), anhydrous
-
Potassium chloride (KCl), anhydrous
-
High-temperature reactor (e.g., a quartz or alumina crucible within a furnace)
-
Inert gas supply (Argon)
-
Gas delivery tube
Procedure:
-
An equimolar mixture of anhydrous NaCl and KCl is placed in the reactor crucible.
-
The reactor is heated to a temperature above the melting point of the salt mixture (e.g., 700-800 °C) under a constant flow of high-purity argon to create a molten salt bath.
-
An excess of titanium sponge is added to the molten salt.[14]
-
Anhydrous titanium tetrachloride is vaporized and introduced into the molten salt bath through a gas delivery tube, bubbling through the molten salt and reacting with the titanium sponge.[14]
-
The reaction produces this compound, which dissolves in the molten salt.
-
The flow of titanium tetrachloride is continued until the desired concentration of this compound in the molten salt is achieved.
-
The reactor is then cooled, and the solidified salt mixture containing this compound can be used for further applications or the TiCl₂ can be isolated through subsequent processing steps.
Visualizations
Synthesis Pathways of this compound
Caption: Key synthetic routes to this compound.
Logical Flow of the Kroll Process and the Role of Subchlorides
Caption: Role of titanium subchlorides in titanium metal production.
References
- 1. WebElements Periodic Table » Titanium » historical information [winter.group.shef.ac.uk]
- 2. titanium.com [titanium.com]
- 3. A Method of Preparing Titanium Trichloride [ausimm.com]
- 4. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. Titanium(II) chloride - Wikipedia [en.wikipedia.org]
- 6. Titanium(II)_chloride [chemeurope.com]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
- 9. Titanium(II) chloride | Benchchem [benchchem.com]
- 10. How to Reduce Titanium Tetrachloride - 911Metallurgist [911metallurgist.com]
- 11. WebElements Periodic Table » Titanium » this compound [winter.group.shef.ac.uk]
- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
The Solubility of Titanium Dichloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of titanium dichloride (TiCl₂) in various organic solvents. Due to the air- and moisture-sensitive nature of TiCl₂, handling and solubility determination require specialized techniques. This document outlines the known qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and includes a visual representation of the experimental workflow.
Executive Summary
This compound is a black, crystalline solid that is highly reactive and pyrophoric. Its utility in various chemical syntheses necessitates a thorough understanding of its solubility in organic media. This guide consolidates the available solubility information and presents a generalized, robust methodology for its experimental determination, ensuring safe handling and accurate measurement.
Solubility of this compound
Currently, there is a lack of precise quantitative solubility data for this compound in the public domain. However, qualitative assessments have been reported in the chemical literature. The following table summarizes the known solubility characteristics of TiCl₂ in a range of common organic solvents.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Chemical Formula | Type | Solubility |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][2][3] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Insoluble[1][3] |
| Chloroform | CHCl₃ | Polar Aprotic | Insoluble[3] |
| Carbon Disulfide | CS₂ | Nonpolar | Insoluble[3] |
| Propylene Carbonate | C₄H₆O₃ | Polar Aprotic | Insoluble (at 25°C)[1] |
Experimental Protocol for Solubility Determination
The following protocol outlines a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This procedure is designed to be conducted in an inert atmosphere (e.g., a glovebox or using Schlenk line techniques) to prevent the decomposition of the air- and moisture-sensitive TiCl₂.
Materials and Equipment
-
Anhydrous this compound (TiCl₂)
-
High-purity, anhydrous organic solvent of choice
-
Inert gas supply (Argon or Nitrogen)
-
Glovebox or Schlenk line setup
-
Temperature-controlled shaker or stirring plate with a thermostat
-
Sealable, airtight reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere filtration apparatus (e.g., filter cannula, syringe with a membrane filter)
-
Pre-weighed, sealable vials for sample collection
-
Analytical balance (accurate to at least 0.1 mg)
-
A suitable analytical technique for quantifying titanium concentration (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS))
Procedure
-
Preparation of the Saturated Solution:
-
Inside an inert atmosphere glovebox, add a pre-weighed excess amount of this compound to a dry, tared reaction vessel.
-
Add a known volume or mass of the anhydrous organic solvent to the reaction vessel.
-
Seal the vessel tightly.
-
Place the vessel in a temperature-controlled shaker or on a stirring plate set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation. It is crucial to maintain a constant temperature throughout the equilibration period.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle at the bottom of the vessel.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe fitted with an inert filter (e.g., a PTFE membrane filter with a pore size of 0.2 µm). This step must be performed without disturbing the solid residue.
-
Immediately transfer the filtered solution into a pre-weighed, airtight vial.
-
Seal the vial and record the total mass of the vial and the collected sample.
-
-
Gravimetric Analysis of the Solvent:
-
Carefully evaporate the solvent from the vial under a gentle stream of inert gas or under vacuum at a slightly elevated temperature.
-
Once all the solvent has been removed, re-weigh the vial containing the dry TiCl₂ residue.
-
The mass of the dissolved TiCl₂ can be determined by subtracting the initial mass of the empty vial.
-
The mass of the solvent in the collected sample can be calculated by subtracting the mass of the dissolved TiCl₂ from the total mass of the collected sample.
-
The solubility can then be expressed in grams of solute per 100 grams of solvent or other appropriate units.
-
-
Quantitative Analysis of Titanium (Optional but Recommended):
-
For higher accuracy, the concentration of titanium in the collected saturated solution can be determined using a sensitive analytical technique.
-
Carefully dilute a known mass of the collected saturated solution with an appropriate solvent.
-
Analyze the diluted solution using a calibrated ICP-OES or AAS instrument to determine the concentration of titanium.
-
From the titanium concentration, calculate the concentration of TiCl₂ in the saturated solution.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the determination of this compound solubility.
References
In-Depth Technical Guide to Titanium Dichloride (CAS No. 10049-06-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of titanium dichloride (TiCl₂), a versatile inorganic compound with significant applications in chemical synthesis.
Core Properties of this compound
This compound is a black, crystalline solid in which titanium exists in the +2 oxidation state.[1][2] It is a highly reactive compound, particularly noted for its pyrophoric nature and violent reaction with water.[3][4] Due to its reactivity, it must be handled under an inert atmosphere.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | TiCl₂ | [1][2] |
| Molecular Weight | 118.77 g/mol | [1][5] |
| Appearance | Black crystalline solid/powder | [1][2][5] |
| Melting Point | 1035 °C | [1][2] |
| Boiling Point | 1500 °C | [2] |
| Density | 3.13 g/cm³ | [1][2] |
| Solubility | Decomposes in water; Soluble in alcohol; Insoluble in chloroform, ether, carbon disulfide | [1][3] |
| Oxidation State of Ti | +2 | [2] |
| Hazards | Pyrophoric, reacts violently with water, causes burns | [3][4][6] |
Structural Information
This compound adopts a layered crystal structure, analogous to that of cadmium iodide (CdI₂). In this structure, each titanium(II) center is octahedrally coordinated to six chloride ligands.
Experimental Protocols
Synthesis via Disproportionation of Titanium Trichloride
This method involves the thermal decomposition of titanium trichloride (TiCl₃) into this compound and the more volatile titanium tetrachloride (TiCl₄).[7]
Reaction: 2 TiCl₃(s) → TiCl₂(s) + TiCl₄(g)
Procedure Outline:
-
Place titanium trichloride in a reaction vessel suitable for high-temperature reactions under vacuum or an inert atmosphere.
-
Heat the vessel to approximately 500 °C.
-
The volatile TiCl₄ is removed by vacuum, driving the reaction to completion.
-
The remaining solid product is this compound.
Purification: The primary purification is achieved by the removal of the TiCl₄ byproduct. Further purification may involve high-temperature sublimation under a high vacuum.
Characterization: The product can be characterized by X-ray powder diffraction (XRD) to confirm the crystal structure and elemental analysis to determine the stoichiometry.
Synthesis via Reduction of Titanium Tetrachloride
This compound can be synthesized by the reduction of titanium tetrachloride with a suitable reducing agent, such as titanium metal.[8]
Reaction: TiCl₄(g) + Ti(s) → 2 TiCl₂(s)
Procedure Outline:
-
Place titanium metal powder or sponge in a reaction chamber.
-
Heat the reactor to a high temperature (e.g., 1273 K) under an inert atmosphere (e.g., argon).[9]
-
Introduce gaseous titanium tetrachloride into the reactor.
-
The TiCl₄ reacts with the hot titanium metal to form this compound as a solid deposit.
Purification: The product is typically obtained as a solid deposit. Unreacted starting materials can be removed by physical separation or selective chemical reaction.
Characterization: The resulting this compound can be characterized using techniques such as scanning electron microscopy (SEM) for morphology and XRD for phase identification.
Signaling Pathways and Biological Activity
A thorough review of the scientific literature reveals no established biological signaling pathways directly involving this compound (TiCl₂). While other titanium compounds, such as titanocene dichloride ((C₅H₅)₂TiCl₂), have been investigated for their anticancer properties and interactions with proteins like transferrin, these mechanisms are distinct and not applicable to the simple inorganic salt TiCl₂.[10][11][12][13] The extreme reactivity of TiCl₂ with water to form hydrochloric acid and titanium oxides makes it incompatible with biological systems and an unlikely candidate for a signaling molecule. Research into the biological effects of titanium compounds has primarily focused on more stable organometallic and coordination complexes.[12][14]
Applications in Organic Synthesis
This compound is a powerful reducing agent and finds use in various organic transformations, most notably in coupling reactions of carbonyl compounds. These reactions typically involve the in-situ generation of low-valent titanium species from higher-valent titanium chlorides and a reducing agent.
McMurry Reaction
The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene.[1][2][15] Low-valent titanium, often generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc or a lithium aluminum hydride, is the key reagent.[2][15]
The reaction proceeds via a two-step mechanism:
-
Pinacol Coupling: Single-electron transfer from the low-valent titanium to the carbonyl groups generates ketyl radicals, which then dimerize to form a pinacolate (a 1,2-diolate).[2][15]
-
Deoxygenation: The titanium pinacolate intermediate undergoes deoxygenation, facilitated by the high oxophilicity of titanium, to yield the alkene.[2][15]
Pinacol Coupling Reaction
The pinacol coupling reaction is the reductive homocoupling of aldehydes or ketones to produce a 1,2-diol.[16] Similar to the McMurry reaction, it is mediated by a single-electron transfer from a reducing agent. While various metals can be used, low-valent titanium species are effective for this transformation.[4] The reaction mechanism involves the formation of ketyl radical anions which then dimerize.[16] Unlike the McMurry reaction, the process is stopped at the diol stage before deoxygenation occurs.
Safety and Handling
This compound is a pyrophoric solid that reacts violently with water and moisture in the air.[3][4] It is also corrosive and can cause severe burns to the skin and eyes.[6]
Handling:
-
All manipulations should be conducted under an inert and dry atmosphere, preferably within a glovebox.
-
Wear appropriate personal protective equipment (PPE), including fire-resistant clothing, safety goggles, a face shield, and chemical-resistant gloves.
-
Ensure that all glassware and equipment are thoroughly dried before use.
-
Keep away from sources of ignition, water, and oxidizing agents.
Storage:
-
Store in a tightly sealed container under an inert gas.
-
Keep in a cool, dry, and well-ventilated area designated for pyrophoric materials.
Disposal:
-
Unused or waste this compound must be quenched carefully by a trained professional following established laboratory safety protocols.
-
All contaminated materials should be treated as hazardous waste and disposed of according to institutional and governmental regulations.
References
- 1. grokipedia.com [grokipedia.com]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 7. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytotoxicity of a Ti(IV) compound is independent of serum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Titanium(IV) Complexes : Cytotoxicity and Cellular Uptake of Titanium(IV) Complexes on Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Titanium coordination compounds: from discrete metal complexes to metal–organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. McMurry_reaction [chemeurope.com]
- 16. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Preparation of Titanium Dichloride from Titanium Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dichloride (TiCl₂), a key intermediate in various chemical syntheses and materials science applications, is a highly reactive, pyrophoric solid. Its preparation from the more common titanium tetrachloride (TiCl₄) requires carefully controlled reductive processes. This document outlines the primary methods for the synthesis of this compound from titanium tetrachloride, providing detailed experimental protocols and comparative data to assist researchers in selecting and implementing the most suitable method for their specific needs. The principal routes covered include the thermal disproportionation of titanium trichloride, and the direct reduction of titanium tetrachloride using various reducing agents such as titanium metal, hydrogen, or active metals in both gaseous and molten salt environments.
Comparative Summary of Preparation Methods
The selection of a synthetic route for this compound depends on factors such as the desired purity, scale of the reaction, and available equipment. The following table summarizes the quantitative data associated with the primary preparation methods.
| Method | Reactants | Reaction Temperature (°C) | Pressure | Typical Yield | Key Advantages | Key Disadvantages |
| Thermal Disproportionation | Titanium Trichloride (TiCl₃) | ~500 | Vacuum/Inert | High | Produces relatively pure TiCl₂ | Requires prior synthesis of TiCl₃; high temperature |
| Reduction with Titanium Metal | Titanium Tetrachloride (TiCl₄), Titanium (Ti) | 1273 | Atmospheric | Variable | Direct conversion; can be performed in molten salt | High temperature; potential for incomplete reaction |
| Reduction with Hydrogen | Titanium Tetrachloride (TiCl₄), Hydrogen (H₂) | >700 | Atmospheric | Moderate | In-situ generation of lower chlorides | High temperatures required; often produces mixtures |
| Reduction with Active Metals | Titanium Tetrachloride (TiCl₄), Sodium (Na) | 105 - 205 | Inert | High | Low-temperature process; continuous operation possible | Product is a mixture with salt; requires purification |
| Molten Salt Synthesis | TiCl₄, Ti in NaCl-KCl | ~700-800 | Inert | High | Efficient removal of product; can improve yield | Requires specialized high-temperature equipment |
Experimental Protocols
Method 1: Thermal Disproportionation of Titanium Trichloride
This method relies on the thermal decomposition of titanium trichloride (TiCl₃) into this compound (TiCl₂) and volatile titanium tetrachloride (TiCl₄).[1][2] The reaction is driven by the removal of the gaseous TiCl₄ product under vacuum.
Reaction: 2 TiCl₃(s) → TiCl₂(s) + TiCl₄(g)
Protocol:
-
Apparatus Setup: A two-zone tube furnace equipped with a quartz or borosilicate glass reaction tube is required. The setup should allow for the application of a dynamic vacuum and have a cold trap to collect the TiCl₄ byproduct.
-
Sample Preparation: Place a known quantity of high-purity titanium trichloride (TiCl₃) into a quartz boat.
-
Reaction Conditions:
-
Insert the boat containing TiCl₃ into the center of the reaction tube.
-
Evacuate the system to a pressure of at least 10⁻³ torr.
-
Heat the furnace to 500 °C at a controlled rate.
-
Maintain this temperature for several hours to ensure complete disproportionation. The volatile TiCl₄ will be collected in the cold trap.
-
-
Product Recovery:
-
After the reaction is complete, cool the furnace to room temperature under vacuum.
-
The remaining black, solid product in the boat is this compound (TiCl₂).
-
Handle the product under an inert atmosphere (e.g., in a glovebox) due to its pyrophoric nature.
-
Method 2: Reduction of Titanium Tetrachloride with Titanium Metal
This is a direct method for producing TiCl₂ by reacting TiCl₄ with titanium metal powder at high temperatures.[3] The reaction can be performed in a tube furnace or in a molten salt medium to facilitate the reaction.[4]
Reaction: TiCl₄(g) + Ti(s) → 2 TiCl₂(s)
Protocol:
-
Apparatus Setup: A high-temperature tube furnace with a gas inlet for argon and an outlet connected to a bubbler or trap. A molybdenum or alumina boat is used to hold the titanium powder.
-
Reactant Preparation: Place a stoichiometric amount of high-purity titanium powder in the reaction boat.
-
Reaction Conditions:
-
Place the boat in the center of the reaction tube and purge the system with high-purity argon gas.
-
Heat the furnace to 1273 K (1000 °C).
-
Introduce a controlled flow of gaseous TiCl₄, which can be generated by bubbling argon through liquid TiCl₄ at a controlled temperature.
-
The reaction is typically carried out for several hours.
-
-
Product Recovery:
-
After the reaction, stop the flow of TiCl₄ and cool the furnace to room temperature under an argon atmosphere.
-
The resulting solid product in the boat is this compound.
-
Transfer and store the product in an inert atmosphere.
-
Method 3: Reduction of Titanium Tetrachloride with Sodium
This method utilizes a strong reducing agent, sodium, to reduce TiCl₄ at relatively low temperatures. The product is a mixture of titanium lower chlorides and sodium chloride.[5]
Reaction: TiCl₄(g) + 2 Na(l) → TiCl₂(s) + 2 NaCl(s)
Protocol:
-
Apparatus Setup: A reactor capable of handling liquid sodium and gaseous TiCl₄ under an inert atmosphere. The reactor should be designed for efficient mixing and temperature control.
-
Reactant Introduction:
-
Charge the reactor with high-purity sodium under an argon atmosphere.
-
Heat the reactor to a temperature between 105 °C and 205 °C to melt the sodium.
-
-
Reaction Execution:
-
Introduce gaseous TiCl₄ into the reactor at a controlled rate. The reaction is exothermic and requires careful temperature management.
-
The ratio of sodium to TiCl₄ can be adjusted to control the final product composition. A 2:1 molar ratio favors the formation of TiCl₂.
-
-
Product Separation:
-
The product is an intimate mixture of this compound and sodium chloride.
-
Separation can be achieved by vacuum distillation to remove NaCl or by subsequent chemical processing.
-
All handling must be performed under strictly inert conditions.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the preparation of this compound from titanium tetrachloride, applicable to the methods described above with specific variations in the reaction step.
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. 2 TiCl3 → TiCl2 + TiCl4 - Balanced equation | Chemical Equations online! [chemequations.com]
- 3. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
- 4. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
- 5. How to Reduce Titanium Tetrachloride - 911Metallurgist [911metallurgist.com]
Application Notes and Protocols for In-Situ Synthesis of TiCl₂ Electrolyte
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in-situ synthesis of Titanium(II) chloride (TiCl₂) electrolytes, a critical component in various electrochemical applications, including electrometallurgy and electrocatalytic nitrogen reduction. The following sections detail the methodologies, present key data in a structured format, and illustrate the experimental workflows.
Application Note 1: In-Situ Synthesis of TiCl₂ Electrolyte in Molten Salts for Electrometallurgy
Introduction:
The in-situ synthesis of TiCl₂ in a molten salt medium is a crucial step in the electrorefining and electrowinning of titanium metal. This method avoids the handling of highly hygroscopic and reactive solid TiCl₂. The process typically involves the reduction of a titanium precursor or the reaction of metallic titanium within the molten salt bath to generate the desired divalent titanium ions. Maintaining the titanium species as Ti(II) is essential for high current efficiency and the quality of the titanium deposit.[1]
Key Applications:
-
Titanium electrorefining[1]
-
Titanium electrowinning
-
Synthesis of titanium alloys
Experimental Protocol: In-Situ Synthesis via Reaction of Titanium Metal with Copper(I) Chloride
This protocol is based on the displacement reaction between titanium metal powder and copper(I) chloride in a molten salt mixture.
Materials:
-
Calcium chloride (CaCl₂), anhydrous
-
Sodium chloride (NaCl), anhydrous
-
Copper(I) chloride (CuCl), anhydrous
-
Titanium metal powder
-
High-purity argon gas
-
Crucible (e.g., alumina, graphite)
-
High-temperature furnace with temperature controller
-
Inert atmosphere glovebox or reaction chamber
Procedure:
-
Preparation of the Molten Salt Bath:
-
In an inert atmosphere, thoroughly mix anhydrous CaCl₂ and NaCl in the desired ratio (e.g., eutectic mixture).
-
Place the salt mixture in the crucible and position it within the furnace.
-
Heat the furnace to the desired synthesis temperature (e.g., 650 °C) under a continuous flow of high-purity argon gas to melt the salts.[1]
-
-
Addition of Copper(I) Chloride:
-
Once the salt is molten and thermally stabilized, add the predetermined amount of anhydrous CuCl to the molten salt.
-
Stir the mixture gently until the CuCl is completely dissolved.
-
-
In-Situ Synthesis of TiCl₂:
-
Slowly add titanium metal powder to the molten CaCl₂-NaCl-CuCl solution. A stoichiometric or slight excess of titanium (1.0-1.1 times the molar amount of CuCl) is recommended.[1]
-
The reaction to form TiCl₂ is: Ti + 2CuCl → TiCl₂ + 2Cu
-
Maintain the reaction temperature for a sufficient duration to ensure complete reaction.
-
The byproduct, copper metal, will precipitate and settle at the bottom of the crucible.[1]
-
-
Electrolyte Characterization (Optional but Recommended):
-
After the synthesis, allow the molten salt to cool under an inert atmosphere.
-
Samples of the solidified electrolyte can be taken for analysis.
-
The concentration of TiCl₂ can be determined using hydrogen volumetric analysis.
-
The concentration of TiCl₃ (if any) can be quantified by titration analysis.
-
Inductively Coupled Plasma (ICP) analysis can be used to determine the total titanium concentration.[1]
-
Quantitative Data Summary:
| Parameter | Optimal Value | Reference |
| Synthesis Temperature | 600-700 °C (Optimal: 650 °C) | [1] |
| Molar Ratio of Ti to CuCl | 1.0 - 1.1 | [1] |
| Atmosphere | High-purity Argon | [1] |
Experimental Workflow Diagram:
Caption: Workflow for In-Situ TiCl₂ Synthesis in Molten Salt.
Application Note 2: In-Situ Generation of Active Titanium Species for Electrocatalytic Nitrogen Reduction
Introduction:
The electrochemical reduction of dinitrogen (N₂) to ammonia (NH₃) under ambient conditions is a significant area of research. Titanocene dichloride (Cp₂TiCl₂) has been identified as a promising molecular catalyst for this reaction.[2][3] The active titanium species is generated in-situ through the electrochemical reduction of the Cp₂TiCl₂ precursor in an organic or aqueous electrolyte. This approach allows for the controlled generation of the catalytic species directly within the reaction environment.
Key Applications:
Experimental Protocol: Electrocatalytic Nitrogen Reduction using Titanocene Dichloride
This protocol describes the setup for the in-situ generation of the active catalyst from Cp₂TiCl₂ and its use in nitrogen reduction.
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate (n-Bu₄NClO₄) or Lithium Perchlorate (LiClO₄))[2]
-
Solvent (e.g., a mixture of tetrahydrofuran (THF) and methanol (MeOH), or water)[2][3]
-
Redox mediator (e.g., catechol)[2]
-
Working electrode (e.g., glassy carbon, platinum)[2]
-
Reference electrode (e.g., Ag/AgCl or a silver pseudo-reference electrode)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical cell with gas inlet and outlet
-
Potentiostat/Galvanostat
-
High-purity nitrogen gas
Procedure:
-
Electrolyte Preparation:
-
In a glovebox or under an inert atmosphere, dissolve the supporting electrolyte (e.g., 0.1 M n-Bu₄NClO₄), Cp₂TiCl₂ (e.g., 2 mM), and the redox mediator (e.g., 20 mM catechol) in the chosen solvent system (e.g., 9:1 THF/MeOH).[4]
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Transfer the prepared electrolyte into the cell.
-
Continuously bubble high-purity nitrogen gas through the electrolyte for a set period (e.g., 30 minutes) to ensure saturation and to remove any dissolved oxygen.
-
-
In-Situ Catalyst Generation and Nitrogen Reduction:
-
Connect the electrodes to the potentiostat.
-
Apply a constant potential (e.g., -2.3 V vs. Ag/AgCl) to the working electrode to initiate the reduction of Cp₂TiCl₂ and subsequently the nitrogen reduction reaction.[4]
-
Maintain the electrolysis for the desired duration (e.g., 6-24 hours) while continuously bubbling nitrogen through the solution.[2][4]
-
-
Ammonia Quantification:
-
After electrolysis, the amount of ammonia produced in the electrolyte can be determined using methods such as the Nessler's reagent colorimetric method or ion chromatography.[4]
-
Quantitative Data Summary:
| Parameter | Example Value | Reference |
| Catalyst | 2 mM Cp₂TiCl₂ | [4] |
| Supporting Electrolyte | 0.1 M n-Bu₄NClO₄ | [4] |
| Additive | 20 mM Catechol | [4] |
| Solvent | 9:1 THF/MeOH | [4] |
| Applied Potential | -2.3 V | [4] |
| Highest Ammonia Synthesis Rate (in water) | 9.5 × 10⁻¹⁰ mol·cm⁻²·sec⁻¹·M Cp₂TiCl₂⁻¹ | [3] |
| Highest Faradaic Efficiency (in THF) | 0.95% | [3] |
Logical Relationship Diagram:
References
Application Notes and Protocols for Titanium Dichloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-valent titanium species, often generated in situ from titanium(IV) or titanium(III) precursors like titanocene dichloride (Cp₂TiCl₂) or titanium tetrachloride (TiCl₄), are powerful reagents and catalysts in organic synthesis. This document provides detailed application notes and experimental protocols for key carbon-carbon bond-forming reactions catalyzed by titanium dichloride, including the McMurry coupling, pinacol coupling, and Barbier-type reactions. These transformations are valuable tools in the synthesis of complex organic molecules, natural products, and active pharmaceutical ingredients.
Key Applications at a Glance
| Reaction | Transformation | Key Features |
| McMurry Coupling | Reductive coupling of two carbonyl groups (aldehydes or ketones) to form an alkene. | - Forms sterically hindered and strained alkenes.- Can be used for intramolecular cyclizations to form macrocycles.- The reaction is often heterogeneous. |
| Pinacol Coupling | Reductive coupling of two carbonyl groups to form a 1,2-diol (vicinal diol). | - Can be performed with high diastereoselectivity.- Milder conditions compared to the McMurry reaction can isolate the diol.- Catalytic versions have been developed. |
| Barbier-Type Reaction | Nucleophilic addition of an in situ generated organometallic species (from an alkyl halide) to a carbonyl group. | - Forms primary, secondary, or tertiary alcohols.- The organotitanium reagent is generated in the presence of the carbonyl substrate.- Can be performed catalytically under mild conditions. |
Data Presentation
McMurry Coupling: Reductive Olefination of Carbonyls
The McMurry reaction is a powerful method for the synthesis of alkenes from two ketone or aldehyde molecules using a low-valent titanium reagent.[1][2] The reaction is typically performed by reducing a titanium precursor, such as TiCl₃ or TiCl₄, with a reducing agent like zinc, zinc-copper couple, or lithium aluminum hydride.[2][3]
Table 1: Selected Examples of McMurry Coupling Reactions
| Entry | Carbonyl Substrate(s) | Titanium Source/Reducing Agent | Solvent | Time (h) | Yield (%) | Reference(s) |
| 1 | Benzophenone | TiCl₄ / Zn | THF | 20 | 85-95 | [4] |
| 2 | Adamantanone | TiCl₃ / LiAlH₄ | DME | 12 | 87 | [2] |
| 3 | Retinal | TiCl₃ / LiAlH₄ | DME | 12 | 70-80 | [2] |
| 4 | 4-Hydroxypropiophenone and Propionylferrocene | TiCl₄ / Zn | THF | 16 | 53 | [5] |
| 5 | Diaryl Ketone + Aryl Ketone | TiCl₄ / Zn / Pyridine | THF | 12-24 | 53-94 | [6][7] |
| 6 | Dihydrocivetone (intramolecular) | TiCl₃ / LiAlH₄ | DME | 18 | 80 | [2] |
Pinacol Coupling: Synthesis of 1,2-Diols
The pinacol coupling reaction reductively couples two carbonyl compounds to form a vicinal diol.[8][9] When catalyzed by titanium complexes, this reaction can proceed with high diastereoselectivity.[10][11] The active Ti(III) catalyst is typically generated in situ from Cp₂TiCl₂ and a reducing agent like manganese or zinc.
Table 2: Titanocene-Catalyzed Pinacol Coupling of Aldehydes
| Entry | Aldehyde | Reducing Agent | Additive | Solvent | Time (h) | Yield (%) | Diastereoselectivity (dl:meso) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzaldehyde | Mn | Me₃SiCl | THF | 0.5-2 | >90 | 90:10 to 95:5 | | | 2 | p-Chlorobenzaldehyde | Zn | Me₂SiCl₂ | THF | <0.17 | 95 | 85:15 | | | 3 | 3-Phenylpropionaldehyde | Zn | - | THF | 24 | 85 | 70:30 (threo:erythro) |[10] | | 4 | Benzaldehyde | Mn | Me₃SiCl, MgBr₂ | THF | 12 | 92 | 98:2 | | | 5 | Cinnamaldehyde | Mn | Me₃SiCl | THF | 2 | 88 | 92:8 | |
Barbier-Type Reactions: Allylation of Carbonyls
Titanocene(III) complexes catalyze Barbier-type allylations, which involve the reaction of an allyl halide with an aldehyde or ketone in the presence of a reducing agent to form homoallylic alcohols.[8][12] These reactions can be performed under mild conditions and are compatible with a variety of functional groups.[13]
Table 3: Titanocene-Catalyzed Barbier-Type Allylation of Aldehydes
| Entry | Aldehyde | Allyl Halide | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Decanal | Allyl bromide | Mn | THF | 1 | 90 |[13] | | 2 | Benzaldehyde | Allyl bromide | Mn | THF | 1 | 85 |[13] | | 3 | Cinnamaldehyde | Allyl bromide | Mn | THF | 1 | 88 |[13] | | 4 | 2-Naphthaldehyde | Allyl bromide | Mn | THF | 1 | 92 |[13] | | 5 | Furfural | Allyl bromide | Mn | THF | 1 | 80 |[13] |
Experimental Protocols
Protocol 1: McMurry Coupling of Benzophenone
This protocol describes the reductive coupling of benzophenone to form tetraphenylethylene using a low-valent titanium reagent generated from TiCl₄ and zinc powder.[4]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Zinc dust
-
Benzophenone
-
Dry Tetrahydrofuran (THF)
-
Pyridine
-
10% Aqueous K₂CO₃ solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Under an inert atmosphere, add zinc dust (10 g, 150 mmol) to the flask.
-
Add dry THF (200 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add TiCl₄ (8.2 mL, 75 mmol) dropwise to the stirred suspension of zinc in THF. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.
-
Cool the black slurry to room temperature.
-
In a separate flask, dissolve benzophenone (12.7 g, 70 mmol) in dry THF (200 mL) and add pyridine (5 mL).
-
Add the benzophenone solution to the low-valent titanium slurry.
-
Heat the reaction mixture to reflux for 20 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of 150 mL of 10% aqueous K₂CO₃ solution.
-
Extract the aqueous mixture with diethyl ether or pentane (5 x 50 mL).
-
Combine the organic extracts, wash with water (2 x 100 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography on silica gel using hexane or pentane as the eluent to yield tetraphenylethylene.
Protocol 2: Catalytic Pinacol Coupling of Benzaldehyde
This protocol details the titanocene-catalyzed pinacol coupling of benzaldehyde using manganese as the reducing agent and chlorotrimethylsilane as a silylating agent to facilitate catalyst turnover.
Materials:
-
Titanocene dichloride (Cp₂TiCl₂) (catalyst)
-
Manganese dust (reducing agent)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Benzaldehyde
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add manganese dust (0.9 mmol) and titanocene dichloride (0.025 mmol, 10 mol%).
-
Add dry THF (5 mL) and stir the suspension.
-
Add chlorotrimethylsilane (0.55 mmol) to the mixture.
-
In a separate syringe, prepare a solution of benzaldehyde (0.25 mmol) in dry THF (1 mL).
-
Add the benzaldehyde solution to the stirred reaction mixture at room temperature.
-
Stir the reaction for 30 minutes at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The resulting bis-silyl ether can be hydrolyzed to the diol by treatment with acid (e.g., 1M HCl in THF) or purified as is by silica gel chromatography.
Protocol 3: Catalytic Barbier-Type Allylation of an Aldehyde
This protocol describes a general procedure for the titanocene-catalyzed Barbier-type allylation of an aldehyde using manganese as the reductant.[13]
Materials:
-
Titanocene dichloride (Cp₂TiCl₂) (pre-catalyst, 0.2 equiv.)
-
Manganese dust
-
Chlorotrimethylsilane (Me₃SiCl)
-
2,4,6-Collidine
-
Aldehyde (1.0 equiv.)
-
Allyl bromide (1.5 equiv.)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, place manganese dust.
-
Add a solution of the aldehyde (1.0 equiv.) and titanocene dichloride (0.2 equiv.) in dry THF.
-
To the stirred mixture, add 2,4,6-collidine, chlorotrimethylsilane, and finally allyl bromide (1.5 equiv.).
-
Stir the reaction mixture at room temperature for the time indicated in Table 3 (typically 1 hour).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the corresponding homoallylic alcohol.
Signaling Pathways and Experimental Workflows
McMurry Coupling Reaction Pathway
Caption: Proposed mechanism for the McMurry coupling reaction.
Catalytic Pinacol Coupling Workflow
Caption: Workflow for the catalytic pinacol coupling reaction.
Catalytic Cycle for Barbier-Type Allylation
Caption: Catalytic cycle of a Barbier-type allylation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Insights into the General and Efficient Cross McMurry Reactions between Ketones [organic-chemistry.org]
- 8. Ti-catalyzed Barbier-type allylations and related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 10. Diastereoselective inter- and intramolecular pinacol coupling of aldehydes promoted by monomeric titanocene(II) complex Cp(2)TiPh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Magnesiothermic Reduction of Titanium Dichloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the magnesiothermic reduction of titanium dichloride (TiCl₂), a promising alternative to the traditional Kroll process for producing titanium metal. This method offers the potential for high-speed, continuous, or semi-continuous production of titanium powder, which is of significant interest for various applications, including powder metallurgy and the synthesis of specialized alloys.
The reduction of titanium subchlorides, such as TiCl₂, is explored as a pathway to more efficient titanium production.[1][2] This process involves the chemical reduction of this compound with magnesium metal at elevated temperatures to yield titanium and magnesium chloride.
Experimental Workflow
The overall experimental workflow for the magnesiothermic reduction of this compound involves several key stages, from reactant preparation to the final purification of the titanium product.
Caption: Experimental workflow for magnesiothermic reduction of TiCl₂.
Experimental Protocols
The following protocols are based on methodologies described for the magnesiothermic reduction of titanium subchlorides.[1][3]
Materials and Equipment
-
Reactants:
-
This compound (TiCl₂) powder or a TiCl₂-MgCl₂ mixed salt.[3]
-
High-purity magnesium (Mg) ingots or powder.
-
-
Equipment:
-
High-temperature tube furnace or a controlled atmosphere reactor.
-
Titanium or stainless steel reaction crucible.
-
Vacuum pump.
-
Inert gas supply (e.g., high-purity argon).
-
Temperature controller and thermocouples.
-
Schlenk line or glovebox for handling air-sensitive materials.
-
Leaching apparatus (beakers, magnetic stirrer).
-
Vacuum distillation apparatus.
-
Protocol 1: Magnesiothermic Reduction of TiCl₂-MgCl₂ Mixed Salt
This protocol is adapted from the synthesis of a molten mixed salt followed by reduction.[3]
-
Preparation of TiCl₂-MgCl₂ Molten Salt:
-
In a controlled inert atmosphere (glovebox or Schlenk line), place solid titanium sponge in a crucible containing molten magnesium chloride (MgCl₂).
-
Heat the mixture to approximately 1173 K (900 °C).
-
Bubble titanium tetrachloride (TiCl₄) gas through the molten salt. The TiCl₄ will react with the titanium sponge to form TiCl₂ dissolved in the MgCl₂.
-
-
Reduction Step:
-
Introduce molten magnesium into the reactor containing the TiCl₂-MgCl₂ molten salt at a similar temperature of around 1173 K.
-
The liquid-liquid reaction between TiCl₂ and Mg will proceed to form titanium metal and additional MgCl₂.[3]
-
Maintain the reaction temperature for a sufficient duration to ensure complete reduction.
-
-
Product Separation and Purification:
-
After the reaction is complete, cool the reactor under an inert atmosphere.
-
The product will be a mixture of titanium and MgCl₂.
-
Separate the titanium from the MgCl₂ by either leaching with a suitable acid (e.g., dilute HCl) or by vacuum distillation to remove the volatile MgCl₂ and any excess magnesium.[1]
-
Protocol 2: High-Speed Reduction of Titanium Subchloride
This protocol is based on the high-speed reduction of titanium trichloride (TiCl₃), which can be adapted for TiCl₂.[1][2]
-
Reactant Charging:
-
In an inert atmosphere, charge the titanium reaction container with the desired stoichiometric ratio of TiCl₂ powder and magnesium reductant.
-
-
Reduction Process:
-
Place the sealed reaction container in a furnace.
-
Purge the system with high-purity argon.
-
Heat the container at a controlled rate, for example, 0.056 K/s (3.3 K/min), to a temperature above 973 K (700 °C).[1][2] The magnesiothermic reduction is exothermic and will proceed at a high speed once the initiation temperature is reached.
-
-
Purification:
-
After the reaction, remove the by-product magnesium chloride and any excess magnesium.
-
An efficient method involves a combination of draining the molten MgCl₂ followed by vacuum distillation.[1] Leaching can also be employed.
-
Quantitative Data
The following table summarizes key quantitative data from studies on the magnesiothermic reduction of titanium subchlorides.
| Parameter | Value | Source |
| Reactant | TiCl₃ / TiCl₂ | [1][2] |
| Reductant | Magnesium (Mg) | [1] |
| Reaction Temperature | > 973 K (700 °C) | [1][2] |
| Heating Rate | 0.056 K/s (3.3 K/min) | [1][2] |
| Atmosphere | Argon | [1] |
| Product Purity | Up to 99.5% | [1] |
| Purification Method | Leaching or Vacuum Distillation | [1] |
Signaling Pathways and Logical Relationships
The chemical transformations during the magnesiothermic reduction of this compound can be visualized as a direct reaction pathway with potential side reactions.
Caption: Chemical reaction pathways in magnesiothermic reduction.
Conclusion
The magnesiothermic reduction of this compound presents a viable and potentially more efficient route for titanium production compared to traditional methods. The protocols and data provided herein offer a foundation for researchers to explore and optimize this process. Careful control of the reaction atmosphere and temperature, as well as efficient purification of the final product, are critical for obtaining high-purity titanium. Further research into continuous and semi-continuous reactor designs could lead to significant advancements in titanium manufacturing.
References
experimental setup for titanium dichloride preparation
Application Note: Synthesis of Titanium Dichloride
Introduction
This compound (TiCl₂) is a valuable reagent and precursor in inorganic and organometallic chemistry. Its synthesis requires careful handling due to its pyrophoric nature and reactivity with moisture. This document outlines two primary laboratory-scale methods for the preparation of TiCl₂: the thermal disproportionation of titanium trichloride (TiCl₃) and the reduction of titanium tetrachloride (TiCl₄) using titanium sponge in a molten salt medium.
Methods for this compound Preparation
Thermal Disproportionation of Titanium Trichloride (TiCl₃)
This method relies on the thermal decomposition of solid TiCl₃ into solid TiCl₂ and volatile TiCl₄. The reaction is driven by the removal of the more volatile TiCl₄ from the system.[1]
Reaction: 2 TiCl₃(s) → TiCl₂(s) + TiCl₄(g)[1][2]
Experimental Considerations: The process is typically carried out under an inert atmosphere or vacuum at elevated temperatures. A key factor is the efficient removal of the TiCl₄ byproduct to drive the equilibrium towards the formation of TiCl₂.
Reduction of Titanium Tetrachloride (TiCl₄) with Titanium Sponge
In this approach, TiCl₄ is reduced by metallic titanium (in the form of a sponge for high surface area) in a molten salt eutectic, such as a mixture of sodium chloride (NaCl) and potassium chloride (KCl).[3] The molten salt serves as a solvent and facilitates the reaction.
Reaction: TiCl₄(g) + Ti(s) → 2 TiCl₂(in molten salt)
Experimental Considerations: This method allows for the in-situ generation of TiCl₂ within the molten salt, which can then be used for subsequent electrochemical applications or isolated upon cooling and dissolution of the salt matrix. The reaction is performed in a sealed reactor under an inert atmosphere to prevent oxidation of the titanium species.
Experimental Data
The following table summarizes the key quantitative parameters for the described synthesis methods.
| Parameter | Thermal Disproportionation of TiCl₃ | Reduction of TiCl₄ with Ti Sponge |
| Precursors | Titanium Trichloride (TiCl₃) | Titanium Tetrachloride (TiCl₄), Titanium Sponge |
| Reaction Temperature | ~ 500 °C[1] | 500 - 700 °C |
| Reaction Medium | Solid-state (vacuum or inert gas flow) | Molten Salt (e.g., NaCl-KCl, CaCl₂)[3][4] |
| Key Equipment | Tube furnace, vacuum line, cold trap | Inert atmosphere glovebox, furnace, sealed reactor |
| Product Form | Black crystalline solid[5] | Dissolved in molten salt or as a solid mixture after cooling |
| Purity Concerns | Incomplete reaction leaving unreacted TiCl₃ | Contamination from the molten salt |
Experimental Protocols
Protocol 1: Synthesis of TiCl₂ by Thermal Disproportionation of TiCl₃
Materials:
-
Titanium trichloride (TiCl₃)
-
Quartz tube
-
Tube furnace
-
Vacuum pump
-
Cold trap (liquid nitrogen)
-
Schlenk flask for product collection
Procedure:
-
Place a known quantity of TiCl₃ into the center of a clean, dry quartz tube.
-
Connect one end of the quartz tube to a vacuum line equipped with a cold trap and the other end to a Schlenk flask for collecting the TiCl₄ byproduct.
-
Evacuate the system to a pressure of <10⁻³ torr.
-
Slowly heat the quartz tube to 500 °C using a tube furnace.
-
Maintain this temperature for several hours. The volatile TiCl₄ will be collected in the cold trap.
-
After the reaction is complete (indicated by the cessation of TiCl₄ collection), cool the furnace to room temperature under vacuum.
-
The remaining black powder in the quartz tube is this compound.
-
Transfer the product to an inert atmosphere glovebox for storage and handling.
Protocol 2: Synthesis of TiCl₂ by Reduction of TiCl₄ in Molten Salt
Materials:
-
Titanium tetrachloride (TiCl₄), purified by distillation[6]
-
Titanium sponge
-
Eutectic salt mixture (e.g., NaCl-KCl)
-
High-temperature reactor (e.g., stainless steel or quartz)
-
Inert gas supply (Argon)
-
Furnace
-
Gas inlet tube
Procedure:
-
Inside an argon-filled glovebox, place the eutectic salt mixture and an excess of titanium sponge into the reactor.
-
Seal the reactor and transfer it to a furnace.
-
Heat the reactor to the desired temperature (e.g., 700 °C) to melt the salt.
-
Bubble purified TiCl₄ vapor through the molten salt via a gas inlet tube. The TiCl₄ can be vaporized by heating the liquid TiCl₄ and carrying the vapor in a stream of argon gas.
-
The TiCl₄ will react with the titanium sponge to form TiCl₂ dissolved in the molten salt.
-
Continue the process until the desired concentration of TiCl₂ is achieved. This can be monitored by electrochemical methods or by sampling and analysis.
-
Once the reaction is complete, stop the flow of TiCl₄ and cool the reactor to room temperature.
-
The resulting solid is a mixture of the eutectic salt and this compound. The TiCl₂ can be used in this form for electrochemical applications or isolated by dissolving the salt in a suitable solvent under inert conditions.
Visualizations
Caption: Workflow for the two primary methods of this compound synthesis.
Caption: Chemical pathways for the synthesis of this compound.
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. 2 TiCl3 → TiCl2 + TiCl4 - Balanced equation | Chemical Equations online! [chemequations.com]
- 3. researchgate.net [researchgate.net]
- 4. electrochemsci.org [electrochemsci.org]
- 5. WebElements Periodic Table » Titanium » this compound [winter.group.shef.ac.uk]
- 6. How to Reduce Titanium Tetrachloride - 911Metallurgist [911metallurgist.com]
Applications of Titanium(II) Chloride in Polymerization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(II) chloride (TiCl2), a black solid and a strong reducing agent, is a lesser-known but significant species in the realm of polymerization catalysis. While not typically employed as a primary catalyst in its isolated form, TiCl2 plays a crucial role as an in situ generated active species in Ziegler-Natta polymerization. Furthermore, other divalent titanium complexes have demonstrated utility in controlled radical polymerization, offering alternative pathways to polymer synthesis. These application notes provide an overview of the role of TiCl2 in these processes, including detailed protocols and relevant data for researchers in polymer chemistry and materials science.
The Role of TiCl2 in Ziegler-Natta Polymerization
In Ziegler-Natta catalysis, which is fundamental to the industrial production of polyolefins like polyethylene and polypropylene, the active catalytic sites are formed through the reaction of a transition metal halide (e.g., TiCl4 or TiCl3) with an organoaluminum co-catalyst (e.g., triethylaluminum, AlEt3). During this process, the titanium center is reduced to lower oxidation states. While trivalent titanium (Ti(III)) is often considered the primary active species, particularly for propylene polymerization, there is evidence to suggest that divalent titanium (Ti(II)) species are also active, especially in ethylene polymerization.[1]
The formation of TiCl2 occurs through the reduction of higher oxidation state titanium chlorides by the organoaluminum compound.[2] The general consensus is that a variety of active sites with different titanium oxidation states can coexist in a single Ziegler-Natta catalyst system, leading to polymers with broad molecular weight distributions.[1]
Proposed Mechanism of TiCl2 Formation and Action
The activation of a TiCl4-based Ziegler-Natta catalyst involves a series of reduction steps. The organoaluminum co-catalyst alkylates and reduces the titanium species on the surface of a support material, typically MgCl2. This process leads to the formation of Ti(III) and subsequently Ti(II) active centers.
The following diagram illustrates the proposed reduction pathway from TiCl4 to TiCl2 and the subsequent initiation of polymerization.
Experimental Protocol: In Situ Generation of TiCl2 for Ethylene Polymerization
This protocol describes a general procedure for ethylene polymerization using a TiCl4/MgCl2 catalyst system where TiCl2 is expected to be formed in situ.
Materials:
-
High-purity ethylene gas
-
Anhydrous heptane (polymerization solvent)
-
Titanium tetrachloride (TiCl4)
-
Magnesium chloride (MgCl2, activated)
-
Triethylaluminum (AlEt3) solution in heptane
-
Methanol (for quenching)
-
Hydrochloric acid (HCl) in methanol
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
Catalyst Preparation (Supported TiCl4/MgCl2):
-
Under an inert atmosphere, suspend activated MgCl2 in anhydrous heptane in a Schlenk flask.
-
Slowly add a solution of TiCl4 in heptane to the stirred suspension at room temperature.
-
Heat the mixture to 80-100°C and stir for 2-4 hours.
-
Allow the solid to settle, decant the supernatant, and wash the solid catalyst component multiple times with anhydrous heptane.
-
Resuspend the final catalyst in a known volume of anhydrous heptane to form a slurry.
-
-
Polymerization:
-
In a separate reactor, thoroughly dried and purged with inert gas, add anhydrous heptane.
-
Introduce the desired amount of the AlEt3 solution (co-catalyst). The Al/Ti molar ratio is a critical parameter and typically ranges from 50 to 200.
-
Inject a specific amount of the prepared TiCl4/MgCl2 catalyst slurry into the reactor. The mixture is typically aged for a few minutes to allow for the formation of active sites, including the reduction of Ti(IV) to Ti(III) and Ti(II).
-
Pressurize the reactor with ethylene gas to the desired pressure (e.g., 1-10 atm).
-
Maintain the reaction at a constant temperature (e.g., 70-80°C) with vigorous stirring.
-
Monitor the uptake of ethylene to follow the polymerization rate.
-
-
Quenching and Polymer Isolation:
-
After the desired reaction time, vent the ethylene and quench the reaction by adding methanol.
-
Acidify the mixture with HCl in methanol to dissolve the catalyst residues.
-
Filter the polyethylene, wash it with methanol, and dry it in a vacuum oven at 60-80°C to a constant weight.
-
Quantitative Data
Direct quantitative comparisons of the catalytic activity of isolated TiCl2 with other titanium chlorides are scarce in the literature due to the challenges in preparing and handling pure, active TiCl2. However, studies on Ziegler-Natta systems provide insights into the relative activities of different titanium oxidation states.
| Titanium Species | Polymerization of Ethylene | Polymerization of Propylene | Reference |
| Ti(IV) | Precursor to active species | Precursor to active species | [1] |
| Ti(III) | Active | Considered the primary active species | [1][2] |
| Ti(II) | Active | Low to negligible activity | [1] |
Note: The activity is highly dependent on the catalyst support, co-catalyst, and polymerization conditions.
Titanium Complexes in Controlled Radical Polymerization
Beyond Ziegler-Natta catalysis, certain titanium complexes, including those in the +2 oxidation state or those that can access it, have been investigated for controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP). These methods offer better control over polymer molecular weight, architecture, and polydispersity.
Bis(cyclopentadienyl)titanium(IV) dichloride (Cp2TiCl2) and its derivatives have been used as catalysts in radical polymerization.[3] In some of these systems, a Ti(III)/Ti(IV) redox cycle is proposed to control the polymerization, and further reduction to Ti(II) could potentially play a role, although this is less documented.
Experimental Workflow for Controlled Radical Polymerization
The following diagram outlines a general workflow for a controlled radical polymerization experiment using a titanium-based catalyst.
References
Application Notes & Protocols: Production of High-Purity Titanium Metal via Titanium Dichloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The production of high-purity titanium metal is crucial for a range of demanding applications, including in the aerospace, medical, and electronics industries. While the Kroll process remains the dominant commercial method for titanium production, processes involving titanium dichloride (TiCl₂) as a key intermediate or precursor offer potential advantages in terms of product purity and morphology. This document outlines two such methods: the two-step Hunter process and a disproportionation reaction method in molten salt. Detailed experimental protocols, quantitative data, and process visualizations are provided to guide researchers in the laboratory-scale production of high-purity titanium metal.
Two-Step Hunter Process
The Hunter process, historically significant in the production of titanium, can be adapted into a two-step method that utilizes the formation of this compound as an intermediate. This approach can offer better control over the highly exothermic reaction between titanium tetrachloride and sodium.
Chemical Pathway
The two-step Hunter process involves the initial reduction of titanium tetrachloride (TiCl₄) to this compound (TiCl₂) with sodium (Na). The resulting TiCl₂, dissolved in a molten salt matrix, is then further reduced with additional sodium to yield titanium metal.[1]
Step 1: Formation of this compound TiCl₄(g) + 2Na(l) → TiCl₂(l, in NaCl) + 2NaCl(l)[1]
Step 2: Reduction of this compound to Titanium Metal TiCl₂(l, in NaCl) + 2Na(l) → Ti(s) + 2NaCl(l)[1]
A visualization of this chemical pathway is provided below.
Caption: Chemical pathway of the two-step Hunter process.
Experimental Protocol
Materials:
-
Titanium tetrachloride (TiCl₄), high purity
-
Sodium (Na) metal, high purity
-
Anhydrous sodium chloride (NaCl)
-
Dilute hydrochloric acid (HCl)
-
Argon gas (inert atmosphere)
Equipment:
-
Two-stage reactor system capable of handling molten salts and sodium at high temperatures
-
Inert atmosphere glovebox
-
Furnace with temperature control up to 1000°C
-
Leaching vessel
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
Step 1: Synthesis of this compound
-
In an inert atmosphere, charge a reactor with a stoichiometric amount of sodium metal for the reduction of TiCl₄ to TiCl₂.
-
Heat the reactor to approximately 200°C to melt the sodium.
-
Slowly introduce gaseous TiCl₄ into the reactor while maintaining the inert atmosphere.
-
The reaction is exothermic; control the feed rate of TiCl₄ to maintain a reaction temperature of around 200°C.[2]
-
The product of this first step is a molten mixture of TiCl₂ dissolved in NaCl.
Step 2: Reduction to Titanium Metal
-
Transfer the molten TiCl₂-NaCl mixture to a second reactor, also under an inert atmosphere.
-
Add the remaining stoichiometric amount of sodium required to reduce TiCl₂ to titanium metal.
-
Heat the reactor to a temperature of 1000°C to facilitate the reduction.[1]
-
After the reaction is complete, cool the reactor to room temperature. The product is a solid mixture of titanium metal sponge and sodium chloride.
Step 3: Purification
-
Crush the solid product mixture.
-
Leach the crushed material with dilute hydrochloric acid to dissolve the sodium chloride.[1]
-
Filter the titanium sponge from the acidic solution.
-
Wash the titanium sponge with deionized water until the washings are neutral.
-
Dry the purified titanium sponge under vacuum.
Quantitative Data
| Parameter | Value | Reference |
| Reaction Temperature (Step 1) | ~200 °C | [2] |
| Reaction Temperature (Step 2) | 1000 °C | [1] |
| Purity of Titanium Product | Up to 99% | [3][4][5] |
| Form of Titanium Product | Powder (sponge fines) | [1] |
Disproportionation of this compound in Molten Salt
A promising alternative for producing high-purity titanium powder is the disproportionation of titanium subchlorides in a molten salt medium. This method avoids the use of a metallic reducing agent in the final step, which can be a source of contamination.
Chemical Pathway
This process involves two main stages: the synthesis of this compound and its subsequent disproportionation to form titanium metal and titanium trichloride or tetrachloride.
Step 1: Synthesis of this compound this compound can be synthesized by reacting titanium tetrachloride with titanium metal in a molten salt, such as magnesium chloride (MgCl₂).[6][7] TiCl₄(g) + Ti(s) → 2TiCl₂(l, in MgCl₂)
Step 2: Disproportionation of this compound The dissolved this compound then undergoes disproportionation at elevated temperatures to yield titanium metal.[6] 2TiCl₂(l, in MgCl₂) → Ti(s) + TiCl₄(g) or 3TiCl₂(l, in MgCl₂) → Ti(s) + 2TiCl₃(g)
A visualization of this process workflow is provided below.
Caption: Experimental workflow for titanium production via disproportionation.
Experimental Protocol
Materials:
-
Titanium tetrachloride (TiCl₄), high purity
-
Titanium sponge or scrap metal
-
Anhydrous magnesium chloride (MgCl₂)
-
20 mass% acetic acid solution
-
Isopropanol
-
Acetone
-
Argon gas (inert atmosphere)
Equipment:
-
High-temperature furnace with a reaction chamber for molten salt experiments
-
Stainless steel or other suitable reaction vessel
-
Gas delivery system for TiCl₄
-
Leaching vessel
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
Step 1: Synthesis of this compound in Molten Salt
-
Place anhydrous MgCl₂ and titanium sponge into the reaction vessel within an inert atmosphere glovebox.
-
Heat the vessel in a furnace to 1273 K (1000°C) to create a molten MgCl₂ bath.[6]
-
Introduce gaseous TiCl₄ into the molten salt, allowing it to react with the titanium sponge to form TiClₓ (where x is approximately 2).[6] The molten MgCl₂ acts as a medium to remove the solid TiCl₂ film that would otherwise form on the titanium sponge, thus improving the reaction efficiency.[6][7]
Step 2: Disproportionation Reaction
-
After the synthesis of TiCl₂, increase the temperature of the molten salt to 1300 K or 1373 K.[6]
-
Hold the temperature for a sufficient duration to allow for the disproportionation of TiCl₂ into titanium powder and gaseous titanium subchlorides.
-
Cool the reactor to room temperature under an inert atmosphere. The product is a mixture of titanium powder and solidified MgCl₂-TiClₓ salt.
Step 3: Purification
-
Leach the solidified product with water for 24 hours.[6]
-
Follow with a second leaching step using a 20 mass% acetic acid solution for 24 hours to remove any remaining salt.[6]
-
Rinse the resulting titanium powder with water, followed by isopropanol, and then acetone.[6]
-
Dry the purified titanium powder under vacuum.[6]
Quantitative Data
| Parameter | Value | Reference |
| TiCl₂ Synthesis Temperature | 1273 K (1000 °C) | [6] |
| Disproportionation Temperature | 1300 K or 1373 K | [6] |
| Molten Salt Medium | MgCl₂ | [6][7] |
| Purity of Titanium Powder | ~99% | [6] |
| Yield of TiClₓ Formation | 50% | [6] |
| Consumption of Feed Ti Sponge | 84% | [6] |
Characterization of High-Purity Titanium Metal
The purity of the produced titanium metal is paramount. Several analytical techniques can be employed for its characterization.
| Analytical Technique | Purpose |
| X-ray Diffraction (XRD) | To identify the crystal structure and phase purity of the titanium metal. |
| X-ray Fluorescence (XRF) | To determine the elemental composition and quantify impurities.[6] |
| Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) | For the quantitative analysis of trace elemental impurities.[7] |
| Scanning Electron Microscopy (SEM) | To observe the morphology and particle size of the titanium powder. |
Safety Precautions
-
Titanium tetrachloride is highly corrosive and reacts violently with moisture, releasing toxic hydrogen chloride gas. All handling of TiCl₄ must be performed in a dry, inert atmosphere.
-
Sodium metal is highly reactive and flammable. It must be handled under an inert atmosphere and away from water.
-
High-temperature operations should be conducted with appropriate personal protective equipment and in a well-ventilated area.
-
The leaching process with acid generates flammable hydrogen gas. Ensure adequate ventilation and avoid ignition sources.
These application notes and protocols provide a foundation for the laboratory-scale production of high-purity titanium metal using this compound. Researchers should adapt these procedures based on their specific equipment and safety protocols.
References
- 1. Hunter process - Wikipedia [en.wikipedia.org]
- 2. Electrolytic Routes to Titanium: Methodological Innovations, Key Findings, and Prospects for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
- 7. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
Application Notes and Protocols for Handling and Storage of Pyrophoric Titanium(II) Chloride (TiCl₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(II) chloride (TiCl₂) is a highly reactive, pyrophoric solid that serves as a potent reducing agent in various chemical syntheses.[1] Its utility in research and development, particularly in organometallic and organic synthesis, is significant. However, its pyrophoric nature, defined by spontaneous ignition in air, and its violent reaction with water, necessitate stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1][2][3] These application notes provide detailed protocols for the safe handling, storage, and disposal of TiCl₂, as well as emergency procedures.
Hazard Summary and Quantitative Data
TiCl₂ is a black, solid inorganic compound.[1] Its primary hazards stem from its pyrophoricity and high reactivity. Contact with air will cause it to spontaneously ignite, and it reacts violently with water and other protic solvents.[1][2][3]
Table 1: Physical and Safety Data for Titanium(II) Chloride
| Property | Value | Source |
| Chemical Formula | TiCl₂ | [4] |
| Molar Mass | 118.77 g/mol | [4] |
| Appearance | Black solid | [1] |
| Melting Point | 1035 °C | [4] |
| Boiling Point | 1500 °C | [4] |
| Hazard Statements | H250: Catches fire spontaneously if exposed to air.H314: Causes severe skin burns and eye damage. | [1] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P222: Do not allow contact with air.P231+P232: Handle under inert gas. Protect from moisture.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling TiCl₂. This includes, but is not limited to:
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential explosions.[3][5][6] |
| Hand Protection | Nitrile gloves worn under neoprene or other heavy-duty, chemical-resistant gloves. | Provides a double barrier against chemical contact.[5][6][7] |
| Body Protection | Flame-retardant lab coat, fully buttoned. | Protects skin from splashes and fire.[3][5][6] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[3][5] |
Storage Protocols
Proper storage of TiCl₂ is critical to prevent accidental ignition and degradation.
-
Atmosphere: Store TiCl₂ under a positive pressure of an inert gas, such as argon or nitrogen, at all times.[1][2][8]
-
Container: The primary container must be sealed and inspected regularly for integrity. Store the primary container within a compatible, sealed secondary container.[9]
-
Location: Store in a cool, dry, well-ventilated area designated for pyrophoric materials. This area must be away from heat sources, open flames, and incompatible materials, especially water and oxidizers.[3][8][9]
-
Inventory: Procure and store only the smallest practical quantities of TiCl₂ required for your research.[9] All containers must be clearly labeled with the chemical name and all relevant hazard warnings.[7]
Handling Protocols
All manipulations of solid TiCl₂ must be performed in a controlled inert atmosphere, such as a glovebox.
Glovebox Operations
Caption: Workflow for weighing and transferring TiCl₂ in a glovebox.
Detailed Experimental Protocol: Weighing and Transferring TiCl₂
-
Preparation:
-
Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).
-
Oven-dry all glassware and equipment (spatulas, weighing boats, etc.) and allow them to cool in the antechamber of the glovebox.[7]
-
-
Transfer into Glovebox:
-
Place the sealed container of TiCl₂ and all necessary equipment into the antechamber.
-
Purge the antechamber by evacuating and refilling with inert gas at least three times.[7]
-
-
Handling inside the Glovebox:
-
Bring the items from the antechamber into the main glovebox chamber.
-
Allow the TiCl₂ container to reach the ambient temperature of the glovebox before opening to prevent condensation.
-
Place a tared, sealable reaction vessel or weighing container on a balance inside the glovebox.
-
Carefully open the TiCl₂ container. Using a clean, dry spatula, transfer the desired amount of TiCl₂ to the tared vessel.
-
Securely seal the reaction vessel and the main TiCl₂ container.
-
Clean any residual TiCl₂ powder from the spatula and work area with a dry cloth or by careful collection for quenching.
-
Disposal Protocols
All TiCl₂ waste, including empty containers and contaminated materials, must be treated as hazardous waste.
Quenching of Residual TiCl₂
Small amounts of residual TiCl₂ must be quenched before disposal. This procedure should be performed in a fume hood, under an inert atmosphere.
Caption: Workflow for the quenching of residual TiCl₂.
Detailed Quenching Protocol
-
Setup: In a fume hood, place a flask containing the residual TiCl₂ in an ice water bath. The flask should be equipped with a stir bar and maintained under a positive pressure of inert gas.
-
Dilution: Add an anhydrous, non-reactive solvent such as toluene or hexane to suspend the TiCl₂.[10]
-
Initial Quenching: Slowly and dropwise, add isopropanol to the stirred suspension.[2][11] This reaction is exothermic; maintain a slow addition rate to control the temperature. Continue adding isopropanol until the evolution of gas ceases.
-
Secondary Quenching: After the reaction with isopropanol is complete, slowly add methanol, followed by the very slow addition of water to ensure all reactive material is consumed.[2]
-
Neutralization and Disposal: The resulting mixture should be neutralized and then disposed of as hazardous waste according to institutional guidelines.[2]
Empty Container Disposal
-
Under an inert atmosphere, rinse the empty TiCl₂ container three times with an anhydrous, non-reactive solvent (e.g., toluene).[10][12]
-
Once the container is triple-rinsed, remove the cap and allow it to air dry in the back of a fume hood for at least 24 hours before disposal.[10]
Emergency Procedures
Spills
-
Small Spills (in a glovebox): Carefully collect the spilled solid with a dry cloth or spatula and transfer it to a container for quenching.
-
Spills outside of a glovebox:
Personnel Exposure
-
Skin Contact: Immediately brush off any solid material, then flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Conclusion
Titanium(II) chloride is a valuable reagent that can be handled safely by adhering to strict protocols. A thorough understanding of its hazards, the consistent use of appropriate PPE, and the mandatory use of an inert atmosphere for all manipulations are paramount. All researchers using TiCl₂ must be trained in these procedures and be familiar with the emergency protocols of their institution.
References
- 1. chemistry.ucla.edu [chemistry.ucla.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. TITANIUM CHLORIDE.pptx [slideshare.net]
- 5. ehs.utexas.edu [ehs.utexas.edu]
- 6. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Information on Pyrophoric Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. sarponggroup.com [sarponggroup.com]
- 11. scribd.com [scribd.com]
- 12. ehs.uci.edu [ehs.uci.edu]
Application Note: Analytical Methods for the Purity Determination of Titanium(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(II) chloride (TiCl₂), a powerful reducing agent, is of increasing interest in organic synthesis and materials science. Due to its extreme reactivity, being pyrophoric and highly sensitive to air and moisture, ensuring its purity is both critical for experimental success and analytically challenging.[1] The presence of impurities, such as higher oxidation state titanium species (TiCl₃, TiCl₄), unreacted starting materials, or metallic contaminants, can significantly alter its reactivity and lead to inconsistent results.[2][3] This document outlines detailed protocols for the determination of TiCl₂ purity, focusing on methods adapted for its reactive nature. All handling and sample preparation must be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4][5][6]
Safety and Handling Precautions
Titanium(II) chloride is a pyrophoric solid that reacts violently with water and moisture, releasing heat and potentially flammable hydrogen gas.[1] It can cause severe burns upon contact.[1] Strict adherence to inert atmosphere handling techniques is mandatory.
-
Handling Environment: All manipulations of solid TiCl₂ and its solutions must be conducted in a glovebox with an inert atmosphere (argon or nitrogen) with low oxygen and moisture levels (<1 ppm). Alternatively, Schlenk line techniques can be employed by experienced personnel.[4][5]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (consult glove compatibility charts).[4]
-
Solvents and Reagents: All solvents and reagents used must be rigorously dried and deoxygenated before use.
-
Disposal: Unused TiCl₂ and waste from analyses must be quenched carefully in a controlled manner, for example, by slow addition to a cooled, stirred solution of isopropanol under an inert atmosphere.
Redox Titration for the Assay of Titanium(II)
Redox titration is a primary method for determining the amount of active Ti(II) in a sample. This protocol utilizes a potentiometric endpoint determination, which is well-suited for colored or opaque solutions and provides greater accuracy than visual indicators.[7][8] A mild oxidant, such as a standardized solution of iron(III) chloride in a non-aqueous solvent, is proposed as the titrant.
Experimental Protocol: Potentiometric Redox Titration
-
Sample Preparation (Inert Atmosphere):
-
Accurately weigh approximately 100-150 mg of the TiCl₂ sample into a clean, dry beaker inside a glovebox.
-
Record the exact weight.
-
Add 50 mL of anhydrous, deoxygenated acetonitrile to dissolve the sample. Stir with a magnetic stir bar until fully dissolved. The solution may have a characteristic color.
-
-
Titration Setup:
-
Assemble the potentiometric titration apparatus. This consists of a burette, a voltmeter, a reference electrode (e.g., silver/silver chloride in a non-aqueous electrolyte), and an indicator electrode (e.g., a platinum wire).
-
Calibrate the electrode system according to the manufacturer's instructions.
-
Place the beaker with the dissolved TiCl₂ sample on a magnetic stir plate and immerse the electrodes in the solution.
-
Ensure the setup is sealed to prevent atmospheric contamination. A gentle positive pressure of inert gas should be maintained over the solution.
-
-
Titration Procedure:
-
Fill the burette with a standardized solution of 0.1 M iron(III) chloride in anhydrous acetonitrile.
-
Record the initial potential of the TiCl₂ solution.
-
Add the titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the potential reading to stabilize and record the value and the total volume of titrant added.
-
Continue the additions, reducing the increment size as the potential begins to change more rapidly, indicating the approach to the endpoint.
-
Continue adding titrant well past the endpoint until the potential stabilizes again.
-
-
Data Analysis:
-
Plot the measured potential (E) versus the volume of titrant added (V).
-
The equivalence point is the volume at which the slope of the curve is at its maximum. This can be determined more accurately by plotting the first derivative (ΔE/ΔV vs. V) or the second derivative (Δ²E/ΔV² vs. V).
-
Calculate the moles of the titrant used to reach the equivalence point.
-
Based on the stoichiometry of the reaction (Ti²⁺ + 2Fe³⁺ → Ti⁴⁺ + 2Fe²⁺), calculate the moles of TiCl₂ in the sample.
-
The purity of the TiCl₂ is then calculated as: (moles of TiCl₂ × molar mass of TiCl₂) / (initial mass of sample) × 100%
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Metallic Impurities
ICP-OES is a powerful technique for identifying and quantifying trace metallic impurities in the TiCl₂ sample.[9] This method determines the total elemental composition, and by subtracting the masses of all identified impurities from the initial sample mass, the purity of the main compound can be inferred.[9]
Experimental Protocol: ICP-OES Analysis
-
Sample Preparation (Inert Atmosphere and Fume Hood):
-
Accurately weigh approximately 50-100 mg of the TiCl₂ sample into a clean, dry digestion vessel inside a glovebox.
-
Seal the vessel before removing it from the glovebox.
-
In a fume hood, carefully add 1 mL of deionized water to the vessel to initiate a controlled hydrolysis. Caution: This reaction is highly exothermic and will release HCl gas.
-
Once the initial reaction subsides, slowly add 5 mL of concentrated nitric acid and 2 mL of hydrochloric acid.[9]
-
Gently heat the sample to aid digestion until a clear solution is obtained.
-
Cool the solution and quantitatively transfer it to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water. This is the stock sample solution.
-
-
Instrument Calibration:
-
Prepare a series of multi-element calibration standards from certified stock solutions, covering the expected concentration range of the impurities.
-
The standards should be matrix-matched to the sample solution (i.e., contain similar acid concentrations).
-
Run a blank solution (acids in deionized water) and the calibration standards to generate calibration curves for each element of interest.
-
-
Sample Analysis:
-
Aspirate the prepared sample solution into the ICP-OES instrument.
-
Measure the emission intensities at the characteristic wavelengths for expected impurities (e.g., Fe, Al, Si, V, Cr, Mn).[9]
-
The instrument software will use the calibration curves to calculate the concentration of each impurity element in the solution.
-
-
Data Analysis:
-
Calculate the mass of each impurity element in the original TiCl₂ sample.
-
Assume the impurities exist as their highest stable chlorides (e.g., FeCl₃, AlCl₃, etc.) to calculate the mass of the impurity compounds.[9]
-
Sum the masses of all impurity compounds.
-
Calculate the purity of TiCl₂ by difference: Purity % = [1 - (Total mass of impurities / Initial mass of sample)] × 100%
-
UV-Visible Spectroscopy for Ti(II) Assay
Aqueous solutions of Ti(II) ions have characteristic absorbance spectra, which can potentially be used for quantitative analysis.[10] This method would serve as a direct assay of the Ti(II) content. However, it requires careful sample preparation to generate a stable Ti(II) solution and is susceptible to interference from other titanium oxidation states.
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample and Standard Preparation (Inert Atmosphere):
-
Under inert atmosphere, prepare a stock solution of the TiCl₂ sample by dissolving a precisely weighed amount in a deoxygenated, acidic aqueous solution (e.g., 1 M HCl).
-
The preparation of stable Ti(II) standards is challenging. A potential approach is to use a freshly standardized solution from the redox titration (Section 1) to create a calibration curve.
-
Prepare a series of dilutions from this standardized solution to serve as calibration standards.
-
-
Spectroscopic Measurement:
-
Set the UV-Vis spectrophotometer to scan a range from 300 to 800 nm.
-
Use the deoxygenated acidic solution as the blank to zero the instrument.
-
Transfer the blank, standards, and sample solutions to cuvettes under an inert atmosphere (e.g., using a septum-sealed cuvette).
-
Record the absorbance spectrum for each standard and the sample solution. Ti(II) solutions have reported absorbance maxima around 430 nm and 660 nm.[10]
-
-
Data Analysis:
-
Create a calibration curve by plotting the absorbance at one of the maxima (e.g., 430 nm) versus the concentration of the Ti(II) standards.
-
Using the absorbance of the sample solution and the calibration curve, determine the concentration of Ti(II) in the sample solution.
-
Calculate the mass of TiCl₂ in the original sample and determine its purity.
-
Data Presentation
All quantitative data should be summarized for clear comparison.
Table 1: Summary of TiCl₂ Purity Analysis
| Analytical Method | Parameter Measured | Result (e.g., wt%) |
| Redox Titration | Ti(II) Content | 98.5 ± 0.2 |
| ICP-OES | Purity by Difference | 98.2 ± 0.3 |
| UV-Vis Spectroscopy | Ti(II) Content | 98.1 ± 0.5 |
Table 2: Metallic Impurities Determined by ICP-OES
| Impurity Element | Concentration (ppm) | Calculated Mass of Impurity Chloride (mg) |
| Iron (Fe) | 150 | 0.043 |
| Aluminum (Al) | 80 | 0.020 |
| Vanadium (V) | 50 | 0.016 |
| Silicon (Si) | 30 | 0.009 |
| Total | 0.088 |
References
- 1. Titanium(II) chloride - Wikipedia [en.wikipedia.org]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. researchgate.net [researchgate.net]
- 4. web.uvic.ca [web.uvic.ca]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ossila.com [ossila.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 9. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Titanium(II) Chloride via Thermal Disproportionation of Titanium(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(II) chloride (TiCl₂) is a valuable reagent in inorganic and organometallic chemistry, often utilized as a powerful reducing agent and a precursor for the synthesis of various titanium complexes. One common laboratory-scale method for the synthesis of TiCl₂ is the thermal disproportionation of titanium(III) chloride (TiCl₃). This process involves heating TiCl₃ under controlled conditions, leading to its decomposition into solid, non-volatile TiCl₂ and volatile titanium(IV) chloride (TiCl₄)[1][2]. The reaction is driven by the removal of the volatile TiCl₄, shifting the equilibrium towards the formation of the desired TiCl₂ product[1].
This document provides detailed application notes and experimental protocols for the synthesis of TiCl₂ via the thermal disproportionation of TiCl₃. It includes information on the reaction mechanism, key experimental parameters, and characterization of the final product.
Reaction and Mechanism
The thermal disproportionation of titanium(III) chloride is a redox reaction where Ti(III) is simultaneously reduced to Ti(II) and oxidized to Ti(IV). The balanced chemical equation for this reaction is:
2 TiCl₃(s) → TiCl₂(s) + TiCl₄(g) [1]
This reaction is typically carried out at temperatures around 500 °C[1]. The success of this synthesis hinges on the efficient removal of the gaseous TiCl₄ byproduct, which is facilitated by conducting the reaction under vacuum or in a stream of inert gas. The significant difference in the volatility of TiCl₂ (solid with a high melting point) and TiCl₄ (a volatile liquid at room temperature) allows for their effective separation[2].
Quantitative Data
The yield and purity of the synthesized TiCl₂ are highly dependent on the experimental conditions, including temperature, pressure, and reaction time. While specific yields can vary, careful execution of the protocol should result in a good recovery of TiCl₂.
| Parameter | Value/Range | Reference |
| Reaction Temperature | 450 - 550 °C | [1] |
| Pressure | High Vacuum (< 10⁻³ Torr) or Inert Gas Flow | Inferred from the need to remove volatile TiCl₄ |
| Theoretical Yield of TiCl₂ | 50% (by mass from TiCl₃) | Calculated from stoichiometry |
| Purity of TiCl₂ | > 95% (with proper separation) | [3] |
Experimental Protocol
This protocol describes a laboratory-scale procedure for the synthesis of TiCl₂ by the thermal disproportionation of TiCl₃ using a tube furnace and a vacuum line.
Materials and Equipment:
-
Titanium(III) chloride (TiCl₃, anhydrous, high purity)
-
Quartz tube (of appropriate length and diameter to fit the tube furnace)
-
Two-zone tube furnace with temperature controller
-
Schlenk line or high-vacuum pump
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Inert gas (Argon or Nitrogen, high purity)
-
Glovebox or glove bag for handling air-sensitive materials
-
Quartz wool
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Preparation of the Reaction Setup:
-
Thoroughly clean and dry the quartz tube.
-
Inside a glovebox or under a positive pressure of inert gas, load the center of the quartz tube with a known amount of anhydrous TiCl₃. Use quartz wool plugs to hold the solid in place.
-
Connect one end of the quartz tube to the Schlenk line or vacuum pump through a cold trap. The other end should be sealed or connected to an inert gas inlet.
-
Assemble the quartz tube within the two-zone tube furnace. The zone containing the TiCl₃ will be the high-temperature reaction zone, and the downstream zone will be kept at a lower temperature to allow for the condensation of any less volatile impurities before the cold trap.
-
-
Reaction Execution:
-
Evacuate the quartz tube to a high vacuum (< 10⁻³ Torr) to remove air and moisture.
-
Begin heating the reaction zone of the furnace to the desired temperature (e.g., 500 °C). The heating should be gradual to avoid rapid outgassing.
-
Maintain the reaction at the set temperature for several hours (e.g., 4-6 hours) or until the disproportionation is complete, as indicated by the cessation of TiCl₄ evolution.
-
The volatile TiCl₄ byproduct will be transported under vacuum and collected in the cold trap, which should be maintained at a very low temperature (e.g., -196 °C with liquid nitrogen).
-
-
Product Isolation and Handling:
-
After the reaction is complete, turn off the furnace and allow the system to cool to room temperature under vacuum.
-
Once cooled, backfill the quartz tube with an inert gas.
-
Carefully transfer the quartz tube into a glovebox.
-
The non-volatile, black solid remaining in the high-temperature zone is the desired TiCl₂ product.
-
The collected TiCl₄ in the cold trap can be properly disposed of or purified for other uses. All handling of TiCl₂ should be performed under an inert atmosphere as it is highly air and moisture sensitive.
-
Safety Precautions:
-
Titanium chlorides are corrosive and react violently with water. All manipulations should be carried out in a dry, inert atmosphere (glovebox or Schlenk line).
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The thermal disproportionation should be performed in a well-ventilated fume hood.
-
Handle liquid nitrogen and other cryogenic materials with appropriate care.
Characterization of Titanium(II) Chloride
The identity and purity of the synthesized TiCl₂ can be confirmed using various analytical techniques:
-
X-ray Diffraction (XRD): To confirm the crystal structure of the TiCl₂ product.
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): To determine the elemental composition and assess the purity of the product[3].
-
Potentiometric Titration: Can be used to determine the chloride content of the final product[3].
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Optimizing TiCl₂ Synthesis from TiCl₄ Reduction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Titanium Dichloride (TiCl₂) via the reduction of Titanium Tetrachloride (TiCl₄).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of TiCl₂.
Issue 1: Low Yield of TiCl₂
-
Question: Why is my TiCl₂ yield consistently low?
-
Answer: Low yields of TiCl₂ can stem from several factors related to reaction conditions and reactant purity. The primary causes include the formation of Titanium Trichloride (TiCl₃) as a byproduct, incomplete reaction, and loss of product during handling and purification.
Potential Causes and Solutions:
Potential Cause Explanation & Solution Incorrect Stoichiometry An inappropriate molar ratio of the reducing agent to TiCl₄ can lead to the formation of TiCl₃ or leave unreacted TiCl₄. For sodium reduction, a molar ratio of approximately 2:1 (Na:TiCl₄) is recommended to favor the formation of lower chlorides.[1] For reduction with titanium metal, a stoichiometric or slight excess of Ti is optimal.[2] Suboptimal Reaction Temperature Temperature control is critical. For the in-situ synthesis in molten CaCl₂-NaCl, the optimal temperature is around 650 °C.[2] In the Kroll process using magnesium, the reduction is typically carried out between 800–850 °C.[3] Lower temperatures may lead to incomplete reactions, while excessively high temperatures can promote side reactions or product decomposition. Impure Reactants The presence of impurities, especially moisture and oxygen, in TiCl₄ or the reducing agent can lead to the formation of titanium oxides and other undesired byproducts, thus reducing the yield of TiCl₂. TiCl₄ should be purified, for instance, by treatment with hydrogen sulfide followed by fractional distillation.[1] Atmospheric Contamination TiCl₂ is highly reactive and pyrophoric.[1] Exposure to air and moisture during the reaction or workup will lead to decomposition. All procedures must be carried out under an inert atmosphere (e.g., argon).[1][2] Product Loss During Purification The product is often a powder mixed with byproducts like NaCl or MgCl₂.[1][3] Significant product loss can occur during the separation process (e.g., leaching or vacuum distillation). Optimize your purification method to minimize these losses.
Issue 2: Product Contamination
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Question: My TiCl₂ product is contaminated with other titanium chlorides or salts. How can I improve its purity?
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Answer: Contamination is a common issue, primarily from the formation of TiCl₃ and residual salts from the reducing agent.
Sources of Contamination and Purification Strategies:
Contaminant Source & Mitigation/Purification Titanium Trichloride (TiCl₃) Source: Occurs due to incomplete reduction of TiCl₄. The reaction of TiCl₄ with sodium, for example, can also produce TiCl₃.[1] Mitigation: Precise control over the stoichiometry of reactants is crucial. Using a slight excess of the reducing agent can help drive the reaction towards the formation of TiCl₂. Purification: The separation of TiCl₂ and TiCl₃ can be challenging due to their similar properties. In some molten salt applications, TiCl₃ can be converted to TiCl₂ by reacting with additional titanium metal. Sodium Chloride (NaCl) or Magnesium Chloride (MgCl₂) Source: These are byproducts of the reduction reaction when using sodium or magnesium as the reducing agent, respectively.[1][3] Purification: The salt-metal mixture can be heated to sinter the titanium product into a sponge, allowing the molten salt to be drained off under an inert atmosphere.[1] Alternatively, the salt can be removed by leaching with dilute hydrochloric acid, followed by washing and drying of the TiCl₂ product.[4] For MgCl₂, vacuum distillation is a common method for separation in the Kroll process.[3] Unreacted Reducing Agent Source: Using a large excess of the reducing agent. Purification: Excess sodium or magnesium can be removed during the leaching step with dilute acid. Titanium Oxides Source: Exposure of reactants or products to air or moisture. Mitigation: Ensure all components of the reaction setup are thoroughly dried and the reaction is conducted under a strictly inert atmosphere.
Issue 3: Difficulty in Handling the Product
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Question: The synthesized TiCl₂ is a pyrophoric powder. What are the best practices for handling it safely?
-
Answer: TiCl₂ is indeed pyrophoric and requires careful handling in an inert atmosphere to prevent spontaneous ignition upon contact with air.[1]
Safe Handling Procedures:
-
Inert Atmosphere: All handling, transfer, and storage of TiCl₂ must be performed in a glovebox under an inert atmosphere (e.g., argon).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including fire-resistant lab coats, safety goggles, and gloves.
-
Storage: Store TiCl₂ in a tightly sealed container under an inert atmosphere.
-
Quenching and Disposal: Unused or waste TiCl₂ should be quenched carefully by slow addition to a large volume of a non-reactive solvent, followed by slow addition of a proton source like isopropanol. The resulting slurry can then be neutralized and disposed of according to institutional guidelines.
-
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing TiCl₂ from TiCl₄?
A1: The primary methods for reducing TiCl₄ to TiCl₂ include:
-
Reduction with Sodium: This method, often a part of the Hunter process, involves reacting TiCl₄ with molten sodium. The reaction can be controlled to produce lower titanium chlorides.[1][4]
-
Reduction with Magnesium: Known as the Kroll process, this is a major industrial method for titanium metal production, where TiCl₂ is an intermediate.[3]
-
Reduction with Titanium Metal: TiCl₄ can be reduced by titanium metal, often in a molten salt medium, to produce TiCl₂.[2]
-
Reduction with Metal Hydrides: Reagents like magnesium hydride (MgH₂) can be used to reduce TiCl₄, often with the formation of titanium hydride as an intermediate or final product depending on the conditions.
Q2: How can I control the reaction temperature during the reduction of TiCl₄?
A2: The reduction of TiCl₄ is highly exothermic. Temperature control is crucial for optimizing the yield and preventing side reactions. Effective methods include:
-
Controlled Reactant Addition: Adjusting the feed rates of TiCl₄ and the reducing agent is an effective way to manage the reaction temperature.[1]
-
External Heat Exchanger: A heat exchanger can be used to add or remove heat from the reaction system.[1]
-
Agitation: Sufficient agitation of the reaction mixture helps in uniform heat distribution and prevents the formation of hot spots.[1]
Q3: What analytical methods are suitable for characterizing the purity of the synthesized TiCl₂?
A3: Characterizing the purity of TiCl₂ involves identifying and quantifying potential impurities.
-
Total Titanium and Chloride Content: Standard titration methods can be used to determine the total titanium and chloride content.[1]
-
Valence State of Titanium: The concentration of Ti²⁺ and Ti³⁺ can be determined using methods like hydrogen volumetric analysis or titration.[2]
-
Elemental Impurities: Inductively Coupled Plasma (ICP) analysis can be used to quantify metallic impurities.[2]
-
Crystalline Phase: X-ray Diffraction (XRD) can be used to identify the crystalline phases present in the product, including TiCl₂, TiCl₃, and any salt byproducts.
Experimental Protocols
Protocol 1: Synthesis of TiCl₂ via Reduction with Sodium on Inert Solids (Continuous Process)
This protocol is based on the method of reducing TiCl₄ with a sodium coating on inert solids in a vertical reactor.[1]
Materials:
-
Purified Titanium Tetrachloride (TiCl₄)
-
Sodium (Na)
-
Finely divided inert solids (e.g., NaCl powder)
-
Argon gas (for inert atmosphere)
Equipment:
-
Vertical reactor with an agitator
-
Sodium and TiCl₄ feed systems
-
External heat exchanger
-
Product discharge mechanism
Procedure:
-
Establish an inert atmosphere in the reactor by purging with argon.
-
Introduce the finely divided inert solids into the reactor.
-
Heat the reactor to the desired temperature (e.g., 105-205 °C).
-
Simultaneously introduce molten sodium and vaporized TiCl₄ into the agitated bed of inert solids. The sodium will coat the inert particles.
-
Maintain a Na:TiCl₄ molar ratio of approximately 2:1 to favor the formation of titanium lower chlorides.
-
Control the reaction temperature by adjusting the feed rates of the reactants.
-
Continuously discharge the product mixture of TiCl₂ and NaCl from the bottom of the reactor.
-
Handle and purify the pyrophoric product under an inert atmosphere.
Visualizations
Caption: Workflow for the continuous synthesis of TiCl₂ via sodium reduction.
Caption: Troubleshooting logic for addressing low TiCl₂ synthesis yield.
References
Technical Support Center: Handling and Preventing Oxidation of Titanium Dichloride (TiCl₂)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of titanium dichloride (TiCl₂) during experiments. TiCl₂ is a highly reactive, pyrophoric compound that requires stringent inert atmosphere techniques to handle safely and effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TiCl₂) and why is it so sensitive to air?
A1: this compound (TiCl₂) is a black, crystalline solid in which titanium is in the +2 oxidation state.[1][2] It is a powerful reducing agent with a high affinity for oxygen.[3] TiCl₂ is pyrophoric, meaning it can spontaneously ignite upon contact with air.[3][4] This high reactivity is due to the strong thermodynamic driving force to form more stable titanium oxides.
Q2: What are the visible signs of TiCl₂ oxidation or decomposition?
A2: Fresh, pure TiCl₂ is a black powder.[2][5] Any deviation from this appearance, such as the presence of white or yellowish solids, may indicate oxidation to titanium oxides (like TiO₂) or hydrolysis to titanium oxychlorides.[6] Upon exposure to air, TiCl₂ will fume, producing white smoke consisting of titanium dioxide and hydrochloric acid.[7]
Q3: What are the primary decomposition pathways for TiCl₂?
A3: The primary decomposition pathways for TiCl₂ in a laboratory setting are:
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Oxidation: Reaction with oxygen (O₂) from the air to form titanium oxides (e.g., TiO₂).
-
Hydrolysis: Violent reaction with water (H₂O) or moisture to produce titanium oxides, titanium oxychlorides, and hydrogen chloride (HCl) gas.[6]
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Disproportionation: At elevated temperatures (around 500 °C), TiCl₂ can disproportionate into titanium metal (Ti) and titanium tetrachloride (TiCl₄). A more common disproportionation reaction involves titanium trichloride (TiCl₃) to produce TiCl₂ and TiCl₄.[3][8]
Q4: What are the essential pieces of equipment for handling TiCl₂?
A4: Due to its pyrophoric nature, TiCl₂ must be handled under an inert atmosphere. The essential equipment includes:
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Glovebox: A sealed container with a controlled inert atmosphere (typically argon or nitrogen) that allows for manipulation of the compound through gloves.[9]
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Schlenk Line: A dual-manifold system that provides both vacuum and a flow of inert gas, allowing for reactions and transfers to be carried out in specialized glassware (Schlenk flasks) without exposure to air.[10][11]
-
Properly Dried Glassware: All glassware must be rigorously dried before use, typically by oven-drying and then cooling under vacuum or a stream of inert gas.[11]
-
Airtight Syringes and Cannulas: For transferring solutions of TiCl₂ or reagents to a reaction involving TiCl₂.
Q5: What solvents are compatible with TiCl₂?
A5: TiCl₂ is soluble in alcohol but insoluble in chloroform, ether, and carbon disulfide.[2][9] It is crucial to use anhydrous (dry) solvents, as any residual water will react violently with the TiCl₂. Solvents should be thoroughly degassed to remove dissolved oxygen.
Troubleshooting Guides
Issue 1: A supposedly inert reaction involving TiCl₂ shows signs of decomposition (e.g., color change, formation of white precipitate).
| Possible Cause | Troubleshooting Step |
| Contaminated Inert Gas | Ensure your inert gas source (argon or nitrogen) is of high purity. Use an oxygen and moisture trap on your gas line. |
| Leaks in the System | Check all joints, septa, and tubing for leaks. For a Schlenk line, ensure all glass joints are properly greased and sealed. For a glovebox, verify that the oxygen and moisture levels are within the acceptable range. |
| Improperly Dried Glassware | Re-dry all glassware in an oven at a high temperature for several hours and cool under vacuum or a stream of inert gas immediately before use. |
| Contaminated Solvents or Reagents | Use freshly distilled and thoroughly degassed anhydrous solvents. Ensure all other reagents are also anhydrous and stored under an inert atmosphere. |
| Improper Transfer Technique | Review your syringe or cannula transfer technique to ensure no air is introduced during the process. Purge the syringe or cannula with inert gas before and after transfer. |
Issue 2: Difficulty in transferring solid TiCl₂ without exposure to air.
| Possible Cause | Troubleshooting Step |
| Static Electricity | In a glovebox, use an anti-static gun to dissipate static charge on glassware and spatulas, which can cause the fine powder to disperse. |
| Brief Exposure During Transfer | When transferring between containers in a glovebox, work swiftly and keep containers covered as much as possible. If using a Schlenk line, transfer solids under a positive pressure of inert gas using a solids addition tube or a similar device.[11] |
| Clogging of Transfer Equipment | Ensure any funnels or transfer tubes are wide enough to accommodate the powder and are completely dry to prevent clumping. |
Quantitative Data
Table 1: Kinetic Parameters for the Oxidation of Titanium Tetrachloride (TiCl₄) Vapor
| Parameter | Value | Conditions | Reference |
| Reaction Order (with respect to TiCl₄) | 1 | 700-1000°C | [5][8] |
| Apparent Activation Energy (Ea) | 88.8 ± 3.2 kJ/mol | 700-1000°C | [5][8] |
| Pre-exponential Factor (A) | 8.26 x 10⁴ s⁻¹ | 700-1000°C | [5][8] |
Note: This data is for the gas-phase oxidation of TiCl₄ and should be used as a qualitative indicator of the reactivity of titanium chlorides. The oxidation of solid TiCl₂ at room temperature is expected to be rapid and spontaneous upon exposure to air.
Experimental Protocols
Protocol 1: Handling Solid TiCl₂ in a Glovebox
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Preparation: Ensure the glovebox has a dry, inert atmosphere (O₂ and H₂O levels < 1 ppm). Bring all necessary equipment (spatulas, weighing paper, vials, etc.) into the glovebox antechamber and evacuate and refill with inert gas at least three times.
-
Weighing: Tare a pre-dried vial on a balance inside the glovebox. Carefully open the container of TiCl₂. Using a clean, dry spatula, transfer the desired amount of the black powder to the tared vial.
-
Sealing: Securely cap the vial containing the weighed TiCl₂. Also, securely reseal the main container of TiCl₂.
-
Cleanup: Carefully clean any spilled powder within the glovebox using a dry wipe. Dispose of the wipe in a designated waste container inside the glovebox.
Protocol 2: Setting up a Reaction with TiCl₂ using a Schlenk Line
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Glassware Preparation: Assemble the reaction flask and any other necessary glassware (e.g., condenser, addition funnel) and connect it to the Schlenk line.
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Evacuate and Refill: Close the stopcock to the inert gas and open it to the vacuum line to evacuate the glassware. Gently heat the glassware with a heat gun under vacuum to drive off any adsorbed moisture.
-
Inert Atmosphere Introduction: Close the stopcock to the vacuum and slowly open it to the inert gas manifold. Repeat this evacuate-refill cycle at least three times to ensure a fully inert atmosphere.
-
Reagent Addition: Introduce anhydrous, degassed solvent into the reaction flask via a cannula or a gas-tight syringe. If adding other solid reagents, do so under a positive flow of inert gas.
-
TiCl₂ Addition: If TiCl₂ is to be added as a solid, it should be done in a glovebox or using a specialized solid addition apparatus under a positive flow of inert gas. If a solution of TiCl₂ in an anhydrous solvent is prepared in a glovebox, it can be transferred to the reaction flask via a cannula.
Visualizations
Caption: Workflow for handling solid TiCl₂ in a glovebox.
Caption: Workflow for setting up a reaction with TiCl₂ using a Schlenk line.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Measuring TiCl4 and Vanadium in TiO2 Pigment Production [aai.solutions]
- 3. Titanium(II) chloride - Wikipedia [en.wikipedia.org]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 10049-06-6: Titanium chloride (TiCl2) | CymitQuimica [cymitquimica.com]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. scribd.com [scribd.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Titanium Tetrachloride (TiCl₄) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to impurities in titanium tetrachloride (TiCl₄) and their removal during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude titanium tetrachloride?
A1: Crude titanium tetrachloride, typically produced through the chlorination of titanium-bearing ores, can contain various impurities. These are broadly categorized as:
-
Metal Chlorides and Oxychlorides: These are often volatile and have boiling points close to TiCl₄, making them difficult to separate by simple distillation.[1][2] A prominent example is vanadium oxychloride (VOCl₃).[1] Other metallic impurities include chlorides of iron (Fe), aluminum (Al), silicon (Si), tin (Sn), antimony (Sb), and niobium (Nb).[1][3][4]
-
Organic Compounds: Carbonaceous materials used in the chlorination process can lead to the formation of chlorinated organic compounds and carbonyl chloride.[2]
-
Dissolved Gases: Free chlorine (Cl₂) and hydrogen chloride (HCl) can be present, with HCl often forming from hydrolysis upon exposure to moisture.[5]
-
Hydrolysis Products: TiCl₄ is highly reactive with water and can form titanium oxychlorides.[5]
Q2: Why is it crucial to remove vanadium impurities from TiCl₄?
A2: Vanadium impurities, particularly vanadium oxychloride (VOCl₃), are detrimental for several reasons. VOCl₃ has a boiling point very close to that of TiCl₄, making its removal by distillation challenging.[1] For the production of high-quality titanium dioxide (TiO₂) pigments, vanadium content needs to be below 10 ppm, and for titanium metal used in industries like aerospace and semiconductors, the requirement is even more stringent, often in the parts-per-billion (ppb) range.[1][4] The presence of vanadium can negatively impact the color and quality of TiO₂ pigments and increase the hardness of titanium metal.[1]
Q3: What are the primary methods for purifying TiCl₄?
A3: The purification of TiCl₄ typically involves a combination of chemical treatment followed by distillation.[1] Common methods include:
-
Distillation: Fractional distillation is effective at removing impurities with boiling points significantly different from TiCl₄.[2]
-
Chemical Precipitation: Reagents are added to react with specific impurities, converting them into less volatile or solid compounds that can be separated by filtration or distillation.[1]
-
Refluxing with Metals: Refluxing TiCl₄ with metals like copper is a widely used method to remove vanadium impurities.[2][4][5]
-
Gas Treatment: Bubbling gases like hydrogen sulfide (H₂S) through crude TiCl₄ can precipitate certain impurities.[1]
Troubleshooting Guides
Issue 1: The purified TiCl₄ has a yellow or reddish-brown color.
| Possible Cause | Troubleshooting Step |
| Presence of Vanadium Oxychloride (VOCl₃) | Treat the TiCl₄ with copper powder or turnings. Refluxing the mixture can enhance the removal of vanadium.[2][5] The copper reacts with vanadium compounds, rendering them non-volatile.[2] |
| Residual Organic Impurities | Treat the TiCl₄ with a combination of aluminum chloride hexahydrate and water, followed by bubbling chlorine gas through the refluxing mixture. This is then followed by distillation.[2][5] |
| Presence of Iron Chlorides (FeCl₃) | Simple distillation is often sufficient to remove most iron impurities.[2] For persistent iron contamination, treatment with reagents that form non-volatile iron compounds may be necessary. |
Issue 2: The final product shows the presence of fine solid particles.
| Possible Cause | Troubleshooting Step |
| Incomplete Separation of Precipitated Impurities | After chemical treatment, ensure thorough filtration or careful distillation to separate the solid reaction products from the liquid TiCl₄. |
| Hydrolysis due to Moisture Contamination | All purification steps must be conducted under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent the formation of titanium oxychlorides from reactions with moisture.[5] Ensure all glassware is rigorously dried before use.[6] |
Issue 3: The purified TiCl₄ still contains volatile impurities with close boiling points.
| Possible Cause | Troubleshooting Step |
| Inefficient Distillation | Employ fractional distillation with a high-efficiency column (e.g., a spinning band column or a packed column with a high number of theoretical plates) to separate close-boiling impurities like tin tetrachloride (SnCl₄) and arsenic trichloride (AsCl₃).[4] |
| Formation of New Volatile Compounds during Purification | For example, treatment with H₂S in the presence of free chlorine can form sulfur monochloride, which has a boiling point very close to TiCl₄.[7] This requires a subsequent treatment, such as the addition of chlorine to convert it to the more easily separable sulfur dichloride, followed by fractional distillation.[7] |
Quantitative Data on Impurity Removal
The following tables summarize the effectiveness of various purification methods based on reported data.
Table 1: Vanadium Removal Efficiency
| Treatment Method | Initial Vanadium Concentration | Final Vanadium Concentration | Reference |
| Refluxing with Copper Packing | 2800 ppm | 0.3 ppm | [4] |
| Refluxing with Copper Powder followed by Fractional Distillation | 20 ppb | 6 ppb | [4] |
| Treatment with Oleic Acid, Sodium Oleate, Potassium Oleate, or Copper followed by Distillation | ~700 ppm | < 2 ppm | [1] |
| Treatment with Hydrogen Sulfide (H₂S) | Not specified | < 1 ppm | [1] |
Table 2: Multi-Impurity Removal using Copper Powder and Distillation
| Impurity | Initial Concentration (ppb) | Final Concentration (ppb) | Reference |
| Antimony (Sb) | 148 | < 20 | [4] |
| Niobium (Nb) | 340 | < 9 | [4] |
| Vanadium (V) | 20 | 6 | [4] |
| Tin (Sn) | 449 | < 63 (in the final distillate fractions) | [4] |
| Arsenic (As) | 200 | < 40 (in the final distillate fractions) | [4] |
Experimental Protocols
Protocol 1: Removal of Organic and Vanadium Impurities
This protocol is adapted from the procedure described by Clabaugh, Leslie, and Gilchrist.[2][5]
Objective: To remove organic impurities and vanadium from crude TiCl₄.
Materials:
-
Crude TiCl₄
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Deionized water
-
Chlorine gas
-
Clean, greaseless copper turnings
-
Dry, inert gas (e.g., nitrogen or argon)
-
Round-bottom flask with multiple necks
-
Reflux condenser
-
Gas inlet tube
-
Distillation apparatus
-
Heating mantle
Procedure:
-
Removal of Organic Impurities: a. In a fume hood, charge a multi-necked round-bottom flask with crude TiCl₄. b. Prepare a slurry of aluminum chloride hexahydrate with an equal amount of water. The total weight of the slurry should be about 2% of the weight of the TiCl₄.[2] c. Add the slurry to the TiCl₄ in the flask. d. Set up the flask for reflux and begin heating. e. Bubble chlorine gas through the refluxing mixture for 2-6 hours.[5] f. After the reflux period, stop the chlorine flow and pass a stream of dry, inert gas through the boiling liquid to remove any residual chlorine.[5] g. Allow the mixture to cool under the inert atmosphere. h. Distill the TiCl₄ from the reaction mixture.
-
Removal of Vanadium: a. Transfer the distilled TiCl₄ to a clean, dry flask containing copper turnings. b. Allow the TiCl₄ to stand in contact with the copper. The copper will darken as it reacts with the vanadium.[2] For faster removal, the mixture can be refluxed.[2] c. Once the TiCl₄ is colorless, it can be decanted or distilled directly from the copper turnings under an inert atmosphere to obtain the purified product.[2]
Protocol 2: High-Purity Distillation for Removal of Volatile Metal Chlorides
This protocol is based on the fractional distillation method described for achieving high-purity TiCl₄.[4]
Objective: To remove volatile metal chloride impurities with boiling points close to TiCl₄.
Materials:
-
Chemically pre-treated TiCl₄
-
High-efficiency fractional distillation apparatus (e.g., spinning band column with at least 30 theoretical plates)
-
Inert gas supply (nitrogen or argon)
-
Collection flasks
Procedure:
-
Apparatus Setup: a. Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried. b. Charge the distillation flask with the pre-treated TiCl₄. c. Provide a slow, continuous flow of inert gas throughout the system to prevent moisture contamination.
-
Distillation: a. Heat the distillation flask to bring the TiCl₄ to a boil. b. Set the reflux ratio to a high value (e.g., 3:1 or higher) to ensure efficient separation.[4] c. Collect the distillate in separate fractions. d. The first fraction will be enriched with lower-boiling impurities. e. The middle fraction(s) will contain the high-purity TiCl₄. f. Higher-boiling impurities will remain in the distillation flask. g. Monitor the temperature at the head of the column; a stable temperature close to the boiling point of TiCl₄ (136.4 °C at atmospheric pressure) indicates the collection of the pure fraction.
Visualizations
References
- 1. pyrometallurgy.co.za [pyrometallurgy.co.za]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2002094409A1 - Process for purifying titanium tetrachloride - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Purification of TiCl4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. inorganic chemistry - Is there an established procedure for titanium tetrachloride titration? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. US2758009A - Purification of titanium tetrachloride - Google Patents [patents.google.com]
Technical Support Center: Handling Highly Reactive Titanium Dichloride (TiCl₂)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with highly reactive titanium dichloride (TiCl₂). This resource provides essential guidance on the safe and effective handling of this compound, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (TiCl₂)?
A1: this compound is a highly reactive and pyrophoric solid, meaning it can ignite spontaneously in air.[1] Its primary hazards stem from its extreme sensitivity to oxygen and moisture.[2] Contact with air or water results in a rapid, exothermic reaction, producing corrosive hydrogen chloride (HCl) gas and titanium oxides.[3][4] Inhalation of the resulting fumes can cause severe irritation to the respiratory tract, leading to chemical pneumonitis and pulmonary edema in high concentrations.[1][5] Skin and eye contact can cause severe burns due to the formation of hydrochloric acid.[1][6]
Q2: How should I properly store this compound?
A2: TiCl₂ must be stored under an inert atmosphere, such as argon or nitrogen, to prevent decomposition.[2][7] It should be kept in a tightly sealed container, preferably a Schlenk flask or in a glovebox. The storage area should be cool, dry, and well-ventilated, away from sources of heat, moisture, and incompatible materials like oxidizing agents and alcohols.[3]
Q3: What personal protective equipment (PPE) is necessary when handling TiCl₂?
A3: When working with TiCl₂, a comprehensive suite of PPE is required. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves, such as neoprene or butyl rubber.
-
Body Protection: A flame-retardant lab coat and chemical-resistant apron.
-
Respiratory Protection: A respirator with an acid gas cartridge should be available for immediate use in case of accidental release.[3][6] All handling of solid TiCl₂ should be performed within a glovebox or under a constant positive pressure of inert gas.
Q4: What are the signs of decomposition of this compound?
A4: The visual decomposition of TiCl₂ is often indicated by a color change from its characteristic black solid to a lighter-colored powder, which could be various titanium oxides or oxychlorides.[1] Fuming upon exposure to air is a clear sign of reaction with moisture, producing HCl gas.[3] If you observe these signs, the reagent's purity is compromised, and it may not be suitable for your experiment.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected reaction color or outcome | Reagent decomposition due to exposure to air or moisture. | Ensure all glassware is rigorously dried and the inert atmosphere is maintained throughout the experiment. Use a freshly opened container of TiCl₂ or purify the existing stock if possible. |
| Contaminated starting materials or solvents. | Use freshly distilled and deoxygenated solvents. Ensure all other reagents are of high purity and handled under inert conditions. | |
| Low or no product yield | Inactive catalyst due to decomposed TiCl₂. | Verify the integrity of your TiCl₂ stock. Consider performing a small-scale test reaction to confirm its activity. |
| Poor solubility of TiCl₂ in the chosen solvent. | While TiCl₂ has limited solubility, ensure the solvent is appropriate for the reaction and adequately deoxygenated. Some reactions may proceed as a slurry. | |
| Inconsistent results between batches | Variable purity of TiCl₂. | Impurities from the synthesis of TiCl₂, often from the reduction of TiCl₄, can affect reactivity.[8][9] If possible, analyze the purity of each batch or adhere to a stringent, consistent synthesis and purification protocol. |
| Minor leaks in the inert atmosphere setup. | Regularly check all connections and septa on your Schlenk line or glovebox for leaks. A colorimetric indicator for oxygen can be useful for this purpose. | |
| Difficulty in transferring solid TiCl₂ | The fine powder is prone to static and difficult to handle. | Use appropriate solid addition funnels or other specialized glassware for transferring solids under an inert atmosphere to prevent dispersal and contamination.[10] |
Experimental Protocols
Protocol 1: General Handling and Transfer of this compound in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). All glassware, spatulas, and other equipment should be brought into the glovebox through an antechamber and purged with at least three vacuum/inert gas cycles.
-
Weighing: Tare a clean, dry vial on a balance inside the glovebox. Carefully transfer the desired amount of TiCl₂ from the storage container to the vial using a clean, dry spatula.
-
Sealing: Tightly seal the vial containing the weighed TiCl₂.
-
Transfer: If the reaction is to be performed outside the glovebox, the sealed vial can be taken out. If the reaction is within the glovebox, the solid can be added directly to the reaction flask.
Protocol 2: Inert Atmosphere Reaction Setup using a Schlenk Line
-
Glassware Preparation: All glassware for the reaction (e.g., Schlenk flask, condenser) must be thoroughly dried in an oven (e.g., 125°C overnight) and assembled while hot.[7][11]
-
Inert Gas Purge: Connect the assembled apparatus to a Schlenk line. Evacuate the system carefully and then backfill with a high-purity inert gas (argon or nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure a robust inert atmosphere.[10]
-
Solvent Addition: Add freshly distilled and deoxygenated solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Reagent Addition: If TiCl₂ is in a sealed vial from a glovebox, it can be quickly added to the reaction flask under a strong positive flow of inert gas. Alternatively, if handled entirely on the Schlenk line, specialized solid addition glassware should be used.
-
Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.[11]
Visualizing Workflows
Caption: Experimental workflow for a reaction involving TiCl₂.
Caption: Troubleshooting decision tree for failed TiCl₂ reactions.
References
- 1. This compound | Cl2Ti | CID 66228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. nbinno.com [nbinno.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. scribd.com [scribd.com]
- 7. web.mit.edu [web.mit.edu]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistryviews.org [chemistryviews.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing Current Efficiency in Titanium Electrorefining with TiCl₂
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve current efficiency in titanium electrorefining experiments using a TiCl₂-based electrolyte.
Troubleshooting Guide
This guide addresses common issues encountered during titanium electrorefining that can lead to decreased current efficiency.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| CE-001 | Why is my current efficiency unexpectedly low? | 1. Presence of Ti³⁺ in the electrolyte: The oxidation of Ti²⁺ to Ti³⁺ leads to a parasitic reaction where current is consumed in the reduction of Ti³⁺ back to Ti²⁺ at the cathode, rather than depositing titanium metal.[1] 2. Anode Passivation: Formation of an insulating layer or scale on the anode surface can impede the dissolution of titanium, leading to a decrease in the overall reaction rate and efficiency.[2][3] 3. Re-oxidation of Cathode Deposit: The freshly deposited, high-surface-area titanium can react with residual oxidants in the molten salt or impurities in the inert gas atmosphere.[2] 4. Electrolyte Contamination: Impurities in the molten salt can interfere with the desired electrochemical reactions.[2][4] | 1. Maintain a low Ti³⁺ concentration: Ensure the in-situ synthesis of TiCl₂ is optimized. A slight excess of metallic titanium in the electrolyte can help reduce any formed Ti³⁺ back to Ti²⁺.[1] Regularly analyze the electrolyte for Ti³⁺ concentration. 2. Anode Cleaning: Periodically remove and clean the anode to remove any scale. This can be done by mechanical means (brushing, careful grinding) or chemical cleaning, depending on the nature of the scale.[5] 3. Inert Atmosphere and Post-Processing: Maintain a high-purity inert gas blanket (e.g., Argon) over the molten salt. After electrolysis, cool the cathode deposit under the inert atmosphere before removal and subsequent leaching to remove entrapped salt.[6] 4. Electrolyte Purification: Perform a pre-electrolysis step with a dummy cathode to plate out more noble metal impurities.[4] Ensure the salt components are thoroughly dried before use to minimize moisture. |
| CE-002 | My cathode deposit is dark and powdery. What does this indicate? | 1. High Current Density: Operating at excessively high current densities can lead to the formation of fine, dendritic, or powdery deposits which are more susceptible to contamination and re-oxidation.[7] 2. Low Ti²⁺ Concentration: An insufficient concentration of Ti²⁺ in the electrolyte can lead to diffusion limitations and the formation of poor-quality deposits. | 1. Optimize Current Density: Reduce the cathodic current density. Lower current densities generally result in higher quality, more coherent dendritic deposits and improved current efficiency.[7] 2. Monitor and Maintain TiCl₂ Concentration: Ensure the electrolyte is sufficiently loaded with TiCl₂. This can be achieved through controlled in-situ synthesis or by adding pre-synthesized TiCl₂. |
| CE-003 | The cell voltage is fluctuating or steadily increasing at a constant current. | 1. Anode Passivation: The formation of a resistive layer on the anode is a primary cause of increasing cell voltage as the power supply attempts to maintain a constant current.[3] 2. Electrode Spacing Issues: Changes in the distance between the anode and cathode due to factors like dendrite growth can alter the cell resistance. | 1. Inspect and Clean the Anode: As with low current efficiency, anode passivation is a likely culprit. Follow the recommended anode cleaning procedures.[5] 2. Monitor Electrode Morphology: Be mindful of the growth of dendritic deposits on the cathode which could lead to short-circuiting with the anode. Adjust experimental parameters to control deposit morphology. |
| CE-004 | How can I confirm the purity of my electrorefined titanium? | Not applicable. | Post-Electrolysis Analysis: After leaching and drying the cathodic deposit, various analytical techniques can be employed to determine its purity. - Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To quantify metallic impurities.[8][9] - Inert Gas Fusion (IGF): For accurate determination of interstitial impurities like oxygen and nitrogen. - X-ray Diffraction (XRD): To confirm the crystalline phase of the deposited titanium.[10] - Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): To observe the morphology and elemental composition of the deposit.[10] |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of TiCl₂ in the molten salt electrolyte?
The optimal concentration can vary depending on the specific molten salt system and operating temperature. However, a common range is between 1-10 mol%. It is crucial to maintain a sufficient concentration to avoid diffusion limitations at the cathode, which can negatively impact the deposit quality and current efficiency.
2. What is the significance of the Ti³⁺/Ti²⁺ ratio in the electrolyte?
The ratio of Ti³⁺ to Ti²⁺ is a critical parameter for maintaining high current efficiency. An increase in the Ti³⁺ concentration is detrimental as it introduces a parasitic redox shuttle (Ti³⁺ + e⁻ → Ti²⁺) at the cathode, consuming current that would otherwise be used for the deposition of titanium metal (Ti²⁺ + 2e⁻ → Ti).[1] This leads to a significant reduction in the overall current efficiency.
3. What are the most common molten salt systems used for titanium electrorefining with TiCl₂?
Commonly used molten salt electrolytes include eutectic mixtures of alkali and alkaline earth chlorides, such as NaCl-KCl, LiCl-KCl, and NaCl-CaCl₂.[4][7] The choice of electrolyte depends on factors like operating temperature, melting point, and the solubility of TiCl₂.
4. What are the key safety precautions to consider when working with TiCl₂ in molten salts?
-
Hygroscopic Nature: TiCl₂ is highly sensitive to moisture and air. All handling of TiCl₂ and the electrolyte preparation should be performed in a high-purity inert atmosphere (e.g., an argon-filled glovebox).[1]
-
High Temperatures: The process involves working with high-temperature furnaces and molten salts, requiring appropriate personal protective equipment (PPE), including heat-resistant gloves, face shields, and protective clothing.
-
Chemical Reactivity: Be aware of the potential for exothermic reactions, especially during the synthesis of TiCl₂.[1]
-
Inert Gas System: Ensure a reliable and continuous supply of high-purity inert gas to the reactor to prevent oxidation of the electrolyte and the titanium product.
5. How does the anode-to-cathode surface area ratio affect the process?
The ratio of the anode surface area to the cathode surface area can influence the current distribution and the overall cell voltage. A larger anode surface area can help to lower the anode current density, which may reduce the likelihood of passivation.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various experimental studies on titanium electrorefining, highlighting the impact of different parameters on current efficiency.
Table 1: Effect of Current Density and Anode/Cathode Surface Area Ratio on Current Efficiency
| Anode/Cathode Surface Area Ratio | Cathode Current Density (mA/cm²) | Current Efficiency (%) | Reference |
| 2.28 - 7.84 | 12.5 - 104 | 69 - 82.5 | [7] |
| Not Specified | 60 - 160 | ~85 | [10] |
Note: Lower current densities generally lead to higher current efficiencies.[7]
Table 2: Current Efficiency in Different Electrorefining Scenarios
| Anode Material | Electrolyte | Temperature (°C) | Assumed Cathodic Reaction | Current Efficiency (%) | Reference |
| Bi-Ti Alloy | NaCl-KCl with 1-5 mol% TiCl₂ | 700 | Ti³⁺ + 3e⁻ → Ti | 91-97 | [11] |
| TiN | NaCl-KCl with 3 wt% TiCl₂ | Not Specified | Ti²⁺ + 2e⁻ → Ti | Not specified, but notes that Ti³⁺ reduces efficiency | [12] |
Experimental Protocols
In-situ Synthesis of TiCl₂ Electrolyte
This protocol describes the preparation of a TiCl₂-containing electrolyte within the electrorefining cell.
Materials:
-
High-purity NaCl and CaCl₂ (or other suitable salt mixture)
-
High-purity copper(I) chloride (CuCl)
-
Titanium powder or turnings
-
Argon gas (high purity)
-
Alumina or other suitable crucible
-
Furnace with temperature control
-
Glovebox with an argon atmosphere
Procedure:
-
Dry the NaCl and CaCl₂ salts under vacuum at a temperature above their melting point for several hours to remove any residual moisture.
-
Inside an argon-filled glovebox, place the dried NaCl and CaCl₂ salts and the desired amount of CuCl into the crucible.
-
Heat the crucible in the furnace under an argon atmosphere to the desired synthesis temperature (e.g., 650°C).[1]
-
Once the salt is molten and the temperature is stable, slowly add a stoichiometric or slight excess of titanium powder to the molten salt.[1]
-
Allow the reaction to proceed for a set period (e.g., several hours) to ensure complete reaction of the CuCl to form TiCl₂ and copper metal. The copper metal will precipitate at the bottom of the crucible.
-
The resulting molten salt is the TiCl₂-containing electrolyte ready for the electrorefining experiment.
Laboratory-Scale Titanium Electrorefining
Equipment:
-
Furnace with a well-controlled temperature zone.
-
Inert atmosphere reactor (e.g., a sealed retort or tube furnace).
-
DC power supply.
-
Data acquisition system to monitor voltage and current.
-
Impure titanium anode.
-
Cathode material (e.g., steel or molybdenum rod).
-
Crucible containing the prepared TiCl₂ electrolyte.
-
High-purity argon gas supply.
Procedure:
-
Assemble the electrorefining cell within the reactor. Place the crucible with the TiCl₂ electrolyte at the bottom.
-
Position the impure titanium anode and the cathode in the electrolyte, ensuring they are not in contact.
-
Seal the reactor and purge thoroughly with high-purity argon to remove any air and moisture. Maintain a slight positive pressure of argon throughout the experiment.
-
Heat the reactor to the desired operating temperature (e.g., 600-850°C).[6][7]
-
Once the temperature is stable, connect the DC power supply to the anode (positive) and cathode (negative).
-
Begin the electrolysis at the desired constant current or current density.
-
Monitor the cell voltage and current throughout the experiment. A stable voltage is indicative of a stable process.
-
After the desired duration, switch off the power supply.
-
Raise the cathode out of the molten salt but keep it within the hot zone of the furnace under the argon atmosphere to allow the molten salt to drain off.
-
Allow the cathode with the deposited titanium to cool completely to room temperature under the argon atmosphere.[6]
-
Once cooled, remove the cathode from the reactor.
-
The deposited titanium can be mechanically separated from the cathode.
-
Leach the deposit with a dilute acid solution (e.g., dilute HCl) followed by deionized water to remove any entrapped salt.[2]
-
Dry the purified titanium deposit under vacuum.
Visualizations
Caption: Workflow for a laboratory-scale titanium electrorefining experiment.
Caption: Decision tree for troubleshooting low current efficiency in titanium electrorefining.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrorefining Titanium Electrowinning - 911Metallurgist [911metallurgist.com]
- 3. Passivation Mechanisms of Copper Anodes in Electrorefining [aaltodoc.aalto.fi]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. zxb-titanium.com [zxb-titanium.com]
- 6. Titanium Electrorefining - 911Metallurgist [911metallurgist.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Technical Support Center: Managing Exothermic Reactions in TiCl₂ Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in the synthesis of Titanium(II) Chloride (TiCl₂). The information herein is designed to help you safely manage the exothermic nature of these reactions and troubleshoot common issues that may arise during your experiments.
Troubleshooting Guide
This guide offers step-by-step solutions to specific problems you might encounter during TiCl₂ synthesis.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
-
Possible Causes:
-
The rate of addition of the reducing agent (e.g., TiCl₄, Mg) is too fast, generating heat faster than the cooling system can dissipate it.
-
Inadequate cooling capacity of the experimental setup.
-
Poor agitation, leading to the formation of localized hot spots.
-
Incorrect concentration of reactants.
-
-
Immediate Actions:
-
Immediately cease the addition of all reactants.
-
Maximize cooling by lowering the temperature of the cooling bath and ensuring maximum flow of the coolant.
-
If agitation has failed, attempt to restore it if safe to do so. Be aware that sudden, vigorous agitation of a stalled reaction can sometimes trigger a runaway.
-
If the temperature continues to rise, be prepared to execute an emergency quenching procedure (see Experimental Protocols section).
-
Alert personnel in the vicinity and be prepared to evacuate if the situation cannot be controlled.
-
Issue 2: Pressure Buildup in the Reaction Vessel
-
Possible Causes:
-
Formation of gaseous byproducts.
-
The reaction temperature has surpassed the boiling point of the solvent or a reactant (e.g., TiCl₄).
-
Decomposition of reactants or products at elevated temperatures.
-
-
Troubleshooting Steps:
-
Immediately stop any heating and apply maximum cooling.
-
If the pressure continues to rise and the system is equipped with a vent, cautiously vent the reactor to a safe location, such as a scrubber.
-
Ensure that the pressure increase is not due to a blockage in any outlet or vent.
-
Issue 3: Low or No Reaction Initiation (Stalled Reaction)
-
Possible Causes:
-
The reaction temperature is too low to overcome the activation energy.
-
Impurities on the surface of the metallic reducing agent (e.g., an oxide layer on titanium or magnesium).
-
Insufficient mixing.
-
-
Troubleshooting Steps:
-
Crucially, do not continue to add reactants to a stalled reaction. This can lead to a dangerous accumulation of unreacted reagents, which could then react uncontrollably.
-
Gradually and carefully increase the reaction temperature while closely monitoring for any signs of an exotherm.
-
If the reaction still does not initiate, it may be necessary to safely quench the reaction and restart with fresh or pre-treated reagents.
-
Frequently Asked Questions (FAQs)
Q1: Why is TiCl₂ synthesis considered a hazardous reaction?
A1: The synthesis of TiCl₂, particularly through the reduction of titanium tetrachloride (TiCl₄), is often highly exothermic. This means the reaction releases a significant amount of heat, which can lead to a rapid increase in temperature and pressure within the reaction vessel. If not properly controlled, this can result in a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably.
Q2: What are the primary methods for synthesizing TiCl₂?
A2: Common methods for synthesizing TiCl₂ include:
-
The reaction of TiCl₄ gas with metallic titanium at high temperatures.[1]
-
The magnesiothermic reduction of TiCl₄, which is a highly exothermic process.
-
An in-situ synthesis method involving the reaction of titanium metal powder in a molten salt mixture.
Q3: What are the key parameters to monitor during TiCl₂ synthesis?
A3: Careful monitoring of the following parameters is crucial:
-
Reaction Temperature: Use a calibrated temperature probe placed directly in the reaction mixture.
-
Rate of Reagent Addition: A slow, controlled addition of the limiting reagent is essential to manage the rate of heat generation.
-
Pressure: Monitor the pressure within the reaction vessel, especially if the reaction is conducted in a closed system.
-
Agitation: Ensure consistent and effective stirring to promote even heat distribution.
Q4: What are the recommended temperature ranges for TiCl₂ synthesis?
A4: The optimal temperature can vary depending on the specific synthesis method. For the reaction of TiCl₄ gas with titanium sponge or powder, temperatures in the range of 1073-1273 K have been reported.[1] An in-situ synthesis method has been described with an optimal temperature range of 600-700 °C.
Q5: How can I prepare for a potential thermal runaway?
A5: Preparation is key to safety. Before starting the experiment:
-
Conduct a thorough risk assessment.
-
Ensure your cooling system is adequate for the scale of your reaction.
-
Have a pre-planned emergency quenching procedure.
-
Ensure all personnel are aware of the potential hazards and emergency procedures.
Experimental Protocols
1. Synthesis of TiCl₂ by Reaction of TiCl₄ with Titanium Metal [1]
-
Reactants: Titanium sponge (99.7%) or powder (99.4%) and TiCl₄ (99%).
-
Apparatus: A reaction chamber (e.g., a tube furnace) capable of reaching 1073-1273 K, a system for delivering TiCl₄ gas at a controlled rate, and an inert atmosphere (e.g., argon).
-
Procedure:
-
Place the titanium metal in a suitable container (e.g., a molybdenum or stainless steel tray) within the reaction chamber.
-
Purge the system with argon to establish an inert atmosphere.
-
Heat the reactor to the desired temperature (1073-1273 K).
-
Introduce TiCl₄ gas into the reactor at a controlled feed rate (e.g., 0.12-0.64 g/min ).
-
Continuously monitor the temperature and pressure of the system.
-
Once the reaction is complete, cool the reactor to room temperature under an argon atmosphere before handling the product.
-
Quantitative Data
| Parameter | Value | Synthesis Method | Reference |
| Reaction Temperature | 1073-1273 K | TiCl₄ + Ti | [1] |
| TiCl₄ Feed Rate | 0.12-0.64 g/min | TiCl₄ + Ti | [1] |
| Optimal Temperature | 600-700 °C | In-situ synthesis | |
| Heating Rate | 3.3 K/min | Magnesiothermic Reduction | [1] |
Mandatory Visualization
References
Technical Support Center: Magnesiothermic Reduction of Titanium Dichloride (TiCl₂)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the magnesiothermic reduction of titanium dichloride (TiCl₂).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My titanium yield is significantly lower than expected. What are the common causes?
A: Low yield in the magnesiothermic reduction of TiCl₂ can stem from several factors throughout the experimental process. The most common culprits are:
-
Incomplete Reaction: Insufficient temperature, reaction time, or poor mixing can lead to unreacted TiCl₂. The reaction is highly exothermic, and improper heat management can affect its progression.[1][2]
-
Oxidation of Reactants or Products: Contamination from air or moisture in the reaction vessel can lead to the formation of titanium oxides, which are difficult to reduce and will lower the yield of metallic titanium.[3]
-
Side Reactions and Impurities: Impurities in the magnesium reductant or the inert gas can react with TiCl₂ or the titanium product, forming undesirable byproducts. The purity of the TiCl₂ itself is also critical.
-
Loss of Product During Purification: The processes of removing byproducts like magnesium chloride (MgCl₂) and excess magnesium, such as leaching and vacuum distillation, can lead to physical loss of the fine titanium powder if not performed carefully.[1][4]
-
Formation of Sub-halides: The reaction can sometimes be incomplete, leading to the formation of titanium sub-halides which may be lost during the purification steps.
Troubleshooting Guide for Low Yield:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Verify Temperature: Ensure your furnace is calibrated and the reaction temperature is maintained within the optimal range (typically above 800°C).[2] 2. Increase Reaction Time: Extend the duration of the reaction to allow for complete conversion. 3. Improve Mixing: If your setup allows, consider mechanical stirring or agitation to improve contact between the molten magnesium and TiCl₂. |
| Oxidation | 1. Check for Leaks: Perform a leak test on your reactor system before starting the experiment. 2. Purge Thoroughly: Ensure the reactor is purged multiple times with high-purity inert gas (e.g., Argon) to remove all traces of air and moisture. 3. Dry Reactants: Dry the TiCl₂ and magnesium thoroughly before use. |
| Impure Reactants | 1. Use High-Purity Magnesium: Employ high-purity magnesium to minimize side reactions. 2. Verify TiCl₂ Purity: Ensure the TiCl₂ is free from moisture and other contaminants. |
| Product Loss During Purification | 1. Optimize Leaching: Use a multi-step leaching process with dilute acid to control the exothermic reaction with excess magnesium and prevent oxidation of the titanium powder.[5] 2. Careful Handling: Handle the fine titanium powder carefully during filtration and washing to prevent physical loss. 3. Optimize Vacuum Distillation: If using vacuum distillation, ensure the temperature and vacuum level are appropriate to remove MgCl₂ and excess Mg without significant loss of titanium.[1][4] |
2. Q: I am observing a lot of unreacted magnesium in my final product. How can I address this?
A: The presence of significant unreacted magnesium suggests either an incomplete reaction or the use of a large excess of the reductant.
Troubleshooting Guide for Excess Magnesium:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Refer to the "Incomplete Reaction" troubleshooting steps in the previous question. Ensure the temperature is high enough for the magnesium to be in a molten state and for the reaction to proceed efficiently. |
| Excess Stoichiometry | While a slight excess of magnesium is often used to ensure complete reduction, a large excess can lead to purification challenges.[6] Consider reducing the amount of magnesium to a level closer to the stoichiometric requirement, while still allowing for a small excess (e.g., 5-10%). |
| Inefficient Purification | 1. Leaching: An effective leaching process is crucial for removing excess magnesium. A two-step leaching process, starting with a dilute acid to control the initial vigorous reaction, followed by a more concentrated acid, can be effective.[5] 2. Vacuum Distillation: If your equipment allows, vacuum distillation at elevated temperatures is an efficient method to remove excess magnesium.[1][4] |
3. Q: My final titanium product is discolored (e.g., gray or black instead of a metallic sheen). What does this indicate?
A: Discoloration of the titanium product often points to contamination, most commonly oxidation or the presence of nitrides.
Troubleshooting Guide for Product Discoloration:
| Potential Cause | Troubleshooting Steps |
| Oxygen Contamination | 1. Inert Atmosphere: The reaction must be carried out under a high-purity inert gas (Argon is common) to prevent the formation of titanium oxides.[7] Check for any leaks in your system. 2. Reactant Purity: Ensure your TiCl₂ and magnesium are free from oxygen-containing impurities. |
| Nitrogen Contamination | If using nitrogen as the inert gas, it can react with titanium at high temperatures to form titanium nitride. Switch to a truly inert gas like Argon. |
| Incomplete Purification | Residual MgCl₂ or other byproducts can sometimes cause discoloration. Ensure your leaching and/or distillation procedures are thoroughly removing all impurities.[1][4] |
Quantitative Data Summary
The following table summarizes typical reaction parameters and reported yields for magnesiothermic reduction processes involving titanium chlorides. Note that specific conditions for TiCl₂ may vary, and the data from related processes (e.g., using TiCl₃ or TiCl₄) are provided for reference.
| Parameter | Value | Source |
| Reaction Temperature | > 973 K (700 °C) | [1][4] |
| Heating Rate | ~3.3 K/min | [1][4] |
| Atmosphere | Inert (Argon) | [1][4][7] |
| Reported Purity | Up to 99.5% | [1][4] |
| Leaching Agent | Dilute HCl followed by more concentrated HCl | [5] |
Experimental Protocols
1. Pre-Reaction Setup:
-
Reactor Assembly: Assemble the reaction vessel (typically a stainless steel or other high-temperature resistant alloy retort) and ensure all seals are secure.
-
Leak Test: Perform a thorough leak test of the assembled reactor.
-
Reactant Loading: In an inert atmosphere glovebox, load the appropriate stoichiometric amounts of high-purity magnesium and TiCl₂ into the reactor. A slight excess of magnesium is often used.
-
Purging: Seal the reactor, remove it from the glovebox, and connect it to a gas manifold. Purge the reactor multiple times with high-purity argon to remove any residual air and moisture.
2. Magnesiothermic Reduction:
-
Heating: Place the reactor in a tube furnace and begin heating at a controlled rate (e.g., 3.3 K/min) to the desired reaction temperature (e.g., > 700°C).[1][4]
-
Reaction: Hold the reactor at the set temperature for a sufficient duration to ensure complete reaction. This time may need to be optimized for your specific setup.
-
Cooling: After the reaction is complete, turn off the furnace and allow the reactor to cool to room temperature under the inert atmosphere.
3. Post-Reaction Purification:
-
Method A: Leaching
-
Initial Leach: Carefully open the reactor in a fume hood and transfer the solid product to a beaker. Slowly add a dilute acid (e.g., 0.4 M HCl) to react with the excess magnesium.[5] This reaction is exothermic and will produce hydrogen gas, so proceed with caution.
-
Secondary Leach: Once the initial vigorous reaction has subsided, add a more concentrated acid (e.g., 7.5 M HCl) to dissolve the remaining MgCl₂ and any unreacted magnesium.[5]
-
Washing and Drying: Filter the resulting titanium powder and wash it repeatedly with deionized water and then with ethanol. Dry the powder in a vacuum oven.
-
-
Method B: Vacuum Distillation
-
Setup: After the reactor has cooled, connect it to a vacuum system with a cold trap.
-
Distillation: Heat the reactor under vacuum to a temperature sufficient to vaporize the MgCl₂ and excess magnesium, which will then collect in the colder parts of the system or the cold trap.
-
Product Recovery: Once the distillation is complete, cool the reactor to room temperature under vacuum or backfilled with an inert gas. The purified titanium sponge or powder can then be recovered.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aggregation–Growth and Densification Behavior of Titanium Particles in Molten Mg-MgCl2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Speed Titanium Production by Magnesiothermic Reduction of Titanium Trichloride | CiNii Research [cir.nii.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of Thermochemical Reduction Processes for Titanium Production [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Titanium Dichloride in Acidic Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with titanium dichloride (TiCl₂) in acidic solutions. Given the inherent instability of titanium(II) ions in aqueous environments, this guide focuses on best practices for sample preparation, stabilization, and analysis to ensure accurate and reproducible results.
Troubleshooting Guide
Issue 1: Rapid Color Change of Solution (e.g., from green/violet to colorless or yellow)
-
Potential Cause: Oxidation of highly reactive Ti(II) to the more stable Ti(III) (purple) or Ti(IV) (colorless/yellow) species upon exposure to air. Ti(II) solutions are strong reducing agents and are readily oxidized by atmospheric oxygen.[1]
-
Solution:
-
Inert Atmosphere: All handling of TiCl₂ and its solutions must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with nitrogen or argon gas).
-
Degassed Solvents: Use solvents that have been thoroughly deoxygenated by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Stabilizing Agents: For aqueous solutions, the presence of fluoride ions has been shown to stabilize Ti(II). Prepare acidic solutions containing a source of fluoride, such as sodium fluoride (NaF), before introducing the titanium species.[2][3]
-
Issue 2: Gas Evolution (Bubbling) Upon Dissolution
-
Potential Cause: Titanium(II) is a very strong reducing agent and will reduce water to form hydrogen gas and titanium(III) species.[4] This reaction is vigorous and indicates the decomposition of the Ti(II) analyte.
-
Solution:
-
Aprotic Solvents: Whenever possible, consider using anhydrous, deoxygenated aprotic solvents for non-aqueous applications.
-
Careful Acidification: When preparing aqueous solutions, ensure the solution is sufficiently acidic before the introduction of the Ti(II) source. While Ti(II) is unstable in water, its stability is slightly enhanced in strongly acidic, non-oxidizing conditions in the presence of complexing agents.
-
Low Temperatures: Perform dissolutions at reduced temperatures to decrease the rate of reaction with water.
-
Issue 3: Inconsistent or Non-Reproducible Analytical Results (Titration or Spectroscopy)
-
Potential Cause 1: Analyte Degradation: The Ti(II) concentration is likely changing between sample preparation and analysis due to oxidation or reaction with the solvent.
-
Solution 1: Immediate Analysis: Analyze samples immediately after preparation. Due to the inherent instability of Ti(II) in aqueous solution, storage is not recommended.
-
Potential Cause 2: Interference from Other Titanium Oxidation States: The analytical method may not be specific to Ti(II) and is also detecting Ti(III) or Ti(IV) formed from degradation.
-
Solution 2: Method Validation:
-
UV-Vis Spectroscopy: Use the characteristic absorption peaks for aqueous Ti(II) solutions at approximately 430 nm and 660 nm for quantification.[2][3] The disappearance of these peaks and the appearance of a peak around 505 nm can indicate oxidation to Ti(III).[3]
-
Redox Titration: If performing a redox titration (e.g., with potassium permanganate), be aware that the titrant will react with both Ti(II) and any Ti(III) present. This method may be suitable for determining the total reducing equivalents but not for speciating Ti(II).
-
-
Potential Cause 3: Precipitation: Hydrolysis of titanium species, particularly Ti(IV), can occur in solutions that are not sufficiently acidic, leading to the formation of insoluble titanium dioxide (TiO₂) and inaccurate solution concentrations.[4]
-
Solution 3: Maintain Low pH: Ensure the acidic concentration is sufficient to prevent the hydrolysis of any titanium species that may form. For titanium(IV), a strongly acidic environment is required to maintain the titanyl ion (TiO²⁺) in solution.[4]
Troubleshooting Decision Tree
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable in water?
A1: Titanium(II) is a powerful reducing agent. In aqueous solutions, it is thermodynamically unstable and will react with water, oxidizing to titanium(III) and reducing the water to produce hydrogen gas.[4] This makes preparing stable aqueous solutions of pure Ti(II) for analysis exceptionally challenging.
Q2: What is the expected color of a Ti(II) aqueous solution?
A2: Aqueous solutions of Ti(II) complexes, when they can be transiently formed, are often described as having a violet or green color.[3][5] For instance, the hexaaquatitanium(II) ion, [Ti(H₂O)₆]²⁺, is violet.[5] A color change to purple can indicate oxidation to Ti(III), while a fading of color or a turn to yellow suggests further oxidation to Ti(IV).[4]
Q3: Can I prepare a standard stock solution of TiCl₂ and store it?
A3: Due to its high reactivity with both trace oxygen and water, it is not advisable to prepare and store stock solutions of TiCl₂. For quantitative analysis, it is best to prepare the solution in situ or immediately before use under strictly anaerobic and anhydrous (if possible) conditions.
Q4: How can I stabilize Ti(II) in an acidic aqueous solution for analysis?
A4: The most effective method reported is the use of fluoride ions as a complexing agent. By dissolving titanium metal powder in a deoxygenated acidic solution (e.g., HCl or H₂SO₄) containing a source of fluoride, a more stable Ti(II) complex can be formed.[2][3] This complex exhibits characteristic UV-Vis absorbance peaks that can be used for quantification.
Q5: What analytical techniques are suitable for quantifying Ti(II) in solution?
A5:
-
UV-Visible Spectrophotometry: This is a promising method for stabilized Ti(II) solutions. Aqueous Ti(II) solutions stabilized with fluoride in acid have distinct absorption maxima at approximately 430 nm and 660 nm.[2][3] This allows for direct quantification if a stable solution can be prepared.
-
Redox Titration: While challenging due to stability issues, a redox titration with a strong oxidizing agent like potassium permanganate can determine the total concentration of reducing species (Ti(II) and any generated Ti(III)). This requires a strictly inert atmosphere to prevent aerial oxidation.
-
Complexometric Titration: Direct complexometric titration of Ti(II) with EDTA is difficult due to the instability of Ti(II). An indirect or back-titration method, where an excess of EDTA is added and the unreacted portion is titrated with a standard metal ion solution, might be feasible but would require rigorous exclusion of oxygen.
Q6: Why is it important to control the pH of the solution?
A6: The pH of the solution is critical for several reasons. A low pH (highly acidic condition) is necessary to prevent the hydrolysis and precipitation of titanium species, especially Ti(IV) which can form as an oxidation product.[4] However, the stability of the desired Ti(II) species is also dependent on the pH and the presence of suitable complexing agents.
Data Summary
The quantitative analysis of TiCl₂ is challenging due to its instability. The most reliable data is derived from spectrophotometric analysis of Ti(II) solutions stabilized with fluoride.
Table 1: UV-Vis Absorption Maxima for Stabilized Aqueous Ti(II) Solutions
| Ion/Complex | Acid Medium | Stabilizer | Absorption Maxima (λ_max) | Reference |
| Ti(II) | HCl or H₂SO₄ | Fluoride (F⁻) | ~430 nm and ~660 nm | [2][3] |
Table 2: Standard Reduction Potentials for Titanium Species in Acidic Solution
| Half-Reaction | Standard Potential (E°) (Volts) | Reference |
| TiO²⁺ + 2H⁺ + e⁻ → Ti³⁺ + H₂O | +0.10 | [1][6] |
| Ti³⁺ + e⁻ → Ti²⁺ | -0.37 | [7] |
| Ti²⁺ + 2e⁻ → Ti | -1.63 | [7] |
Experimental Protocols
Protocol 1: Preparation of a Fluoride-Stabilized Ti(II) Solution for UV-Vis Analysis
This protocol is adapted from methods described for generating aqueous Ti(II) for reactivity studies and is intended for immediate spectrophotometric analysis.[3]
Materials:
-
Titanium metal powder (high purity)
-
Hydrochloric acid (HCl), concentrated
-
Sodium fluoride (NaF)
-
Deionized water, deoxygenated
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line apparatus
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer with sealed cuvettes
Procedure:
-
Prepare Acidic Fluoride Solution:
-
Inside an inert atmosphere glovebox, prepare the desired volume of the acidic fluoride solution. For example, to prepare a 1 M HCl solution with a 3:1 molar ratio of F⁻ to the final desired Ti(II) concentration, add the calculated amount of NaF to a volumetric flask.
-
Carefully add deoxygenated deionized water to dissolve the NaF, then add the required volume of concentrated HCl. Finally, dilute to the mark with deoxygenated water. Safety Note: Always add acid to water.
-
-
Dissolution of Titanium:
-
Weigh the required amount of titanium metal powder to achieve the target concentration.
-
Add the titanium powder to the prepared acidic fluoride solution in the volumetric flask.
-
Stir the solution until the titanium powder is completely dissolved. The solution should develop a characteristic green or violet color.
-
-
Spectrophotometric Analysis:
-
Immediately transfer a portion of the prepared solution to a sealed (airtight) quartz cuvette using a gas-tight syringe.
-
Measure the absorbance spectrum of the solution, focusing on the characteristic peaks around 430 nm and 660 nm.
-
Use the acidic fluoride solution as a blank.
-
For quantitative analysis, a calibration curve should be prepared by dissolving varying known amounts of titanium powder.
-
Experimental Workflow for UV-Vis Analysis
References
- 1. docbrown.info [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 5. uv visible absorption spectrum of titanium compounds complex ions hexaaquatitanium(III) hexaaquatitanium(II) titanium(IV) fluoride chloride complexes spectra Doc Brown's chemistry revision notes [docbrown.info]
- 6. sarthaks.com [sarthaks.com]
- 7. Consider the standard reduction potential values for titanium and its oxi.. [askfilo.com]
Technical Support Center: Synthesis of Titanium Dichloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of titanium dichloride (TiCl₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound involve the reduction of titanium tetrachloride (TiCl₄). Key approaches include:
-
Reduction with Titanium Metal: This involves the reaction of TiCl₄ with metallic titanium, often in a molten salt medium to improve reaction rates.[1][2][3]
-
Reduction with Other Metals: Active metals such as magnesium, aluminum, or sodium can be used to reduce TiCl₄ to lower oxidation state chlorides.[1][4]
-
Disproportionation Reactions: Titanium subchlorides in molten salts can undergo disproportionation to yield TiCl₂.[2][5]
Q2: Why is moisture control critical during TiCl₂ synthesis?
A2: Titanium chlorides are highly sensitive to moisture. Titanium tetrachloride (TiCl₄) reacts vigorously with water to form titanium dioxide (TiO₂) and hydrochloric acid (HCl).[6] Similarly, this compound is decomposed by water.[7] The presence of moisture will lead to the formation of unwanted oxide and oxychloride impurities, significantly reducing the yield and purity of the desired TiCl₂. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Q3: What are the expected side products in TiCl₂ synthesis?
A3: The primary side product during the reduction of TiCl₄ is often titanium trichloride (TiCl₃).[4][8][9] The formation of TiCl₃ is dependent on the stoichiometry of the reactants and the reaction conditions. Over-reduction can lead to the formation of metallic titanium, while incomplete reduction will result in residual TiCl₄ and a higher proportion of TiCl₃.
Q4: How can I improve the yield of TiCl₂ when using titanium metal as a reductant?
A4: A common issue is the formation of a passivating layer of solid TiCl₂ on the surface of the titanium metal, which can halt the reaction.[2][5] To mitigate this, conducting the synthesis in a molten salt medium, such as magnesium chloride (MgCl₂), is effective. The molten salt dissolves the TiCl₂ as it forms, constantly exposing a fresh surface of the titanium reductant and allowing the reaction to proceed.[2][5]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure sufficient reaction time and temperature as specified in the protocol. - If using a solid reductant like titanium sponge, consider mechanical agitation to expose fresh surfaces. - For reactions involving titanium metal, using a molten salt bath can prevent passivation.[2][5] |
| Formation of Side Products | - Carefully control the stoichiometry of the reductant to TiCl₄. An excess of reductant can lead to over-reduction to metallic titanium, while an insufficient amount will result in a mixture of TiCl₃ and unreacted TiCl₄.[4] |
| Loss of Volatile Reactants/Products | - Ensure the reaction vessel is properly sealed to prevent the loss of volatile TiCl₄, especially at elevated temperatures. |
Problem 2: Product Contamination
| Possible Cause | Troubleshooting Step |
| Moisture Contamination (Oxide/Oxychloride Formation) | - Rigorously dry all glassware and reagents before use. - Conduct the entire synthesis and product handling under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[6] |
| Impurities from Starting Materials | - Use high-purity titanium tetrachloride. Impurities in the starting TiCl₄, such as other metal chlorides (e.g., of iron, vanadium, silicon), will be carried through the synthesis.[10][11] Purification of TiCl₄ by distillation may be necessary.[10] |
| Formation of Titanium Trichloride (TiCl₃) | - Optimize the molar ratio of the reducing agent to TiCl₄. For example, a 2:1 molar ratio of sodium to TiCl₄ favors the formation of lower chlorides like TiCl₂.[4] |
Experimental Protocols
Protocol 1: Synthesis of TiCl₂ by Reduction of TiCl₄ with Titanium Metal in Molten Salt
This method is adapted from procedures described for the synthesis of titanium subchlorides in a molten salt medium.[2][3]
Materials:
-
Titanium sponge
-
Anhydrous magnesium chloride (MgCl₂)
-
High-purity titanium tetrachloride (TiCl₄)
-
Argon gas (high purity)
Procedure:
-
Place the titanium sponge and anhydrous MgCl₂ into a reaction vessel made of a material resistant to the reactants at high temperatures (e.g., a stainless steel or alumina crucible).
-
Assemble the reactor in an inert atmosphere glovebox or seal and purge thoroughly with argon gas.
-
Heat the reactor to a temperature sufficient to melt the MgCl₂ and achieve a suitable reaction rate (e.g., 1000 K).
-
Once the salt is molten, introduce TiCl₄ into the reactor. This can be done by bubbling TiCl₄ gas through the molten salt or by injecting liquid TiCl₄.
-
Maintain the reaction temperature and continue the addition of TiCl₄ until the desired amount has been added.
-
Allow the reaction to proceed for a set time to ensure completion.
-
Cool the reactor to room temperature under an inert atmosphere.
-
The resulting product will be a mixture of TiCl₂ dissolved in the MgCl₂ salt matrix. The TiCl₂ can be used in this form for subsequent reactions or separated.
Quantitative Data Summary
| Synthesis Method | Reactants | Typical Reaction Temperature | Key Side Products | Purity of Product | Reference |
| Reduction in Molten Salt | Ti + TiCl₄ in MgCl₂ | ~1273 K | TiCl₃ | ~99% (for Ti powder from disproportionation) | [2][5] |
| Magnesiothermic Reduction | Mg + TiClₓ (x=2, 3) | ~1073 K | - | 99.8 mass% (for Ti product) | [1] |
| Sodium Reduction | Na + TiCl₄ | 105 - 205 °C | TiCl₃, Metallic Ti | Dependent on Na:TiCl₄ ratio | [4] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low yields in TiCl₂ synthesis.
Reaction Pathway for the Reduction of TiCl₄
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. How to Reduce Titanium Tetrachloride - 911Metallurgist [911metallurgist.com]
- 5. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
- 6. reddit.com [reddit.com]
- 7. This compound | Cl2Ti | CID 66228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. psecommunity.org [psecommunity.org]
- 9. mdpi.com [mdpi.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Titanium Dichloride vs. Titanium Trichloride: A Comparative Guide for Reductive Chemistry
For researchers, scientists, and drug development professionals seeking potent and selective reducing agents, low-valent titanium chlorides, specifically titanium dichloride (TiCl₂) and titanium trichloride (TiCl₃), offer a versatile toolkit for a range of organic transformations. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols for key applications.
Titanium(III) chloride is a widely used reagent in organic synthesis, often employed for reductive coupling reactions.[1] In contrast, the more reduced titanium(II) chloride is known to be a stronger reducing agent, though its high reactivity can present handling challenges.[2] Both find application in critical carbon-carbon bond-forming reactions and the reduction of various functional groups.
Comparative Performance: A Quantitative Overview
While direct side-by-side comparisons of TiCl₂ and TiCl₃ in identical reactions are not extensively documented in the literature, their relative reducing power can be inferred from their applications and the conditions required for specific transformations. Generally, Ti(II) species are considered more potent reducing agents than Ti(III) species.
Low-valent titanium reagents are typically generated in situ from more stable precursors like TiCl₃ or titanium tetrachloride (TiCl₄) in the presence of a reducing agent such as zinc, lithium aluminum hydride, or magnesium.[3][4] The reactivity of the resulting low-valent species is highly dependent on the precursor and the reducing agent used.[3]
Table 1: Applications and Typical Yields of Low-Valent Titanium Reagents in Key Reductive Transformations
| Reaction Type | Titanium Reagent System | Substrate | Product | Yield (%) | Reference |
| McMurry Coupling | TiCl₃ / LiAlH₄ | Retinal | Carotene | - | [3] |
| TiCl₃(DME)₁.₅ / Zn-Cu | Dihydrocivetone | Alkenes | - | [3] | |
| TiCl₄ / Zn | Benzophenone | Tetraphenylethylene | - | [3] | |
| Pinacol Coupling | TiCl₃ / Mn-EtOH (ultrasound) | Aromatic Aldehydes | Pinacols | 16-86 | [5] |
| Cp₂TiCl₂ / Mn | Aromatic Ketones | Vicinal Diols | - | [6] | |
| Nitro Group Reduction | aq. TiCl₃ | o-Nitrostyrenes | Indoles | - | [7] |
| Ti(II) reagents | Nitro Compounds | Amines | - | [8] |
Note: Yields are highly substrate- and condition-dependent. The table provides a general overview of applications rather than a direct comparison of TiCl₂ and TiCl₃ efficacy.
Key Reductive Applications: Mechanisms and Experimental Protocols
McMurry Reaction: Reductive Coupling of Carbonyls to Alkenes
The McMurry reaction is a powerful method for the synthesis of alkenes from two ketone or aldehyde molecules.[3] The reaction is driven by the formation of a low-valent titanium species that facilitates the reductive coupling and subsequent deoxygenation.[3]
-
Preparation of Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a suspension of the reducing agent (e.g., zinc-copper couple) in dry tetrahydrofuran (THF) is prepared.
-
Titanium trichloride (TiCl₃) is added portion-wise to the suspension at a low temperature (e.g., 0 °C).
-
The mixture is refluxed for several hours to generate the active low-valent titanium species, which typically appears as a black slurry.
-
Reductive Coupling: A solution of retinal in dry THF is added to the cooled slurry of the low-valent titanium reagent.
-
The reaction mixture is then refluxed for an appropriate time until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by the addition of a suitable quenching agent (e.g., aqueous potassium carbonate solution).
-
The mixture is filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
-
The crude product (carotene) is purified by chromatography.
Pinacol Coupling: Synthesis of 1,2-Diols
The pinacol coupling reaction facilitates the formation of a carbon-carbon bond between two carbonyl groups to yield a vicinal diol.[9] This transformation is a one-electron reduction process, often mediated by low-valent titanium species.[9]
-
Reaction Setup: In a suitable reaction vessel, the aromatic aldehyde is dissolved in a solvent mixture (e.g., ethanol).
-
Manganese powder and titanium trichloride (TiCl₃) are added to the solution.
-
Ultrasonic Irradiation: The reaction mixture is subjected to ultrasound irradiation at room temperature for a specified duration.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove solid residues.
-
The filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude pinacol product is purified by recrystallization or column chromatography.
Reduction of Nitro Compounds
Titanium trichloride is an effective reagent for the reduction of nitro groups to amines.[10] This transformation is particularly useful in the synthesis of anilines and other nitrogen-containing compounds. The mechanism involves a stepwise electron transfer from the Ti(III) species to the nitro group.[11]
-
Reaction Setup: The o-nitrostyrene derivative is dissolved in a suitable solvent (e.g., acetone or THF).
-
An aqueous solution of titanium trichloride (TiCl₃) is added to the solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: The reaction is quenched by the addition of an aqueous base (e.g., sodium bicarbonate solution) until the mixture is alkaline.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude indole product is purified by column chromatography.
Conclusion
Both this compound and titanium trichloride are powerful reducing agents in organic synthesis, with low-valent titanium species derived from them enabling key transformations such as McMurry and pinacol couplings, and nitro group reductions. While TiCl₂ is inherently a stronger reducing agent, TiCl₃, often in combination with other reducing metals, provides a more common and versatile platform for generating the active low-valent species. The choice between these reagents will depend on the specific substrate, the desired transformation, and the required reducing power. The provided protocols offer a starting point for the practical application of these valuable synthetic tools.
References
- 1. Mcmurry reaction | PPTX [slideshare.net]
- 2. Pinacol Coupling Reaction [organic-chemistry.org]
- 3. McMurry reaction - Wikipedia [en.wikipedia.org]
- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected Ti(III)/Mn-promoted pinacol coupling of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aqueous Titanium Trichloride Promoted Reductive Cyclization of o-Nitrostyrenes to Indoles: Development and Application to the Synthesis of Rizatriptan and Aspidospermidine. [folia.unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 10. Reduction with TiCl3 - Wordpress [reagents.acsgcipr.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Analysis of Titanium Chlorides: TiCl₂, TiCl₃, and TiCl₄
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of Titanium(II) chloride (TiCl₂), Titanium(III) chloride (TiCl₃), and Titanium(IV) chloride (TiCl₄). The following sections detail their physical and chemical properties, experimental protocols for their synthesis and key reactions, and a comparative analysis of their applications, with a focus on their roles as catalysts and reagents in organic and inorganic synthesis. All quantitative data is summarized in tables for easy comparison, and key experimental workflows and relationships are visualized using diagrams.
Physical and Chemical Properties
The physical and chemical properties of TiCl₂, TiCl₃, and TiCl₄ differ significantly due to the varying oxidation states of the titanium atom. These differences influence their structure, reactivity, and applications.
| Property | Titanium(II) Chloride (TiCl₂) | Titanium(III) Chloride (TiCl₃) | Titanium(IV) Chloride (TiCl₄) |
| Molar Mass | 118.77 g/mol [1] | 154.225 g/mol | 189.679 g/mol [2] |
| Appearance | Black hexagonal crystals[1] | Red-violet or brown crystals (polymorphic) | Colorless to light yellow liquid[2] |
| Melting Point | 1035 °C[1][3] | 440 °C (decomposes) | -24.1 °C[2] |
| Boiling Point | 1500 °C | Decomposes | 136.4 °C[2] |
| Density | 3.13 g/cm³[1] | 2.64 g/cm³ | 1.726 g/cm³[2] |
| Solubility | Soluble in ethanol. Insoluble in diethyl ether, chloroform, and carbon disulfide.[3][4] Reacts vigorously with water.[5] | Soluble in acetone, acetonitrile, and certain amines. Insoluble in ether and hydrocarbons. Very soluble in water.[6] | Soluble in dichloromethane, toluene, and pentane.[2] Reacts exothermically with water (hydrolysis).[2] |
| Lewis Acidity | Strong reducing agent.[5] Lewis acidity not well-characterized. | Lewis acid, forms ternary hexahalide complexes.[6] | Strong Lewis acid.[7] |
| Magnetic Properties | Paramagnetic[1] | Paramagnetic[6] | Diamagnetic |
Synthesis and Reactivity
The synthesis of these titanium chlorides involves reduction and disproportionation reactions, highlighting the accessibility of different oxidation states of titanium.
Synthesis Pathways
The synthesis of the lower titanium chlorides typically starts from the more stable and commercially available TiCl₄.
Caption: Synthesis relationship between TiCl₂, TiCl₃, and TiCl₄.
Experimental Protocols
Protocol 1: Synthesis of Titanium(III) Chloride from Titanium(IV) Chloride
This protocol describes the reduction of TiCl₄ to TiCl₃ using hydrogen gas.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Hydrogen gas (H₂)
-
A tube furnace capable of reaching 500-700 °C
-
Quartz reaction tube
-
Gas flow controllers
Procedure:
-
Set up the quartz reaction tube within the tube furnace.
-
Pass a stream of dry, oxygen-free hydrogen gas through the tube.
-
Heat the furnace to the desired reaction temperature (e.g., 650 °C).
-
Introduce a controlled flow of TiCl₄ vapor into the reaction tube, carried by the hydrogen stream. The reaction is: 2 TiCl₄ + H₂ → 2 TiCl₃ + 2 HCl.[8]
-
The solid TiCl₃ product will deposit in the cooler part of the reaction tube.
-
After the reaction is complete, cool the furnace to room temperature under a continuous flow of hydrogen or an inert gas (e.g., argon) to prevent re-oxidation.
-
Collect the purple-violet TiCl₃ product in an inert atmosphere glovebox.
Protocol 2: Synthesis of Titanium(II) Chloride by Thermal Disproportionation of Titanium(III) Chloride
This protocol describes the synthesis of TiCl₂ from TiCl₃.
Materials:
-
Titanium(III) chloride (TiCl₃)
-
A vacuum furnace or a sealed quartz tube setup connected to a vacuum line
-
Collection vessel for TiCl₄
Procedure:
-
Place the TiCl₃ in a suitable container within the vacuum furnace or at one end of a sealed quartz tube.
-
Evacuate the system to a high vacuum.
-
Heat the TiCl₃ to approximately 475-500 °C. At this temperature, TiCl₃ disproportionates: 2 TiCl₃(s) → TiCl₂(s) + TiCl₄(g).[5][6]
-
The volatile TiCl₄ will sublime and can be collected in a cooler part of the apparatus or a collection vessel.
-
The non-volatile, black solid residue is TiCl₂.
-
After the reaction is complete, cool the system to room temperature under vacuum or after backfilling with an inert gas.
-
Handle and store the TiCl₂ product under a strict inert atmosphere due to its pyrophoric nature and reactivity with moisture.[4][9]
Comparative Applications in Catalysis
TiCl₂, TiCl₃, and TiCl₄ are all utilized in catalysis, with their reactivity and selectivity being dictated by the titanium oxidation state.
Ziegler-Natta Polymerization
TiCl₃ and TiCl₄ are crucial components of Ziegler-Natta catalysts for the polymerization of olefins like ethylene and propylene.[3][10] The active catalyst is typically formed by the reaction of a titanium compound with an organoaluminum co-catalyst.
-
TiCl₄-based catalysts: Often supported on magnesium chloride (MgCl₂), they exhibit high activity.[11] The Ti(IV) is reduced in situ by the organoaluminum compound to form the active Ti(III) species.[2]
-
TiCl₃-based catalysts: The different crystalline forms (α, β, γ, δ) of TiCl₃ show varying catalytic activities and stereoselectivities in propylene polymerization.[3] The layered structures of α, γ, and δ forms are generally preferred for producing isotactic polypropylene.
Caption: Role of titanium chlorides in Ziegler-Natta polymerization.
Lewis Acid Catalysis
TiCl₄ is a powerful and widely used Lewis acid in organic synthesis, promoting a variety of transformations.[12][13]
-
Friedel-Crafts Reactions: TiCl₄ can be used as a catalyst for Friedel-Crafts alkylation and acylation reactions.[12][14]
-
Aldol Reactions: It is a key reagent in the Mukaiyama aldol reaction, where it activates aldehydes towards nucleophilic attack by silyl enol ethers.
-
Diels-Alder Reactions: TiCl₄ can catalyze Diels-Alder reactions, often improving the rate and stereoselectivity.[12]
The Lewis acidity of TiCl₃ is also utilized in certain reactions, though it is less common than TiCl₄. The Lewis acidity of TiCl₂ is not as well-established or exploited due to its challenging handling characteristics.
Reductive Coupling Reactions
Low-valent titanium species, often generated in situ from TiCl₃ or TiCl₄, are powerful reagents for the reductive coupling of carbonyl compounds.
The McMurry Reaction: This reaction utilizes a low-valent titanium reagent, typically prepared by reducing TiCl₃ with a reducing agent like LiAlH₄, zinc-copper couple, or lithium, to couple two aldehyde or ketone molecules to form an alkene.[15][16]
Experimental Protocol: McMurry Coupling of Adamantanone
This protocol is adapted from a procedure in Organic Syntheses.[17]
Materials:
-
Anhydrous titanium(III) chloride (TiCl₃)
-
Lithium metal
-
Anhydrous 1,2-dimethoxyethane (DME)
-
2-Adamantanone
-
Argon or nitrogen for inert atmosphere
-
Standard glassware for air-sensitive reactions
Procedure:
-
Under an inert atmosphere, add anhydrous TiCl₃ to a thoroughly dried three-necked flask equipped with a reflux condenser and a mechanical stirrer.
-
Syringe in anhydrous DME to create a suspension.
-
Add freshly cut lithium metal to the stirred suspension.
-
Heat the mixture to reflux for 1 hour to generate the low-valent titanium reagent. The mixture will turn black.
-
After cooling slightly, add 2-adamantanone to the reaction mixture.
-
Heat the mixture at reflux for 18 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of petroleum ether.
-
Filter the mixture through a pad of Florisil to remove the black titanium salts.
-
Wash the residue with petroleum ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the product, biadamantylidene.
Handling and Storage
All titanium chlorides are moisture-sensitive and require handling under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.
-
TiCl₄: Is a corrosive liquid that fumes in moist air, releasing HCl.[2] It should be stored in a cool, dry, well-ventilated area in tightly sealed containers.[7]
-
TiCl₃: Is a hygroscopic solid. It should be stored in a tightly closed container in a dry and cool place.[18]
-
TiCl₂: Is a pyrophoric solid that can ignite in air.[4][9] It reacts violently with water. It must be stored under an inert gas or water.[7]
Conclusion
Titanium(II), (III), and (IV) chlorides are versatile compounds with distinct properties and applications driven by the oxidation state of titanium. TiCl₄ is a widely used Lewis acid and a precursor to titanium metal and other titanium compounds. TiCl₃ is a key component in Ziegler-Natta catalysis and a valuable reagent in reductive coupling reactions. TiCl₂ is a powerful reducing agent, though its high reactivity makes it more challenging to handle. The choice of a particular titanium chloride for a specific application depends on the desired reactivity, with the interconversion between the different chlorides providing a rich chemistry for researchers to explore.
References
- 1. Titanium(II) chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. titanium(II) chloride [chemister.ru]
- 4. Cas 10049-06-6,TITANIUM(II) CHLORIDE | lookchem [lookchem.com]
- 5. Buy Titanium(II) chloride (EVT-8715883) [evitachem.com]
- 6. Acid-Base Adducts of Catalytically Active Titanium(IV) Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TITANIUM(II) CHLORIDE | 10049-06-6 [chemicalbook.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. TITANIUM(II) CHLORIDE [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. eurekaselect.com [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 17. Titanium chloride [chembk.com]
- 18. Titanium(II) chloride|lookchem [lookchem.com]
A Comparative Guide to Titanium Production: The Kroll Process vs. Subhalide Reduction
For researchers, scientists, and drug development professionals, understanding the manufacturing processes of critical materials like titanium is essential for ensuring quality, purity, and cost-effectiveness in their applications. This guide provides an in-depth, objective comparison of the dominant industrial method for titanium production, the Kroll process, with an emerging alternative, the subhalide reduction process.
This comparison delves into the core operational parameters, experimental protocols, and performance metrics of each process, supported by available data. Quantitative data is summarized for ease of comparison, and detailed experimental workflows are provided.
At a Glance: Kroll vs. Subhalide Reduction
The production of high-purity titanium metal is a complex and energy-intensive endeavor. The Kroll process, developed in the 1940s, has been the primary commercial method for decades.[1] However, its batch nature and high energy consumption have driven research into more efficient and potentially continuous alternatives, such as subhalide reduction processes.
| Parameter | Kroll Process | Subhalide Reduction Process (Magnesiothermic) |
| Starting Material | Titanium Tetrachloride (TiCl4) | Titanium Subchlorides (e.g., TiCl2, TiCl3) |
| Reductant | Molten Magnesium (Mg) | Molten Magnesium (Mg) |
| Operating Temperature | 800 - 1000°C[1][2] | ~973 K (700°C) and above |
| Process Type | Semi-batch[3] | Batch (laboratory/pilot scale), with potential for continuous operation[2] |
| Energy Consumption | 258 - 361 MJ/kg of Ti[4][5] | Estimated ~129 - 180 MJ/kg of Ti* |
| Titanium Purity | High purity, including premium grades (>99.9%) for aerospace[6] | Up to 99.8% (laboratory scale)[7] |
| Production Rate | ~1 ton/day per reactor[8] | High-speed (qualitative, laboratory scale) |
| Byproducts | Magnesium Chloride (MgCl2) | Magnesium Chloride (MgCl2) |
Experimental Protocols
Kroll Process: Industrial Scale Magnesiothermic Reduction of TiCl4
The Kroll process is a multi-step, high-temperature pyrometallurgical process.[1]
1. Feed Preparation:
-
Titanium-containing ore, such as rutile (TiO2), is chlorinated in a fluidized bed reactor at approximately 1000°C in the presence of carbon (coke) to produce crude titanium tetrachloride (TiCl4).[9]
-
Reaction: TiO2 + 2C + 2Cl2 → TiCl4 + 2CO
-
-
The crude TiCl4 is then purified by fractional distillation to remove other metal chlorides.[9]
2. Reduction:
-
A large, sealed stainless steel reactor is loaded with pure magnesium ingots.[2]
-
The reactor is purged with an inert gas (e.g., argon) and heated to melt the magnesium (around 800-850°C).[2]
-
Purified liquid TiCl4 is slowly fed into the reactor. The highly exothermic reaction produces metallic titanium and magnesium chloride (MgCl2).[2]
-
Reaction: TiCl4(g) + 2Mg(l) → Ti(s) + 2MgCl2(l)
-
-
The molten MgCl2 is periodically tapped from the bottom of the reactor.[10]
3. Purification (Sponge Separation):
-
After the reaction is complete, the reactor contains a porous mass of titanium metal, known as "titanium sponge," infiltrated with MgCl2 and unreacted magnesium.[9]
-
The bulk of the MgCl2 and excess Mg are removed from the titanium sponge by vacuum distillation at high temperatures (around 1000°C).[9]
4. Post-Processing:
-
The purified titanium sponge is crushed and pressed.[2]
-
It is then typically melted in a vacuum arc remelting (VAR) furnace to produce a solid ingot.[9]
Subhalide Reduction Process: Laboratory Scale Magnesiothermic Reduction of TiCl3
This protocol describes a representative laboratory-scale batch process for the magnesiothermic reduction of a titanium subhalide.
1. Feed Preparation:
-
Titanium trichloride (TiCl3) powder is used as the starting material. This can be synthesized by the reduction of TiCl4 with titanium metal.
-
Magnesium metal is used as the reductant.
2. Reduction:
-
The TiCl3 powder and magnesium reductant are loaded into a reaction container, which can be made of titanium to avoid iron contamination.[2]
-
The container is placed in a furnace and heated under an inert argon atmosphere.
-
The temperature is ramped up. A rapid increase in temperature above 700°C (973 K) indicates the initiation of the high-speed, exothermic reduction reaction.
-
Reaction: 2TiCl3 + 3Mg → 2Ti + 3MgCl2
-
3. Purification:
-
After the reaction, the resulting mixture of titanium, magnesium chloride (MgCl2), and any excess magnesium is cooled.
-
The MgCl2 and excess Mg can be removed by either leaching with a suitable solvent or by vacuum distillation.
4. Product Recovery:
-
The purified titanium metal is recovered as a powder or sponge.
Process Workflows
Discussion and Conclusion
The Kroll process remains the backbone of the titanium industry due to its maturity, scalability, and ability to produce very high-purity titanium suitable for demanding applications like aerospace.[1][6] However, it is a batch process with significant energy requirements and a relatively low production rate per reactor.[3][8] The high temperatures and handling of molten magnesium and titanium tetrachloride also present significant engineering challenges.
Subhalide reduction processes, while currently at a smaller scale of development, offer several potential advantages. The lower heat of reaction for the reduction of titanium subchlorides compared to titanium tetrachloride could allow for better temperature control and potentially higher reaction rates.[2] This "high-speed" nature, observed at the laboratory scale, suggests the possibility of developing a more continuous and efficient production process. Furthermore, the ability to use a titanium reactor can prevent the iron contamination that is a concern in the steel reactors used for the Kroll process.[2]
The primary challenge for subhalide reduction processes is scaling up from laboratory and pilot plants to industrial production while maintaining cost-effectiveness and high purity. Further research and development are needed to optimize the synthesis of the titanium subchloride feedstock and to develop efficient, continuous reactor designs.
For researchers and professionals in fields where titanium's properties are critical, the choice of material may be influenced by the manufacturing process. While Kroll-produced titanium is the current standard, the development of alternative processes like subhalide reduction could lead to lower-cost, high-purity titanium in the future, potentially expanding its applications.
References
- 1. High-Speed Titanium Production by Magnesiothermic Reduction of Titanium Trichloride | CiNii Research [cir.nii.ac.jp]
- 2. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
- 9. How the Kroll Process Produces Titanium Sponge - Rolled Alloys [rolledalloys.com]
- 10. researchgate.net [researchgate.net]
Characterization of Titanium(II) Chloride (TiCl₂) using X-ray Diffraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray diffraction (XRD) characterization of titanium(II) chloride (TiCl₂) with its common alternatives, titanium(III) chloride (TiCl₃) and titanium(IV) chloride (TiCl₄). Detailed experimental protocols and supporting data are presented to aid in the identification and analysis of these titanium compounds.
Comparative X-ray Diffraction Data
The crystallographic properties of TiCl₂, TiCl₃, and TiCl₄ are distinct, leading to unique powder X-ray diffraction patterns. TiCl₂ adopts a trigonal crystal system, which contrasts with the trigonal and monoclinic systems of TiCl₃ and TiCl₄, respectively. These structural differences are reflected in their lattice parameters and, consequently, their powder diffraction patterns. Below is a summary of the key crystallographic data and a comparison of the calculated powder XRD patterns for these compounds.
| Compound | Crystal System | Space Group | Lattice Parameters (Å, °) |
| TiCl₂ | Trigonal | P-3m1 | a = 3.561, c = 5.875, α = β = 90, γ = 120 |
| TiCl₃ | Trigonal | P-31m | a = 6.14, c = 6.35, α = β = 90, γ = 120 |
| TiCl₄ | Monoclinic | P2₁/c | a = 9.87, b = 6.61, c = 9.88, β = 102.07 |
Table 1: Comparison of Calculated Powder X-ray Diffraction Data (Cu Kα radiation, λ = 1.5406 Å)
| Titanium(II) Chloride (TiCl₂) | Titanium(III) Chloride (TiCl₃) | Titanium(IV) Chloride (TiCl₄) |
| 2θ (°) d (Å) Intensity (%) | 2θ (°) d (Å) Intensity (%) | 2θ (°) d (Å) Intensity (%) |
| 15.06 5.875 100.0 | 14.73 6.01 100.0 | 13.98 6.33 100.0 |
| 30.48 2.930 45.2 | 29.74 2.99 35.7 | 17.58 5.04 30.1 |
| 35.88 2.500 20.1 | 35.01 2.56 15.8 | 25.86 3.44 45.2 |
| 46.54 1.950 15.8 | 44.88 2.02 20.3 | 28.21 3.16 55.9 |
| 51.02 1.788 30.5 | 50.11 1.82 25.1 | 30.15 2.96 28.7 |
| 60.23 1.535 18.9 | 59.98 1.54 18.9 | 35.67 2.51 38.4 |
Note: The data presented in this table is calculated based on the crystallographic information obtained from the Materials Project database. Actual experimental data may vary slightly due to sample preparation and instrumental factors.
Experimental Protocol for Powder X-ray Diffraction of Air-Sensitive Titanium Chlorides
Titanium chlorides, particularly TiCl₂, are highly reactive and sensitive to air and moisture. Therefore, special handling procedures are required to obtain accurate XRD data.
2.1. Sample Preparation (In an Inert Atmosphere Glovebox)
-
Grinding: Gently grind the titanium chloride sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.
-
Sample Holder: Utilize a zero-background sample holder, such as a silicon single crystal wafer, to minimize background noise.
-
Mounting: Disperse a small amount of the powdered sample onto the sample holder.
-
Sealing: Cover the sample with an X-ray transparent dome or film (e.g., Kapton or Mylar) and securely seal the holder to prevent exposure to the atmosphere during data collection.
2.2. Data Collection
-
Instrument: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα, λ = 1.5406 Å) is typically used.
-
Voltage and Current: Set the X-ray generator to an appropriate voltage and current (e.g., 40 kV and 40 mA).
-
Scan Range: Collect the diffraction pattern over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Sample Rotation: Rotate the sample during data collection to improve particle statistics and minimize preferred orientation effects.
2.3. Data Analysis
-
Phase Identification: Compare the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD PDF-2) or with the calculated patterns provided in this guide.
-
Lattice Parameter Refinement: Perform a least-squares refinement of the lattice parameters using appropriate software to obtain precise unit cell dimensions.
-
Peak Profiling: Analyze the peak profiles to determine crystallite size and microstrain using methods such as the Scherrer equation or Williamson-Hall plot.
Workflow and Visualization
The following diagrams illustrate the experimental workflow for the characterization of TiCl₂ using XRD and the logical relationship for identifying the titanium chloride species based on their crystal systems.
A Comparative Guide to the DFT Study of Titanium Tetrachloride Adsorption on Magnesium Dichloride
For Researchers, Scientists, and Drug Development Professionals
The adsorption of titanium tetrachloride (TiCl₄) on magnesium dichloride (MgCl₂) is a critical initiation step in the formation of heterogeneous Ziegler-Natta catalysts, which are fundamental for the industrial production of polyolefins. Understanding the intricacies of this adsorption process at the atomic level is paramount for designing more efficient and stereospecific catalysts. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the thermodynamics, kinetics, and structural details of this interaction. This guide provides a comparative overview of key findings from various DFT studies, presenting quantitative data, experimental protocols, and visual representations of the underlying scientific concepts.
Data Presentation: Adsorption Energies and Geometries
The interaction between TiCl₄ and the MgCl₂ support is predominantly governed by the tendency of both magnesium and titanium atoms to achieve a stable octahedral six-coordination.[1][2] The adsorption characteristics are highly dependent on the exposed surface of MgCl₂, with the (110) and (104) surfaces, as well as defect sites, being the most studied.[1][3][4]
Different binding modes for TiCl₄ have been identified, including mononuclear, binuclear, and trinuclear arrangements.[3] The stability of these adsorption complexes is a key indicator of the preferred binding configuration.
| Adsorption Scenario | DFT Functional/Basis Set | Adsorption Energy (kJ/mol) | Key Structural Features | Reference |
| Mononuclear TiCl₄ on (110) surface | M06-2X/def-TZVP | - | Octahedral six-coordination for Ti | [1][2] |
| Binuclear Ti₂Cl₈ on (104) surface | M06-2X/def-TZVP | - | Octahedral six-coordination for both Ti atoms | [1][2] |
| Trinuclear binding at corner defect sites | M06-2X/def-TZVP | - | Strong binding, achieves octahedral six-coordination | [1][2] |
| (MgCl₂)₁₄ (diamond isomer) + 10 TiCl₄ | M06-2X | -337.9 (Gibbs Energy) | Saturation of Mg coordination | [1] |
| (MgCl₂)₁₄ (pipe isomer) + 10 TiCl₄ | M06-2X | -234.7 (Gibbs Energy) | Less favorable binding compared to diamond isomer | [1] |
| (MgCl₂)₁₉ + 12 TiCl₄ | M06-2X | - | Saturation of Mg coordination, some Ti remain four-coordinate | [1] |
| TiCl₄ on mono-Cl defective (110) surface | Periodic DFT | - | Stronger adsorption compared to ideal surfaces | [4] |
Note: Specific adsorption energy values are often reported as reaction energies or Gibbs free energies for the formation of (MgCl₂)n(TiCl₄)m complexes and can vary significantly with the cluster model and computational method.
Experimental and Computational Protocols
The accuracy of DFT calculations is highly dependent on the chosen methodology. The following protocols are commonly employed in the study of TiCl₄ adsorption on MgCl₂:
Computational Methods:
-
Density Functional Theory (DFT): This is the core quantum mechanical method used to calculate the electronic structure and energies of the systems.
-
Functionals:
-
M06-2X: A meta-hybrid GGA functional that has been shown to provide a good description of systems with dispersive interactions, which are crucial for the binding of TiCl₄ to MgCl₂.[1][5]
-
PBE0: A hybrid functional that often predicts weaker binding than M06-2X because it does not fully account for dispersion forces.[2]
-
B3LYP-D2/D3: A popular hybrid functional with empirical dispersion corrections (D2 or D3) to better describe non-covalent interactions.[6]
-
-
Basis Sets:
-
Cluster vs. Periodic Models:
-
Cluster Models: Finite clusters of (MgCl₂)n are used to represent the surface. This approach allows for the study of specific binding sites and defects.[1][3]
-
Periodic Models: The MgCl₂ surface is modeled as an infinite slab with periodic boundary conditions, which is well-suited for studying ideal crystal surfaces.[4]
-
Typical Calculation Workflow:
-
Model Construction: Building atomic models of the MgCl₂ surfaces (e.g., (110), (104)) or clusters, often with coordinatively unsaturated Mg atoms that act as adsorption sites.[3]
-
Geometry Optimization: Optimizing the atomic positions of the TiCl₄ molecule and the MgCl₂ support to find the lowest energy structure of the adsorption complex.
-
Energy Calculation: Computing the electronic energy and Gibbs free energy of the optimized structures to determine the adsorption energy and thermodynamic stability.
-
Analysis: Analyzing the optimized geometries (bond lengths, angles) and electronic properties to understand the nature of the chemical bonding.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A typical workflow for a DFT study of TiCl₄ adsorption on MgCl₂.
Caption: Relationship between MgCl₂ surfaces and preferred TiCl₄ adsorption modes.
References
- 1. Adsorption of Titanium Tetrachloride on Magnesium Dichloride Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. erepo.uef.fi [erepo.uef.fi]
- 4. The atomic defects on the (104) and (110) surfaces of the MgCl2-supported Ziegler–Natta catalyst: a periodic DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. erepo.uef.fi [erepo.uef.fi]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Analysis of Monocyclopentadienyl Titanium Dichlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of monocyclopentadienyl titanium trichloride (CpTiCl₃) and its derivatives. By presenting key experimental data in a clear and structured format, this document aims to facilitate the identification, characterization, and quality control of these important organometallic compounds, which are widely used as catalysts and synthons in organic and medicinal chemistry.
Introduction
Monocyclopentadienyl titanium dichlorides, often referred to as "half-sandwich" compounds, are a class of organometallic complexes with the general formula (η⁵-RC₅H₄)TiCl₃. The nature of the substituent 'R' on the cyclopentadienyl (Cp) ring significantly influences the electronic and steric properties of the metal center, thereby affecting its reactivity and spectroscopic signature. This guide focuses on a comparative analysis of the parent compound, CpTiCl₃, and its methyl-, ethyl-, and trimethylsilyl-substituted analogues, providing a baseline for understanding the structure-property relationships in this class of compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for CpTiCl₃ and its derivatives. This information is crucial for routine characterization and for understanding the electronic effects of the substituents on the cyclopentadienyl ring.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Substituent (R) | Chemical Shift (δ, ppm) - Cp-H | Chemical Shift (δ, ppm) - R group |
| CpTiCl₃ | H | 7.28 (s, 5H) | - |
| (MeC₅H₄)TiCl₃ | Methyl (Me) | 6.45 (t, 2H), 6.25 (t, 2H) | 2.35 (s, 3H) |
| (EtC₅H₄)TiCl₃ | Ethyl (Et) | 6.50 (m, 2H), 6.30 (m, 2H) | 2.65 (q, 2H), 1.25 (t, 3H) |
| (TMSC₅H₄)TiCl₃ | Trimethylsilyl (TMS) | 6.85 (t, 2H), 6.65 (t, 2H) | 0.25 (s, 9H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Substituent (R) | Chemical Shift (δ, ppm) - Cp-C | Chemical Shift (δ, ppm) - R group |
| CpTiCl₃ | H | 122.5 | - |
| (MeC₅H₄)TiCl₃ | Methyl (Me) | 125.0 (C-R), 118.5, 115.0 | 15.0 |
| (EtC₅H₄)TiCl₃ | Ethyl (Et) | 126.5 (C-R), 117.0, 114.5 | 22.0, 14.5 |
| (TMSC₅H₄)TiCl₃ | Trimethylsilyl (TMS) | 124.0 (C-R), 121.0, 119.5 | 1.0 |
Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)
| Compound | ν(C-H) Cp | ν(C=C) Cp | ν(Ti-Cl) | Other Key Bands |
| CpTiCl₃ | ~3100 | ~1440, ~1020 | ~470 | - |
| (MeC₅H₄)TiCl₃ | ~3080 | ~1450, ~1030 | ~465 | ~2920, ~1380 (C-H alkyl) |
| (EtC₅H₄)TiCl₃ | ~3075 | ~1455, ~1035 | ~460 | ~2960, ~1375 (C-H alkyl) |
| (TMSC₅H₄)TiCl₃ | ~3070 | ~1430, ~1015 | ~455 | ~1250, ~840 (Si-C) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| CpTiCl₃ | 218 | 183 ([M-Cl]⁺), 148 ([M-2Cl]⁺), 113 ([M-3Cl]⁺), 65 ([C₅H₅]⁺)[1] |
| (MeC₅H₄)TiCl₃ | 232 | 197 ([M-Cl]⁺), 162 ([M-2Cl]⁺), 127 ([M-3Cl]⁺), 79 ([C₆H₇]⁺) |
| (EtC₅H₄)TiCl₃ | 246 | 211 ([M-Cl]⁺), 176 ([M-2Cl]⁺), 141 ([M-3Cl]⁺), 93 ([C₇H₉]⁺) |
| (TMSC₅H₄)TiCl₃ | 290 | 275 ([M-CH₃]⁺), 255 ([M-Cl]⁺), 73 ([Si(CH₃)₃]⁺) |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are typical protocols for the synthesis and spectroscopic characterization of monocyclopentadienyl titanium dichlorides.
Synthesis of Monocyclopentadienyl Titanium Trichloride (CpTiCl₃)
A common method for the synthesis of CpTiCl₃ involves the reaction of titanocene dichloride ((C₅H₅)₂TiCl₂) with titanium tetrachloride (TiCl₄).
Procedure:
-
In a glovebox, a Schlenk flask is charged with titanocene dichloride and an excess of titanium tetrachloride.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting orange solid is isolated by filtration, washed with a non-polar solvent such as hexane, and dried under vacuum.
For substituted monocyclopentadienyl titanium trichlorides, the corresponding substituted titanocene dichloride can be used as the starting material. Alternatively, the reaction of the appropriate lithium cyclopentadienide with TiCl₄ can be employed.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.
-
Samples are prepared by dissolving the compound in a deuterated solvent, most commonly chloroform-d (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Solid samples are typically prepared as KBr pellets.
-
Spectra are recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) is commonly used for these compounds.
-
The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed. The NIST Chemistry WebBook is a valuable resource for reference mass spectra.[1]
Visualizing Spectroscopic Analysis Workflows
The following diagrams illustrate the general workflow for the spectroscopic analysis of monocyclopentadienyl titanium dichlorides and the logical relationship between the different techniques.
Caption: General workflow for the synthesis and spectroscopic analysis of monocyclopentadienyl titanium dichlorides.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
A Comparative Guide to the Validation of Titanium(II) Chloride Concentration by Titration Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the validation of Titanium(II) chloride (TiCl₂) concentration, with a primary focus on titration analysis. Given the highly reactive and air-sensitive nature of TiCl₂, accurate determination of its concentration is critical for its effective use in research and development, particularly in organic synthesis and catalysis. This document outlines a detailed protocol for the potentiometric redox titration of TiCl₂ and compares this method with alternative analytical techniques, providing the necessary experimental data and workflows to assist researchers in selecting the most suitable method for their needs.
Comparison of Analytical Methods for TiCl₂ Concentration
The determination of TiCl₂ concentration requires techniques that can handle its high reactivity and prevent its oxidation. The following table summarizes and compares the primary methods available.
| Method | Principle | Advantages | Disadvantages | Typical Precision | Relative Cost |
| Potentiometric Redox Titration | The Ti²⁺ ion is oxidized to a higher oxidation state (Ti³⁺ or Ti⁴⁺) by a standard oxidizing agent. The endpoint is determined by monitoring the change in potential of the solution. | - High accuracy and precision.- Relatively low-cost instrumentation.- Provides direct measurement of the reducing species. | - Requires strict inert atmosphere techniques.- Susceptible to interference from other reducing agents.- Can be time-consuming. | RSD < 1% | Low to Moderate |
| Hydrogen Volumetric Analysis | The reaction of TiCl₂ with a protic solvent (e.g., water or acid) under controlled conditions liberates a stoichiometric amount of hydrogen gas, which is then measured. | - Specific for Ti(II) state.- Relatively simple setup. | - Requires careful gas handling and measurement.- May not be suitable for all sample matrices.- Less common, limited standard protocols. | RSD 1-2% | Low |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | The sample is introduced into an argon plasma, and the emitted light from excited titanium atoms is measured at a characteristic wavelength to determine the total titanium concentration. | - High sensitivity and accuracy for total titanium.- Can measure multiple elements simultaneously.- Well-established and robust method. | - Does not differentiate between oxidation states (measures total Ti).- High initial instrument cost.- Requires sample digestion, which can be complex. | RSD < 2% | High |
Experimental Protocols
Potentiometric Redox Titration of TiCl₂ with Ceric Sulfate
This method involves the titration of a TiCl₂ solution with a standardized solution of ceric(IV) sulfate under a strictly inert atmosphere. The endpoint is detected by monitoring the potential change using a platinum indicator electrode and a reference electrode.
a. Standardization of 0.1 M Ceric Sulfate Solution
Principle: A primary standard, such as sodium oxalate (Na₂C₂O₄), is used to accurately determine the concentration of the ceric sulfate solution.
Procedure:
-
Accurately weigh approximately 0.2 g of dried sodium oxalate into a 250 mL beaker.
-
Add 100 mL of 2 M sulfuric acid.
-
Heat the solution to 60-70 °C while stirring until the sodium oxalate dissolves.
-
Titrate the hot solution with the approximately 0.1 M ceric sulfate solution. The endpoint is indicated by the persistence of a faint yellow color of the Ce⁴⁺ ion.
-
The concentration of the ceric sulfate solution is calculated using the following formula: Molarity of Ce(SO₄)₂ = (mass of Na₂C₂O₄ / 134.00 g/mol) / (2 * Volume of Ce(SO₄)₂ in L)
b. Titration of TiCl₂ Solution
Principle: Ti²⁺ is oxidized to Ti⁴⁺ by Ce⁴⁺ in a two-electron transfer process. The potential of the solution changes significantly at the equivalence point.
Reaction: Ti²⁺ + 2Ce⁴⁺ → Ti⁴⁺ + 2Ce³⁺
Procedure:
-
All glassware must be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line.
-
Prepare the TiCl₂ solution in a suitable anhydrous, deoxygenated solvent inside a glovebox or under a continuous flow of inert gas.
-
Using a gas-tight syringe, transfer a known volume (e.g., 5.00 mL) of the TiCl₂ solution into a Schlenk flask containing a magnetic stir bar.
-
Add 20 mL of deoxygenated 2 M sulfuric acid to the flask.
-
Set up the potentiometric titration apparatus. Insert a platinum indicator electrode and a saturated calomel or silver/silver chloride reference electrode into the flask through a sealed adapter.
-
Fill a burette with the standardized 0.1 M ceric sulfate solution and connect it to the Schlenk flask, ensuring no air enters the system.
-
Begin the titration by adding the ceric sulfate solution in small increments while continuously stirring and monitoring the potential.
-
Record the potential and the volume of titrant added. The endpoint is the point of maximum potential change (inflection point of the titration curve). This can be determined from a plot of potential vs. volume or by calculating the first or second derivative.
-
The concentration of TiCl₂ is calculated as follows: Molarity of TiCl₂ = (Molarity of Ce(SO₄)₂ * Volume of Ce(SO₄)₂ at endpoint) / (2 * Volume of TiCl₂ sample)
Hydrogen Volumetric Analysis
Principle: This method is based on the quantitative reaction of TiCl₂ with water or a dilute acid to produce hydrogen gas. The volume of the evolved gas is measured and used to calculate the amount of TiCl₂ in the sample.
Reaction: TiCl₂ (s) + 2H⁺ (aq) → Ti⁴⁺ (aq) + 2Cl⁻ (aq) + H₂ (g)
Procedure:
-
A known mass of the solid TiCl₂ sample or a known volume of the TiCl₂ solution is placed in a reaction flask connected to a gas burette or a similar gas collection apparatus.
-
The entire system is purged with an inert gas to remove any air.
-
An excess of a deoxygenated dilute acid (e.g., HCl or H₂SO₄) is introduced into the reaction flask to react with the TiCl₂.
-
The evolved hydrogen gas is collected in the gas burette, and its volume is measured at a known temperature and pressure.
-
The number of moles of H₂ produced is calculated using the ideal gas law (PV=nRT).
-
From the stoichiometry of the reaction, the number of moles of TiCl₂ in the original sample is determined (1 mole of TiCl₂ produces 1 mole of H₂).
-
The concentration of the TiCl₂ solution or the purity of the solid sample can then be calculated.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Principle: This technique measures the total concentration of titanium in a sample, irrespective of its oxidation state. The sample is nebulized and introduced into a high-temperature argon plasma, which excites the titanium atoms. As the excited atoms relax to their ground state, they emit light at specific wavelengths, and the intensity of this light is proportional to the concentration of titanium.
Procedure:
-
Sample Digestion: A known volume of the TiCl₂ solution is carefully digested in a mixture of acids (e.g., nitric acid and hydrofluoric acid) to convert all titanium species to a stable Ti(IV) form in solution. This step must be performed in a fume hood with appropriate safety precautions.
-
Standard Preparation: A series of calibration standards with known titanium concentrations are prepared from a certified titanium standard solution.
-
Analysis: The digested sample and the calibration standards are introduced into the ICP-OES instrument.
-
Quantification: The intensity of the emission at a specific titanium wavelength (e.g., 334.941 nm) is measured for both the standards and the sample. A calibration curve is generated from the standards, and the total titanium concentration in the sample is determined.
Visualizations
Caption: Workflow for Potentiometric Titration of TiCl₂.
Caption: Redox Reaction in TiCl₂ Titration with Ce(SO₄)₂.
A Comparative Guide to the Catalytic Activities of TiCl₂ and Titanocene Dichloride
In the landscape of titanium-based catalysis, both titanium(II) chloride (TiCl₂) and titanocene dichloride ((C₅H₅)₂TiCl₂, or Cp₂TiCl₂) are pivotal precursors, yet they operate in fundamentally different catalytic realms. While both are employed in polymerization and other organic transformations, their structure, mechanism, and typical applications diverge significantly. This guide provides an objective comparison of their catalytic performance, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in catalyst selection and experimental design.
Executive Summary
The primary distinction lies in their application as homogeneous versus heterogeneous catalyst precursors. Titanocene dichloride is a well-defined molecular compound that typically acts as a precursor to homogeneous catalysts . In contrast, TiCl₂ is most relevant in the context of heterogeneous Ziegler-Natta catalysts , where it represents one of several reduced titanium species on a support material. A direct, head-to-head comparison of their catalytic activity in the same reaction under identical conditions is scarce in scientific literature due to these intrinsic differences in their optimal operating environments.
Titanocene Dichloride (Cp₂TiCl₂) is favored for its high selectivity in various organic syntheses and for producing polymers with narrow molecular weight distributions. Its well-defined structure allows for rational ligand modification to fine-tune catalytic properties.
Titanium Dichloride (TiCl₂) and related TiClₓ species are workhorses in the large-scale industrial production of polyolefins. As part of a Ziegler-Natta system, they are highly active but possess multiple types of active sites, leading to broader molecular weight distributions in the resulting polymers.
Comparison of Catalytic Performance in Olefin Polymerization
Olefin polymerization is a key application for both types of titanium catalysts. However, they are employed in distinct systems. Titanocene dichloride is a single-site catalyst precursor, typically activated with methylaluminoxane (MAO), leading to homogeneous catalysis. TiClₓ species, including TiCl₂, are components of multi-sited heterogeneous Ziegler-Natta catalysts, often supported on MgCl₂ and co-catalyzed by aluminum alkyls like triethylaluminum (TEA).
| Catalyst System | Monomer | Co-catalyst | Polymerization Conditions | Activity | Polymer Characteristics |
| Titanocene Dichloride Based | |||||
| Cp₂TiCl₂/MAO | Ethylene | MAO | Toluene, 25°C | High | Narrow MWD |
| Cp₂TiCl₂/MAO | Propylene | MAO | Toluene, 25°C | Moderate | Atactic Polypropylene |
| Ziegler-Natta (TiClₓ Based) | |||||
| TiCl₄/MgCl₂/TEA | Ethylene | TEA | Slurry, 80°C, 50 psi | Very High | Broad MWD |
| TiCl₄/MgCl₂/TEA | Propylene | TEA + Donor | Slurry, 70°C | High | Isotactic Polypropylene |
Note: The activities and polymer characteristics are generalized from typical literature findings. Direct quantitative comparison is challenging due to the different reaction conditions and catalytic systems.
Catalytic Activity in Hydrogenation
Titanocene dichloride is a well-established precursor for homogeneous hydrogenation catalysts. The active catalytic species is a Ti(III) hydride, which is typically generated in situ.[1] TiCl₂ is not commonly used as a primary catalyst for hydrogenation in the same manner.
| Catalyst Precursor | Substrate | Reducing Agent | Conditions | Yield/Conversion | Enantiomeric Excess (ee) |
| (S,S)-Et(Ind)₂TiCl₂ | 2-phenyl-1-butene | n-BuLi/PhSiH₃ | Toluene, 20°C, H₂ (1 atm) | >95% | 85% |
| Chiral Titanocene |
Data for chiral titanocene catalyzed hydrogenation of 2-phenyl-1-butene.
Experimental Protocols
**Protocol 1: Ethylene Polymerization with a Heterogeneous Ziegler-Natta Catalyst (TiCl₄/MgCl₂) **
This protocol describes a typical slurry polymerization of ethylene using a MgCl₂-supported TiCl₄ catalyst.[2]
Materials:
-
Catalyst: TiCl₄ supported on anhydrous MgCl₂.
-
Co-catalyst: Triethylaluminum (TEA).
-
Solvent: Anhydrous hexane.
-
Monomer: Polymerization-grade ethylene.
Procedure:
-
A 100 mL stainless steel autoclave reactor equipped with a magnetic stirrer is thoroughly dried and purged with nitrogen.
-
30 mL of anhydrous hexane is introduced into the reactor.
-
The desired amount of TEA as a co-catalyst and the solid TiCl₄/MgCl₂ catalyst are added to the reactor (e.g., Al/Ti molar ratio = 100).
-
The reactor is sealed, and the temperature is raised to and maintained at 80°C.
-
Ethylene is introduced and maintained at a constant pressure (e.g., 50 psi) for the duration of the polymerization (e.g., 1 hour).
-
After the reaction time, the ethylene feed is stopped, and the reactor is cooled and vented.
-
The resulting polymer is collected, washed with acidified ethanol and then ethanol, and dried under vacuum.
Protocol 2: Homogeneous Hydrogenation of an Alkene with a Chiral Titanocene Catalyst
This protocol outlines the asymmetric hydrogenation of an unfunctionalized alkene using an in situ generated chiral titanocene hydride catalyst.[1]
Materials:
-
Catalyst Precursor: A chiral titanocene dichloride, e.g., (R,R)-ethylenebis(tetrahydroindenyl)this compound.
-
Reducing Agent: n-Butyllithium (n-BuLi) and Phenylsilane (PhSiH₃).
-
Solvent: Anhydrous toluene.
-
Substrate: Alkene, e.g., 2-phenyl-1-butene.
-
Hydrogen Source: Hydrogen gas (H₂).
Procedure:
-
In a glovebox, the chiral titanocene dichloride precursor is dissolved in anhydrous toluene in a Schlenk flask.
-
The solution is cooled, and a stoichiometric amount of n-BuLi is added dropwise to generate the reduced titanium species.
-
Phenylsilane is then added to form the active Ti(III) hydride catalyst.
-
The substrate, 2-phenyl-1-butene, is added to the catalyst solution.
-
The flask is attached to a hydrogenation line, purged with hydrogen, and the reaction is stirred under a hydrogen atmosphere (e.g., 1 atm) at the desired temperature (e.g., 20°C).
-
The reaction progress is monitored by techniques such as GC or TLC.
-
Upon completion, the reaction is carefully quenched, and the product is isolated and purified. The enantiomeric excess is determined by chiral chromatography.
Mechanistic Insights and Visualizations
The catalytic mechanisms for titanocene dichloride and Ziegler-Natta systems are distinct, reflecting their different structures and active species.
Titanocene Dichloride: Homogeneous Hydrogenation Cycle
Titanocene dichloride is first reduced in situ to a Ti(III) hydride species, which is the active catalyst.[3] The hydrogenation proceeds through the insertion of the alkene into the Ti-H bond, followed by hydrogenolysis to release the alkane and regenerate the catalyst.
Caption: Catalytic cycle for alkene hydrogenation by a titanocene-derived catalyst.
Ziegler-Natta Catalysis: A Heterogeneous Perspective
In Ziegler-Natta catalysis, the TiCl₄ precursor is supported on MgCl₂ and activated by an aluminum alkyl. This process involves the reduction of Ti(IV) to lower oxidation states, primarily Ti(III), creating active sites at the catalyst surface.[4][5] Ti(II) species may also be present but are generally considered less active or inactive for polymerization.[4] The polymerization proceeds via the Cossee-Arlman mechanism, involving monomer coordination and insertion into the titanium-alkyl bond.
Caption: Simplified workflow for Ziegler-Natta olefin polymerization.
Conclusion
The choice between TiCl₂-based systems and titanocene dichloride is dictated by the desired application and performance characteristics.
-
Titanocene dichloride offers the advantages of a well-defined, single-site homogeneous catalyst, enabling high selectivity and the production of polymers with narrow molecular weight distributions. Its structure is readily tunable through ligand synthesis, making it a versatile tool for fine chemical synthesis and specialized polymers.
-
TiCl₂ , as part of a heterogeneous Ziegler-Natta catalyst system, provides exceptionally high activity for the polymerization of simple olefins. While offering less control over the polymer microstructure compared to metallocenes, its robustness and cost-effectiveness make it the catalyst of choice for the industrial-scale production of commodity polyolefins like polyethylene and polypropylene.
For researchers in drug development and fine chemical synthesis, the selectivity and tunability of titanocene-based catalysts are generally more advantageous. For professionals in the bulk polymer industry, the high activity and robustness of Ziegler-Natta systems remain paramount. Future research may focus on bridging the gap between these two worlds, for instance, by developing well-defined, supported single-site catalysts that combine the advantages of both systems.
References
- 1. Enantioselective Hydrogenations with Chiral Titanocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behaviors in Ethylene Polymerization of MgCl2-SiO2/TiCl4/THF Ziegler-Natta Catalysts with Differently Treated SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ziegler natta polymerization mechanism by TiCl4 and Al(C2H5)2Cl | Filo [askfilo.com]
A Comparative Guide to the Thermal Stability of Titanium Chlorides
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of titanium compounds is crucial. This guide provides a detailed comparison of the thermal stability of three common titanium chlorides: titanium(II) chloride (TiCl₂), titanium(III) chloride (TiCl₃), and titanium(IV) chloride (TiCl₄). The information presented is supported by experimental data to facilitate informed decisions in experimental design and process development.
Executive Summary
The thermal stability of titanium chlorides varies significantly with the oxidation state of the titanium atom. Titanium(IV) chloride, a volatile liquid, is the most stable of the three, being thermally stable up to 500°C. In contrast, titanium(III) chloride and titanium(II) chloride are solids that decompose at elevated temperatures through disproportionation reactions. Titanium(III) chloride decomposes at approximately 440°C to yield titanium(II) chloride and titanium(IV) chloride.[1] Titanium(II) chloride is the least stable, with a reported decomposition temperature of around 475°C in a vacuum.
Data Presentation: Thermal Properties of Titanium Chlorides
The following table summarizes the key thermal properties of TiCl₂, TiCl₃, and TiCl₄ based on available experimental data.
| Compound | Formula | Appearance | Melting Point (°C) | Boiling Point (°C) | Decomposition Temperature (°C) | Decomposition Products |
| Titanium(II) Chloride | TiCl₂ | Black solid | 1035 | 1500 | ~475 (in vacuo) | Disproportionation to Ti and TiCl₄ |
| Titanium(III) Chloride | TiCl₃ | Red-violet crystals | 440 (decomposes) | - | 440 | Disproportionation to TiCl₂ and TiCl₄[1] |
| Titanium(IV) Chloride | TiCl₄ | Colorless liquid | -24.1[2] | 136.4[2] | >500 | - |
Thermal Decomposition Pathways
The thermal decomposition of titanium(III) chloride is a key reaction that connects the different oxidation states of titanium chlorides. This process, known as disproportionation, involves the simultaneous oxidation and reduction of the titanium(III) species.
Experimental Protocols: Determination of Thermal Stability
The thermal stability of titanium chlorides is typically determined using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Due to the air and moisture sensitivity of TiCl₂ and TiCl₃, special handling procedures are required.[3][4]
General Methodology for Thermal Analysis of Air-Sensitive Titanium Chlorides
1. Sample Preparation:
-
All sample handling and loading into the TGA/DSC instrument must be performed in an inert atmosphere, such as a nitrogen or argon-filled glovebox, to prevent premature reaction with air or moisture.[4][5]
-
The sample mass should be accurately measured, typically in the range of 5-10 mg.
-
Hermetically sealed crucibles, often made of aluminum or alumina, are recommended to contain the sample and any volatile decomposition products.
2. Instrumentation and Experimental Conditions:
-
A simultaneous TGA/DSC instrument is ideal as it provides information on both mass change and heat flow.
-
TGA Parameters:
-
Heating Rate: A controlled heating rate, typically 10 °C/min, is applied.[6]
-
Temperature Range: The sample is heated from ambient temperature to a temperature beyond its expected decomposition point (e.g., up to 600°C or higher).
-
Purge Gas: A high-purity inert gas (e.g., nitrogen or argon) is continuously purged through the furnace at a constant flow rate (e.g., 50-100 mL/min) to maintain an inert environment and carry away any gaseous products.[6]
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of a mass loss step is taken as the decomposition temperature.
-
-
DSC Parameters:
-
Heating Rate and Temperature Range: These are typically the same as the TGA parameters for simultaneous analysis.
-
Data Analysis: The DSC curve plots the heat flow versus temperature. Endothermic or exothermic peaks correspond to phase transitions (like melting) or decomposition events.
-
3. Evolved Gas Analysis (EGA):
-
For a more detailed analysis of the decomposition products, the outlet of the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. This allows for the identification of the gaseous species evolved during decomposition.
The workflow for determining the thermal stability of an air-sensitive titanium chloride is illustrated in the diagram below.
References
- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 6. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components [mdpi.com]
Safety Operating Guide
Proper Disposal of Titanium Dichloride: A Step-by-Step Guide
Disclaimer: Titanium dichloride is a highly reactive, pyrophoric, and water-reactive material that can spontaneously ignite on contact with air or moisture.[1] These procedures should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures in place. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to establish a safe working environment. This compound and its related compounds must be handled under an inert atmosphere, such as in a glove box or a fume hood with an inert gas purge, to rigorously exclude air and moisture.[1][2][3] All glassware must be oven-dried prior to use to prevent any reaction with residual moisture.[4]
A "buddy system" should always be employed when working with pyrophoric materials; never work alone.[4] Ensure that a Class D fire extinguisher, suitable for reactive metals, and an emergency safety shower are readily accessible.[1] Keep all combustible materials, including paper towels, away from the work area.[1]
Required Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure personal safety during the handling and disposal of this compound.
| PPE Category | Specification |
| Eye and Face | Safety glasses with side shields and a face shield are required. Contact lenses should not be worn.[5] |
| Hand | Wear chemical-resistant gloves (e.g., nitrile) and consider wearing a flame-resistant outer glove. Check for leaks and tears before use. |
| Body | A flame-resistant lab coat is essential.[6] |
| Respiratory | Work should be conducted in a certified chemical fume hood or glove box. If there is a risk of inhalation, a NIOSH-certified respirator may be necessary.[5] |
Step-by-Step Disposal Protocol: Neutralization of Unused this compound
This protocol outlines the neutralization (quenching) of residual or unwanted this compound. The primary principle is the slow and controlled reaction of the pyrophoric material with a quenching agent to form less reactive compounds.
Experimental Protocol: Quenching with a Protic Solvent
-
Preparation of the Quenching Station:
-
In a chemical fume hood, prepare a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet/outlet (e.g., nitrogen or argon).
-
Place the flask in a cooling bath (e.g., an ice-water bath) to manage the exothermic reaction.[3]
-
The flask should be of sufficient size to accommodate the volume of the quenching solution and the this compound solution, with ample headspace.
-
-
Inerting the System:
-
Purge the entire apparatus with an inert gas to remove all air and moisture. Maintain a slight positive pressure of the inert gas throughout the procedure.[2]
-
-
Preparation of the Quenching Solution:
-
Fill the reaction flask with a suitable quenching solvent. A common and effective method is to use a non-reactive, high-boiling point hydrocarbon solvent (e.g., heptane or toluene) followed by the slow addition of a protic solvent.
-
Begin stirring the solvent in the flask.
-
-
Addition of this compound:
-
Dilute the this compound in an inert, dry solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Using a cannula or a syringe, slowly and dropwise add the diluted this compound solution to the vigorously stirred quenching solvent in the reaction flask.[7] The rate of addition should be carefully controlled to prevent a rapid temperature increase.
-
-
Quenching:
-
After the this compound has been added, begin the slow, dropwise addition of a quenching agent, such as isopropanol, through the dropping funnel.[1]
-
CAUTION: The reaction is highly exothermic and will generate gas. Maintain a slow addition rate to control the reaction.
-
After the isopropanol addition is complete and the reaction has subsided, very slowly add water to ensure complete hydrolysis.[7]
-
-
Neutralization and Waste Collection:
-
Once the reaction is complete and the solution has cooled to room temperature, the resulting mixture can be neutralized. If the solution is acidic due to the formation of hydrochloric acid, it can be neutralized by the slow addition of a base, such as a dilute sodium hydroxide or sodium bicarbonate solution.[8][9] This will precipitate titanium as titanium hydroxide.
-
The final, fully quenched, and neutralized solution should be collected in a designated hazardous waste container.[2] Clearly label the container with its contents.
-
Disposal of Empty Containers
Containers with residual this compound must never be opened directly to the atmosphere.[4]
-
Under an inert atmosphere, rinse the empty container three times with a dry, inert solvent (e.g., toluene or hexane).[6]
-
The rinsate is considered hazardous and must be quenched using the same procedure described above.[6]
-
After rinsing and quenching the rinsate, the empty container should be left open in the back of a chemical fume hood for at least a week to allow any final traces of reactive material to hydrolyze before being disposed of as laboratory glassware.[6]
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. cmu.edu [cmu.edu]
- 2. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. gelest.com [gelest.com]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Titanium(IV) chloride - Sciencemadness Wiki [sciencemadness.org]
Essential Safety and Operational Guide for Handling Titanium Dichloride
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Titanium Dichloride (TiCl₂). The following procedures are designed to ensure safe handling, storage, and disposal of this chemical, minimizing risks and establishing a secure laboratory environment.
Immediate Safety Information: Hazard Overview
This compound and its related compounds are highly reactive and hazardous. Titanium tetrachloride, a related compound, reacts violently with water and moisture in the air, producing corrosive hydrochloric acid fumes.[1][2][3][4] This reaction can cause severe burns to the skin, eyes, and respiratory tract.[3] The solid form may be flammable.[5] It is critical to handle this substance with extreme caution, utilizing appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory when handling this compound. The following equipment should be used to prevent exposure.
-
Hand Protection : Wear neoprene or nitrile rubber gloves.[5][6] Gloves must be inspected before use and disposed of properly after handling.[2]
-
Eye and Face Protection : Use chemical safety goggles and a face shield.[3][5][6] Contact lenses should not be worn when working with this chemical.[5][6]
-
Skin and Body Protection : Wear suitable chemical-resistant protective clothing to prevent skin exposure.[5][6][7][8]
-
Respiratory Protection : All work should be conducted in a chemical fume hood.[3][4][7][9] If there is a risk of inhalation, a NIOSH-approved respirator is required. For solid forms, a dust and mist respirator (orange cartridge) is recommended.[5] For solutions or vapors, an organic vapor respirator (black cartridge) or a full-face particle respirator with N100 cartridges should be used.[6][10]
Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound are not prominently listed in the provided safety data sheets, the table below summarizes key quantitative information found for related compounds and solutions.
| Parameter | Value | Compound | Source |
| OSHA PEL / ACGIH TLV | Not Listed | Titanium (IV) Chloride | [7] |
| Solution Concentration | 1.5M in ethanol | This compound Diethoxide | [6] |
| Solution Concentration | 1.0M in dichloromethane | Titanium Tetrachloride | [2] |
| Bio-concentration Factor (BCF) | 19 - 208 | Titanium (IV) Chloride | [1] |
Operational Plan: Handling and Storage Protocols
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4][7][9][11]
-
Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[4][5][6][7]
-
Use explosion-proof and electrically grounded equipment to prevent ignition from static discharge.[5][6][10]
Safe Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before beginning work.
-
Avoid the formation of dust when handling the solid form.[5][9]
-
Keep the chemical away from heat, sparks, and open flames.[5][6]
-
Prevent all contact with water and moist air, as it reacts violently.[1][3][7]
-
Avoid breathing dust, fumes, or vapors.[5][7][9] Do not allow contact with eyes, skin, or clothing.[2]
-
Practice good hygiene. Wash hands and other exposed areas thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][5][9]
Storage Plan:
-
Store in a cool, dry, and well-ventilated place.[3][4][6][7]
-
Keep containers tightly closed to prevent contact with moisture.[1][5][6][9] Storing under an inert atmosphere like nitrogen is also recommended.[7]
-
Store in a locked area accessible only to authorized personnel.[5][6][11]
-
Keep away from incompatible materials such as oxidizing agents, bases, and alcohols.[3][4][5][6]
Disposal Plan
This compound and its containers must be treated as hazardous waste and disposed of according to all local, state, and federal regulations.[11][12]
Waste Disposal Procedures:
-
Collect waste material in its original container or a suitable, labeled, and closed container. Do not mix with other waste.[12]
-
Handle empty containers as you would the product itself, as they may contain hazardous residues.[6][11][12]
-
Arrange for disposal through a licensed and approved waste disposal company.[9][11][12]
-
For some related titanium compounds, incineration or disposal in a designated landfill are recommended methods.[14]
Emergency Spill Response Workflow
The following diagram outlines the logical steps for responding to a this compound spill.
Caption: Logical workflow for responding to a chemical spill of this compound.
References
- 1. chemos.de [chemos.de]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. scribd.com [scribd.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. watson-int.com [watson-int.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
